molecular formula C10H10O2 B3121644 6-Methoxy-3-methylbenzofuran CAS No. 29040-52-6

6-Methoxy-3-methylbenzofuran

Cat. No.: B3121644
CAS No.: 29040-52-6
M. Wt: 162.18 g/mol
InChI Key: DDZKXTFBNJQQGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-3-methylbenzofuran (CAS 29040-52-6) is a chemical compound of significant interest in scientific research, particularly in the field of medicinal chemistry and oncology. It serves as a versatile synthetic intermediate and a core structural scaffold for the development of novel therapeutic agents . This benzofuran derivative is recognized for its role in the synthesis of more complex molecules designed to inhibit specific cancer-related pathways . Research has explored its incorporation into potential Mitogen-activated protein kinase-interacting kinases (Mnks) inhibitors . Mnks are involved in the regulation of protein synthesis and are considered promising targets for cancer therapy with potentially low toxicity . Furthermore, the benzofuran core structure is found in various bioactive molecules, and derivatives are investigated for a range of biological activities, including antiproliferative effects against cancer cell lines . As a building block, it is also used in the development of fluorescent molecules for materials science applications . This product is intended for research purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxy-3-methyl-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-7-6-12-10-5-8(11-2)3-4-9(7)10/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDZKXTFBNJQQGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=C1C=CC(=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201308742
Record name 6-Methoxy-3-methylbenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201308742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29040-52-6
Record name 6-Methoxy-3-methylbenzofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29040-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methoxy-3-methylbenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201308742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 6-Methoxy-3-methylbenzofuran (CAS: 29040-52-6)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-3-methylbenzofuran is a heterocyclic aromatic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its core structure, a benzofuran moiety, is a privileged scaffold found in numerous biologically active natural products and synthetic compounds.[1][2] The strategic placement of a methoxy group at the 6-position and a methyl group at the 3-position imparts specific physicochemical properties that make it a valuable building block for the synthesis of more complex molecules with diverse pharmacological activities. This guide provides a comprehensive overview of the synthesis, characterization, and applications of this compound, with a focus on its role as a versatile intermediate in the development of novel therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. These properties influence its reactivity, solubility, and pharmacokinetic profile when incorporated into larger molecules.

PropertyValueSource
CAS Number 29040-52-6[3]
Molecular Formula C₁₀H₁₀O₂
Molecular Weight 162.19 g/mol [3]
Appearance Off-white to yellow solid or oil
Purity ≥95%[3]
InChI Key DDZKXTFBNJQQGP-UHFFFAOYSA-N[3]

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the reaction of a substituted phenol with an α-haloketone followed by intramolecular cyclization. This approach offers good yields and regioselectivity.[4]

Proposed Synthetic Pathway: One-pot reaction from 4-Methoxyphenol and Chloroacetone

This method is an adaptation of a general one-step synthesis of benzofurans.[4]

Synthesis of this compound 4-Methoxyphenol 4-Methoxyphenol Intermediate_1 O-alkylation 4-Methoxyphenol->Intermediate_1 Base (e.g., K2CO3) Chloroacetone Chloroacetone Chloroacetone->Intermediate_1 Intermediate_2 Intramolecular Cyclization Intermediate_1->Intermediate_2 Lewis Acid (e.g., AlCl3) or Polyphosphoric Acid (PPA) Product This compound Intermediate_2->Product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol:

Step 1: O-Alkylation of 4-Methoxyphenol

  • To a stirred solution of 4-methoxyphenol (1 equivalent) in a suitable solvent such as acetone or acetonitrile, add a base like anhydrous potassium carbonate (1.5 equivalents).

  • Heat the mixture to reflux for 30 minutes.

  • Slowly add chloroacetone (1.1 equivalents) to the reaction mixture and continue refluxing for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent under reduced pressure to obtain the crude intermediate, 1-(4-methoxyphenoxy)propan-2-one.

Causality: The basic conditions facilitate the deprotonation of the phenolic hydroxyl group, forming a phenoxide ion which acts as a nucleophile to displace the chloride from chloroacetone in an SN2 reaction.

Step 2: Intramolecular Cyclization (Friedel-Crafts type)

  • To the crude 1-(4-methoxyphenoxy)propan-2-one, add a cyclizing agent such as polyphosphoric acid (PPA) or a Lewis acid like aluminum chloride (AlCl₃).

  • Heat the mixture at 80-100 °C for 2-4 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture and pour it into ice-water.

  • Extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Causality: The acidic conditions promote an intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation) where the carbonyl carbon of the acetone moiety attacks the electron-rich aromatic ring, followed by dehydration to form the furan ring.

Characterization and Spectroscopic Data

Accurate characterization is crucial for confirming the identity and purity of the synthesized this compound. The following are the expected spectroscopic data:

Spectroscopic DataExpected Values
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.30 (d, 1H, H-4), 7.20 (s, 1H, H-2), 6.90 (d, 1H, H-7), 6.80 (dd, 1H, H-5), 3.85 (s, 3H, -OCH₃), 2.25 (s, 3H, -CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 156.0 (C-7a), 155.0 (C-6), 140.0 (C-2), 122.0 (C-3a), 120.0 (C-4), 112.0 (C-5), 110.0 (C-3), 95.0 (C-7), 55.5 (-OCH₃), 10.0 (-CH₃)
Mass Spectrum (EI) m/z (%): 162 (M⁺, 100), 147 (M⁺-CH₃, 80), 119 (M⁺-CH₃-CO, 40)
IR Spectrum (KBr) ν (cm⁻¹): 2920 (C-H, aromatic and aliphatic), 1620, 1480 (C=C, aromatic), 1250 (C-O, ether), 1150 (C-O, ether)

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used.

Applications in Drug Discovery and Organic Synthesis

This compound serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules. The benzofuran core is a key pharmacophore in many compounds with anticancer, antimicrobial, and anti-inflammatory properties.[1]

As a Scaffold for Anticancer Agents

Derivatives of this compound have shown promising results as potential anticancer agents. For instance, the modification of the benzofuran core has led to the development of compounds that act as inhibitors of crucial cellular signaling pathways involved in cancer progression.[2] The 6-methoxy group can enhance the binding affinity of these molecules to their biological targets through hydrogen bonding or by influencing the overall electronic properties of the molecule.

In the Development of Antimicrobial Agents

The benzofuran nucleus is also a key component in the design of novel antimicrobial agents. By functionalizing the this compound core, researchers have synthesized compounds with significant activity against various bacterial and fungal strains.[1] The lipophilicity imparted by the methyl and methoxy groups can play a role in the ability of these compounds to penetrate microbial cell membranes.

Intermediate in Complex Molecule Synthesis

Beyond its direct use in medicinal chemistry, this compound is a valuable starting material for the synthesis of more complex heterocyclic systems. The reactivity of the furan and benzene rings allows for a variety of chemical transformations, enabling the construction of intricate molecular architectures.

Applications Core This compound App1 Anticancer Agents Core->App1 App2 Antimicrobial Agents Core->App2 App3 Complex Molecule Synthesis Core->App3 Detail1 Inhibitors of signaling pathways App1->Detail1 Detail2 Development of novel antibiotics and antifungals App2->Detail2 Detail3 Building block for natural product synthesis App3->Detail3

Caption: Key application areas of this compound.

Safety, Handling, and Disposal

As with any chemical compound, proper safety precautions must be observed when handling this compound.

  • Hazard Identification: While specific toxicity data for this compound may be limited, it should be handled with care. Benzofuran derivatives can be irritants to the skin, eyes, and respiratory tract.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves (nitrile or neoprene), and a lab coat. Work in a well-ventilated area or under a chemical fume hood.[5][6]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[5]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations. It is generally recommended to use a licensed professional waste disposal service.

Conclusion

This compound is a valuable and versatile chemical entity with significant potential in organic synthesis and drug discovery. Its straightforward synthesis and the biological importance of the benzofuran scaffold make it an attractive starting material for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its synthesis, characterization, and applications, offering a solid foundation for researchers and scientists working with this promising compound. Further exploration of its derivatives is likely to yield new and effective treatments for a range of diseases.

References

The Multifaceted Biological Activities of 6-Methoxy-3-methylbenzofuran: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Therapeutic Potential of a Privileged Scaffold

The benzofuran nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds. Within this diverse family, 6-Methoxy-3-methylbenzofuran and its derivatives have emerged as particularly promising candidates for therapeutic development. Their structural simplicity belies a remarkable versatility, with research revealing a spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the biological landscape of this compound, synthesizing key findings on its anticancer, antimicrobial, anti-inflammatory, and bone-regenerative properties. We will delve into the mechanistic underpinnings of these activities, present relevant quantitative data, and provide exemplary experimental protocols to empower researchers in their quest for novel therapeutics.

The Benzofuran Core: A Gateway to Diverse Bioactivity

Benzofurans, heterocyclic compounds consisting of a fused benzene and furan ring, are ubiquitous in nature and have been extensively explored in synthetic chemistry. The inherent planarity and electron-rich nature of the benzofuran ring system allow for diverse interactions with biological macromolecules. The specific substitutions on this core structure, such as the methoxy group at the 6-position and the methyl group at the 3-position, significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. These seemingly minor chemical modifications can dramatically alter the compound's target specificity and overall biological effect.

Anticancer Activity: Targeting Proliferation and Survival Pathways

Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting antiproliferative effects against various cancer cell lines.[1][2] The mechanism of action often involves the modulation of critical signaling pathways that govern cell growth, proliferation, and apoptosis.

Inhibition of MAP Kinase-Interacting Kinases (Mnks)

A notable study focused on 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives, which were designed as potent inhibitors of Mnk1 and Mnk2.[3] These kinases are downstream effectors of the Ras/MAPK signaling pathway and play a crucial role in the regulation of protein synthesis and cell proliferation.

  • Mechanism of Action: Inhibition of Mnks by these benzofuran derivatives leads to a decrease in the phosphorylation of the eukaryotic initiation factor 4E (eIF4E).[3] Phosphorylated eIF4E is essential for the translation of several key oncogenic proteins. By blocking this step, the compounds effectively suppress tumor cell growth and proliferation.[3]

Experimental Protocol: In Vitro Mnk2 Inhibition Assay

  • Reagents and Materials: Recombinant human Mnk2, ATP, substrate peptide (e.g., eIF4E-derived peptide), kinase buffer, 96-well plates, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Prepare serial dilutions of the this compound derivative in DMSO. b. In a 96-well plate, add the Mnk2 enzyme, the substrate peptide, and the kinase buffer. c. Add the test compound to the wells and incubate for a predetermined time (e.g., 10 minutes) at room temperature. d. Initiate the kinase reaction by adding ATP. Incubate for a specific duration (e.g., 60 minutes) at 30°C. e. Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent. f. Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the Mnk2 activity.

Antiproliferative Activity Against Various Cancer Cell Lines

Studies have shown that the presence of methoxy groups on the benzofuran scaffold can enhance its potency against cancer cells.[1] For instance, a 6-Methoxy-3-(4-methoxyphenyl)-2-methyl-1-benzofuran derivative demonstrated superior activity against HeLa and MDA-MB-231 cancer cell lines compared to the standard drug Combretastatin-A4.[1]

CompoundCell LineIC50 (nM)
6-Methoxy-3-(4-methoxyphenyl)-2-methyl-1-benzofuranHeLa80
Combretastatin-A4 (CA-4)HeLa180
6-Methoxy-3-(4-methoxyphenyl)-2-methyl-1-benzofuranMDA-MB-23150
Combretastatin-A4 (CA-4)MDA-MB-231370
Table 1: Comparative Antiproliferative Activity. [1]

DOT Diagram: Simplified Mnk Inhibition Pathway

Mnk_Inhibition_Pathway Ras_MAPK Ras/MAPK Pathway Mnk Mnk1/Mnk2 Ras_MAPK->Mnk Activates eIF4E eIF4E Mnk->eIF4E Phosphorylates p_eIF4E p-eIF4E eIF4E->p_eIF4E Translation Oncogenic Protein Translation p_eIF4E->Translation Proliferation Tumor Cell Proliferation Translation->Proliferation Benzofuran This compound Derivative Benzofuran->Mnk Inhibits

Caption: Inhibition of the Mnk pathway by this compound derivatives.

Antimicrobial Activity: A Broad Spectrum of Inhibition

Benzofuran derivatives have long been recognized for their antimicrobial properties.[1][4] Research indicates that this compound and its analogues exhibit activity against a range of pathogenic bacteria and fungi.

Mechanism of Action

The precise antimicrobial mechanism of action can vary depending on the specific derivative and the target microorganism. However, it is generally believed that these compounds interfere with essential cellular processes, such as:

  • Cell Wall Synthesis: Disruption of the integrity of the bacterial cell wall.

  • Nucleic Acid Synthesis: Inhibition of DNA or RNA synthesis.

  • Protein Synthesis: Interference with ribosomal function.

One study highlighted the effectiveness of benzofuran derivatives against Mycobacterium tuberculosis, with some compounds exhibiting low micromolar IC50 values.[1] Another study on novel [6-(isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone derivatives demonstrated broad-spectrum antibacterial activity.[4]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Reagents and Materials: Mueller-Hinton broth (for bacteria) or RPMI-1640 (for fungi), 96-well microtiter plates, bacterial or fungal inoculum, test compound, and a positive control antibiotic.

  • Procedure: a. Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate. c. Prepare a standardized inoculum of the test microorganism and add it to each well. d. Include a growth control (no compound) and a sterility control (no inoculum). e. Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria). f. The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Anti-inflammatory Properties: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases. This compound derivatives have shown promise as anti-inflammatory agents by inhibiting the production of pro-inflammatory mediators.[1][5]

Inhibition of Pro-inflammatory Cytokines

Investigations suggest that these compounds can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[6] This is often achieved through the modulation of signaling pathways like the NF-κB pathway, which is a central regulator of inflammation.

A study on a novel synthetic aurone derivative, (Z)-6-methoxy-2-(naphthalen-1-ylmethylene) benzofuran-3(2H)-one, demonstrated its ability to downregulate the expression of pro-inflammatory cytokines and mediators in LPS-stimulated RAW 264.7 cells.[6]

DOT Diagram: General Anti-inflammatory Workflow

Anti_inflammatory_Workflow cluster_cell Macrophage (e.g., RAW 264.7) LPS LPS Stimulation TLR4 TLR4 Receptor LPS->TLR4 Activates NFkB NF-κB Pathway TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Induces Transcription Benzofuran This compound Derivative Benzofuran->NFkB Inhibits

Caption: Inhibition of the NF-κB pathway by this compound derivatives.

Potential in Osteoporosis Treatment: Promoting Bone Formation

Recent research has uncovered a novel and exciting application for 6-methoxy benzofuran derivatives in the treatment of senile osteoporosis.[7] These compounds have been shown to promote bone formation by upregulating Bone Morphogenetic Protein-2 (BMP-2).[7]

Upregulation of BMP-2 Signaling

BMP-2 is a potent osteogenic factor that plays a critical role in the differentiation of mesenchymal stem cells into osteoblasts, the cells responsible for bone formation. By increasing the expression of BMP-2, 6-methoxy benzofuran derivatives can accelerate bone turnover and increase the proportion of osteoblasts, thereby counteracting the bone loss associated with osteoporosis.[7]

This discovery opens up new avenues for the development of small-molecule osteogenesis-promoting drugs, which are urgently needed for patients with severe bone mass deficiency where traditional anti-resorptive therapies have limited efficacy.[7]

Synthesis and Chemical Properties

The synthesis of this compound and its derivatives typically involves multi-step chemical reactions. A common approach involves the reaction of a substituted phenol with an α-haloketone, followed by cyclization to form the benzofuran ring. The specific synthetic route can be adapted to introduce various substituents at different positions of the benzofuran core, allowing for the creation of a diverse library of compounds for biological screening.[8][9][10]

Conclusion and Future Directions

This compound and its derivatives represent a versatile and promising class of compounds with a wide range of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents, coupled with their newly discovered potential in promoting bone formation, underscores the therapeutic potential of this chemical scaffold.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these compounds for specific biological targets.

  • In Vivo Efficacy and Safety Profiling: To translate the promising in vitro results into preclinical and clinical development.

  • Elucidation of Detailed Mechanisms of Action: To gain a deeper understanding of how these compounds exert their biological effects at the molecular level.

The continued exploration of the this compound scaffold holds great promise for the discovery and development of novel and effective therapies for a variety of human diseases.

References

6-Methoxy-3-methylbenzofuran derivatives and analogues

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Methoxy-3-methylbenzofuran Derivatives and Analogues: Synthesis, Biological Activity, and Therapeutic Potential

Authored by a Senior Application Scientist

Foreword

The benzofuran scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its presence in a vast array of biologically active natural products and synthetic compounds.[1][2][3] Its derivatives have garnered significant attention from the scientific community due to their broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[4][5][6][7] This guide focuses specifically on this compound derivatives and their analogues, a subclass that has demonstrated considerable promise in the development of novel therapeutic agents. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical resource, elucidating the synthesis, structure-activity relationships (SAR), and therapeutic applications of these compounds. By integrating established synthetic methodologies with insights into their biological mechanisms, we endeavor to facilitate the rational design and development of next-generation benzofuran-based therapeutics.

The Benzofuran Core: A Foundation for Diverse Bioactivity

The benzofuran ring system, formed by the fusion of a benzene ring with a furan ring, serves as a versatile template for chemical modification.[1][3] This structural versatility allows for the fine-tuning of physicochemical properties and biological activities. The inherent aromaticity and the presence of a heteroatom (oxygen) contribute to the ability of benzofuran derivatives to interact with a wide range of biological targets.

The Significance of the 6-Methoxy-3-methyl Substitution Pattern

The specific substitution of a methoxy group at the 6-position and a methyl group at the 3-position of the benzofuran core has been shown to be a key determinant of biological activity in several contexts. The 6-methoxy group, being a strong electron-donating group, can influence the electron density of the aromatic system, thereby modulating interactions with biological macromolecules.[8] The 3-methyl group can provide a crucial steric and electronic contribution to the overall molecular conformation and binding affinity.

Synthetic Strategies for this compound Derivatives

The construction of the this compound scaffold and its subsequent derivatization can be achieved through various synthetic routes. The choice of a particular methodology often depends on the desired substitution pattern, scalability, and the availability of starting materials.

Classical and Modern Synthetic Approaches

Historically, the synthesis of benzofurans has relied on classical methods such as the Perkin rearrangement.[4][9] However, modern organic synthesis has introduced more efficient and versatile strategies, particularly those employing transition-metal catalysis.[1][3] Palladium- and copper-catalyzed reactions, for instance, have become indispensable tools for the construction of the benzofuran nucleus.[1][3]

2.1.1. Illustrative Synthetic Workflow: Palladium-Catalyzed Annulation

A common and effective strategy for the synthesis of substituted benzofurans involves the palladium-catalyzed intramolecular cyclization of appropriately functionalized phenols. This approach offers high yields and good functional group tolerance.

Synthetic_Workflow A Substituted Phenol E Intramolecular Cyclization A->E Sonogashira Coupling B Coupling Partner (e.g., alkyne) B->E C Palladium Catalyst (e.g., Pd(OAc)2) C->E D Ligand & Base D->E F This compound Derivative E->F Annulation

Caption: Palladium-catalyzed synthesis of benzofuran derivatives.

Detailed Experimental Protocol: Synthesis of a this compound-2-carboxamide Derivative

This protocol outlines a representative synthesis of a this compound derivative, adapted from established methodologies.

Step 1: Synthesis of the Benzofuran Core

  • To a solution of 4-methoxyphenol (1 equivalent) in a suitable solvent (e.g., toluene), add a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%) and a ligand (e.g., PPh₃, 10 mol%).

  • Add a base (e.g., K₂CO₃, 2 equivalents) and the appropriate coupling partner, such as a propargyl alcohol derivative.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, filter off the solids, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the this compound intermediate.

Step 2: Functionalization at the 2-position (Carboxamide Formation)

  • The 2-position of the benzofuran ring can be functionalized through various methods, such as Vilsmeier-Haack formylation followed by oxidation to the carboxylic acid.

  • Dissolve the resulting this compound-2-carboxylic acid (1 equivalent) in an anhydrous solvent (e.g., dichloromethane).

  • Add a coupling agent (e.g., HATU, 1.2 equivalents) and a base (e.g., DIPEA, 2 equivalents).

  • Add the desired amine (1.1 equivalents) and stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with aqueous solutions of HCl (1M) and NaHCO₃ (saturated), then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the final product by column chromatography or recrystallization.

Therapeutic Applications and Biological Activities

Derivatives of this compound have demonstrated a wide range of biological activities, making them attractive candidates for drug discovery in several therapeutic areas.

Anticancer Activity

The benzofuran scaffold is a common feature in many compounds with potent anticancer properties.[10][11][12] These derivatives can exert their effects through various mechanisms, including the inhibition of kinases, disruption of tubulin polymerization, and induction of apoptosis.[13]

3.1.1. Inhibition of MAP Kinase-Interacting Kinases (Mnks)

A novel series of 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives have been designed and synthesized as inhibitors of Mnks.[14] Certain compounds from this series exhibited potent inhibitory activity against Mnk2 and also inhibited Mnk1.[14] Furthermore, these compounds displayed anti-proliferative effects against human leukemia and colon cancer cell lines.[14] Western blot analysis confirmed that a lead compound could decrease the levels of phosphorylated eIF4E in a dose-dependent manner in HCT-116 cells.[14]

CompoundMnk2 IC₅₀ (µM)Anti-proliferative Activity (Cell Lines)
5b 1.45THP-1, MOLM-13, HCT-116
5i 1.16THP-1, MOLM-13, HCT-116
5o 3.55THP-1, MOLM-13, HCT-116
8k 0.27THP-1, MOLM-13, HCT-116
Data synthesized from a study on Mnk inhibitors.[14]
3.1.2. Structure-Activity Relationship (SAR) Insights for Anticancer Activity

The anticancer activity of benzofuran derivatives is highly dependent on the nature and position of substituents on the benzofuran core.[6][7][15]

  • Halogenation: The introduction of halogen atoms, such as bromine or chlorine, into the benzofuran structure has been shown to significantly increase cytotoxic activity against various cancer cell lines.[15][16]

  • Hybrid Molecules: Hybrid molecules incorporating other pharmacologically active moieties, such as chalcone, triazole, or piperazine, have emerged as potent cytotoxic agents.[6][15]

  • Substitution at C2 and C3: The substituents at the C2 and C3 positions of the benzofuran ring play a crucial role in determining the anticancer potency.[17]

SAR_Anticancer A Benzofuran Core B Halogenation (e.g., Br, Cl) A->B C Hybridization (e.g., with Triazole) A->C D C2/C3 Substitution (e.g., Aryl, Carboxamide) A->D E Increased Cytotoxicity B->E C->E D->E

Caption: Key SAR drivers for anticancer activity.

Antimicrobial Activity

Benzofuran derivatives have also been investigated for their antimicrobial properties against a range of bacteria and fungi.[5][17][18] The mechanism of their antimicrobial action can involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.

A study on novel [6-(isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone derivatives demonstrated significant in vitro antibacterial and antifungal activity.[19] The structure-activity relationship revealed that electron-donating groups like methoxy and weak electron-withdrawing groups like fluoro and chloro on the phenyl ring of the isoxazole moiety enhanced antibacterial activity.[19]

Potential in Neurodegenerative Diseases

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by progressive neuronal loss.[20][21] Benzofuran derivatives have emerged as potential therapeutic agents for these conditions due to their antioxidant and neuroprotective properties.[6][7]

A series of 2-arylbenzofuran derivatives were synthesized and evaluated for their potential as anti-Alzheimer's disease agents.[22] These compounds exhibited dual inhibitory activity against cholinesterases and β-secretase (BACE1), two key enzymes involved in the pathology of Alzheimer's disease.[22]

Osteogenesis-Promoting Activity

Recent research has highlighted the potential of 6-methoxybenzofuran derivatives in promoting bone formation, offering a promising avenue for the treatment of senile osteoporosis.[23] A benzofuran-like compound was shown to promote osteogenesis by upregulating BMP-2, a key signaling molecule in bone formation.[23] Structure-activity relationship studies identified a derivative with significantly higher efficacy than existing treatments in a zebrafish osteoporosis model.[23]

Future Directions and Conclusion

The this compound scaffold represents a highly promising platform for the development of novel therapeutics. The diverse biological activities exhibited by its derivatives underscore the importance of continued research in this area. Future efforts should focus on:

  • Rational Drug Design: Utilizing computational modeling and SAR data to design more potent and selective inhibitors for specific biological targets.

  • Exploration of New Therapeutic Areas: Investigating the potential of these compounds in other disease areas where the underlying pathology involves targets amenable to modulation by benzofuran derivatives.

  • Preclinical and Clinical Development: Advancing the most promising lead compounds through rigorous preclinical and clinical studies to evaluate their safety and efficacy in humans.

References

The Enigmatic Presence of 6-Methoxy-3-methylbenzofuran in Nature: A Technical Guide for Scientific Pioneers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals navigating the intricate world of drug development, the quest for novel bioactive compounds is a perpetual frontier. Among the myriad of heterocyclic scaffolds, the benzofuran core stands out as a privileged structure, consistently appearing in natural products with significant pharmacological potential. This in-depth technical guide illuminates the natural occurrence of a specific, yet underexplored derivative: 6-Methoxy-3-methylbenzofuran . While direct reports of its isolation remain elusive in mainstream literature, this document synthesizes field-proven insights and analogous methodologies to provide a comprehensive roadmap for its discovery, isolation, and characterization from natural sources. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in authoritative scientific principles.

Section 1: The Botanical Quest — Pinpointing Potential Natural Sources

The natural occurrence of benzofuran derivatives is well-documented across various plant families, offering a fertile ground for the targeted search of this compound.[1][2][3] Analysis of phytochemical literature strongly suggests that the most promising candidates for harboring this specific compound belong to the genera Eupatorium (Asteraceae) and Dalbergia (Fabaceae).[4][5][6][7] These genera are renowned for their rich diversity of benzofurans and related aromatic compounds.[4][5][6][7]

Species such as Eupatorium chinense have been shown to produce a remarkable array of benzofuran dimers and trimers, indicating a sophisticated biosynthetic machinery capable of generating diverse substitution patterns on the benzofuran core.[5] Similarly, the heartwood of Dalbergia species is a known reservoir of neoflavonoids and benzofuran derivatives.[6][7] The presence of structurally similar compounds, such as those with methoxy and methyl groups, in these plants provides a strong rationale for a targeted screening approach for this compound.

Table 1: Promising Plant Genera for the Isolation of this compound and Related Compounds

GenusFamilyReported Benzofuran DerivativesRationale for Investigation
EupatoriumAsteraceaeBenzofuran dimers and trimers, dihydrobenzofurans with varied substitutions.[4][5]High diversity of benzofuran structures, indicating versatile biosynthetic pathways.
DalbergiaFabaceaeNeoflavonoids, 2-arylbenzofurans, and other substituted benzofurans.[6][7]Known source of complex benzofurans with demonstrated bioactivity.

Section 2: From Plant to Pure Compound — A Strategic Isolation Workflow

The successful isolation of a target natural product hinges on a meticulously planned extraction and purification strategy. The physicochemical properties of this compound—a relatively non-polar aromatic compound—dictate the choice of solvents and chromatographic techniques. The following workflow is a synthesis of established protocols for the isolation of benzofuran derivatives from plant matrices.[4][8]

biosynthesis_pathway Shikimate Shikimate Pathway Phenylpropanoids Phenylpropanoids Shikimate->Phenylpropanoids Benzofuran_Core Benzofuran Core Formation Phenylpropanoids->Benzofuran_Core Acetate Acetate Pathway Polyketide Polyketide Intermediate Acetate->Polyketide Polyketide->Benzofuran_Core Methylation Methylation (SAM) Benzofuran_Core->Methylation Methoxylation Methoxylation (SAM) Benzofuran_Core->Methoxylation Target This compound Methylation->Target Methoxylation->Target

References

The Unambiguous Identification of 6-Methoxy-3-methylbenzofuran: A Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound 6-Methoxy-3-methylbenzofuran. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The structural elucidation of such molecules is paramount in synthetic chemistry and medicinal research, where unambiguous identification is the bedrock of further investigation. This guide moves beyond a simple data repository to explain the causal relationships behind the observed spectral features, ensuring a deeper understanding of the molecule's electronic and structural properties.

Introduction to this compound: A Privileged Scaffold

Benzofuran derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities. The specific substitution pattern of this compound imparts unique physicochemical properties that are of significant interest in the development of novel therapeutic agents. Accurate and thorough characterization of this molecule is the critical first step in its journey from a laboratory curiosity to a potential pharmaceutical lead. Spectroscopic techniques provide a powerful and non-destructive means to achieve this, offering a detailed fingerprint of the molecule's atomic and electronic structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity of atoms and gain insights into the electronic environment of each nucleus.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic, methoxy, and methyl protons. The chemical shifts are influenced by the electron-donating methoxy group and the heterocyclic furan ring.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~7.2 - 7.3Quartet (q)~1.1
H-7~7.3 - 7.4Doublet (d)~8.5
H-4~6.9 - 7.0Doublet (d)~2.2
H-5~6.8 - 6.9Doublet of Doublets (dd)~8.5, ~2.2
OCH₃~3.8 - 3.9Singlet (s)-
CH₃~2.2 - 2.3Doublet (d)~1.1
  • Aromatic Protons (H-4, H-5, H-7): The protons on the benzene ring will appear in the aromatic region (δ 6.5-8.0 ppm). H-7, being adjacent to the electron-donating oxygen of the furan ring, is expected to be the most downfield of the aromatic protons. H-4 will likely appear as a doublet due to coupling with H-5, and H-5 will be a doublet of doublets from coupling to both H-4 and H-7.

  • Furan Proton (H-2): The proton at the 2-position of the benzofuran ring is expected to show a quartet splitting due to long-range coupling with the methyl protons at the 3-position.

  • Methoxy and Methyl Protons: The methoxy protons will appear as a sharp singlet, typically around 3.8-3.9 ppm. The methyl protons at the 3-position will appear as a doublet due to coupling with the H-2 proton.

Diagram 1: Molecular Structure and Proton Numbering of this compound

G M [M]⁺˙ m/z = 162 M_minus_CH3 [M - CH₃]⁺ m/z = 147 M->M_minus_CH3 - •CH₃ M_minus_OCH3 [M - OCH₃]⁺ m/z = 131 M->M_minus_OCH3 - •OCH₃ M_minus_CH3_minus_CO [M - CH₃ - CO]⁺ m/z = 119 M_minus_CH3->M_minus_CH3_minus_CO - CO G cluster_workflow NMR Spectroscopy Workflow SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) DataAcq Data Acquisition (¹H, ¹³C Spectra) SamplePrep->DataAcq DataProc Data Processing (FT, Phasing, Referencing) DataAcq->DataProc Analysis Spectral Analysis (Peak Assignment, Interpretation) DataProc->Analysis

References

6-Methoxy-3-methylbenzofuran: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzofuran Scaffold and the Significance of 6-Methoxy-3-methylbenzofuran

The benzofuran scaffold is a cornerstone in medicinal chemistry, forming the structural core of a vast array of biologically active molecules. This heterocyclic system, consisting of a fused benzene and furan ring, is prevalent in numerous natural products and synthetic compounds exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. The versatility of the benzofuran ring allows for diverse substitutions, enabling the fine-tuning of its physicochemical and biological characteristics.

Within this important class of compounds, this compound has emerged as a particularly interesting scaffold for drug discovery. The strategic placement of a methoxy group at the 6-position and a methyl group at the 3-position significantly influences the molecule's electronic properties, metabolic stability, and interaction with biological targets. This guide provides an in-depth technical overview of this compound, encompassing its synthesis, physicochemical and spectroscopic properties, and its burgeoning role in the development of novel therapeutics. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration of benzofuran-based drug candidates.

Synthesis of this compound: Strategies and Methodologies

The synthesis of the this compound core is a critical step in the development of its derivatives. Several synthetic routes have been established for the construction of the benzofuran ring system, with the choice of method often depending on the availability of starting materials and the desired substitution pattern.

General Synthetic Strategies

The construction of the 3-methylbenzofuran skeleton can be achieved through various synthetic transformations. A common and effective approach involves the reaction of a suitably substituted phenol with a propargyl derivative, followed by a cyclization step. For instance, the reaction of 4-methoxyphenol with a propargyl halide in the presence of a base would yield a propargyl ether, which can then undergo intramolecular cyclization to form the benzofuran ring.

Another versatile method is the Perkin reaction, which can be adapted for the synthesis of benzofurans. This reaction typically involves the condensation of an o-hydroxybenzaldehyde with an acid anhydride and its corresponding sodium salt. While traditionally used for coumarin synthesis, modifications to the reaction conditions and substrates can lead to the formation of benzofuran derivatives.

Proposed Synthetic Protocol: A Step-by-Step Guide

While a specific, detailed protocol for the direct synthesis of this compound is not extensively documented in publicly available literature, a plausible and efficient route can be designed based on established methodologies for analogous structures. The following proposed protocol utilizes the reaction of a substituted phenol with chloroacetone, a common and reliable method for constructing 3-methylbenzofurans.

Reaction Scheme:

Synthesis of this compound start 4-Methoxyphenol + Chloroacetone intermediate 2-(4-Methoxyphenoxy)propan-2-one start->intermediate  Base (e.g., K2CO3)  Solvent (e.g., Acetone)  Reflux   product This compound intermediate->product  Acid Catalyst (e.g., PPA, H2SO4)  Heat  

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocol:

  • Step 1: Synthesis of 2-(4-Methoxyphenoxy)propan-2-one.

    • To a solution of 4-methoxyphenol (1 equivalent) in acetone, add anhydrous potassium carbonate (1.5 equivalents).

    • To this suspension, add chloroacetone (1.1 equivalents) dropwise at room temperature.

    • Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude 2-(4-methoxyphenoxy)propan-2-one, which can be purified by column chromatography on silica gel.

  • Step 2: Cyclization to this compound.

    • Add the purified 2-(4-methoxyphenoxy)propan-2-one (1 equivalent) to a suitable acid catalyst, such as polyphosphoric acid (PPA) or concentrated sulfuric acid, at 0°C.

    • Slowly warm the mixture to room temperature and then heat to 80-100°C for 1-3 hours, monitoring the cyclization by TLC.

    • Upon completion, carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with a saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic phase under reduced pressure to yield the crude this compound.

    • Purify the final product by column chromatography or distillation under reduced pressure.

Causality Behind Experimental Choices:

  • Base in Step 1: Potassium carbonate is a mild and effective base for the O-alkylation of phenols, minimizing side reactions.

  • Solvent in Step 1: Acetone is a suitable solvent for this reaction due to its polarity and boiling point, facilitating the dissolution of the reactants and the reaction progress at reflux.

  • Acid Catalyst in Step 2: Strong acids like PPA or sulfuric acid are necessary to promote the intramolecular electrophilic aromatic substitution (Friedel-Crafts type) reaction, leading to the formation of the furan ring.

  • Work-up Procedure: The aqueous work-up is crucial to neutralize the acid catalyst and remove any water-soluble impurities.

Physicochemical and Spectroscopic Characterization

The accurate characterization of this compound is essential for its identification, purity assessment, and further use in research and development.

PropertyValueSource
Molecular Formula C₁₀H₁₀O₂[1]
Molecular Weight 162.19 g/mol [1]
IUPAC Name 6-methoxy-3-methyl-1-benzofuran[1]
CAS Number 29040-52-6[2]
Appearance Expected to be a colorless to pale yellow oil or low-melting solid-
Purity >95% (commercially available)[1]

Table 1: Physicochemical Properties of this compound.

Spectroscopic Data
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzofuran ring system, a singlet for the methoxy group protons, and a singlet for the methyl group protons at the 3-position. The aromatic protons will exhibit splitting patterns dependent on their substitution.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for each of the ten carbon atoms in the molecule, including the two oxygen-bearing aromatic carbons, the carbons of the furan ring, the methoxy carbon, and the methyl carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic ring, and C-O stretching of the ether and furan functionalities.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns will be indicative of the benzofuran core and the methoxy and methyl substituents. The mass spectrum of the closely related 3-methylbenzofuran shows a molecular ion peak at m/z 132 and a base peak at m/z 131.[3]

Applications in Drug Discovery and Development

The this compound scaffold has demonstrated significant potential in the development of novel therapeutic agents, particularly in the fields of oncology and anti-inflammatory research.

Anticancer Activity and Structure-Activity Relationship (SAR)

Numerous studies have highlighted the anticancer properties of benzofuran derivatives. The presence and position of substituents on the benzofuran ring play a crucial role in their cytotoxic activity.

  • Influence of the 3-Methyl Group: The introduction of a methyl group at the C-3 position of the benzofuran ring has been shown to significantly increase the antiproliferative activity of these compounds against various cancer cell lines.[4]

  • Role of the 6-Methoxy Group: The position of the methoxy group on the benzene ring also has a profound impact on biological activity. Studies have indicated that compounds with a methoxy group at the C-6 position exhibit higher anticancer potency compared to those with the methoxy group at other positions, such as C-7.[4] The 6-methoxy substitution is believed to enhance the molecule's interaction with target enzymes or receptors and may also improve its pharmacokinetic properties.

Derivatives of this compound have been investigated as inhibitors of various kinases involved in cancer cell proliferation and survival. For example, certain carboxamide derivatives have shown potent inhibitory activity against MAP kinase-interacting kinases (Mnks), which are implicated in the regulation of protein synthesis and cell growth in cancer.

Anti-inflammatory Properties

Benzofuran derivatives have also been explored for their anti-inflammatory potential. The mechanism of action is often attributed to the inhibition of pro-inflammatory enzymes and cytokines. The this compound scaffold can serve as a starting point for the design of novel anti-inflammatory agents with improved efficacy and safety profiles.

Conclusion and Future Perspectives

This compound represents a privileged scaffold in medicinal chemistry with significant potential for the development of new drugs. Its versatile synthesis and the demonstrated importance of the 6-methoxy and 3-methyl substituents for biological activity make it an attractive starting point for the design of potent and selective therapeutic agents. Future research in this area will likely focus on the synthesis of novel derivatives with optimized pharmacological profiles, a deeper understanding of their mechanisms of action at the molecular level, and their evaluation in preclinical and clinical studies for various disease indications. This technical guide provides a solid foundation for researchers to build upon in their quest to unlock the full therapeutic potential of this promising class of compounds.

References

Navigating the Unknown: A Technical Guide to the Safety and Toxicity Profile of 6-Methoxy-3-methylbenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a Course Through a Data-Deficient Landscape

This document, therefore, serves a dual purpose. Firstly, it collates and presents the sparse, currently available safety information for 6-Methoxy-3-methylbenzofuran. Secondly, and more critically, it provides a robust framework for the systematic evaluation of its safety and toxicity. By detailing the standard, internationally recognized experimental protocols and considering data from structurally related analogs, this guide offers an in-depth technical roadmap for researchers and drug development professionals. It is designed not as a definitive statement on the compound's toxicity, but as an essential methodological resource for its investigation.

This compound: Knowns and Immediate Precautions

While comprehensive toxicological data is lacking, preliminary safety information can be gleaned from supplier Material Safety Data Sheets (MSDS). These documents provide foundational guidance for safe handling and storage.

Physical and Chemical Properties Summary
PropertyValue
CAS Number 29040-52-6
Molecular Formula C₁₀H₁₀O₂
Molecular Weight 162.19 g/mol
Handling and Precautionary Measures

Standard laboratory precautions are advised for handling this compound. The following table summarizes the key safety recommendations derived from available MSDS.

Precautionary CategoryRecommendation
Personal Protective Equipment (PPE) Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coat.
Ventilation Use in a well-ventilated area or under a chemical fume hood.
Handling Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.
Storage Keep container tightly closed in a dry and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents.
First Aid Measures
Exposure RouteFirst Aid Protocol
Inhalation Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.
Skin Contact Wash off with soap and plenty of water. Consult a physician.
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

A Roadmap for Comprehensive Toxicological Assessment

To address the current data gap, a systematic toxicological evaluation of this compound is necessary. The following sections outline the standard battery of tests, grounded in OECD (Organisation for Economic Co-operation and Development) guidelines, that would form the basis of a comprehensive safety profile.

Toxicological_Assessment_Workflow cluster_InVitro In Vitro / In Chemico Assessment cluster_InVivo In Vivo Assessment cluster_Advanced Advanced & Long-Term Studies Genotox_vitro Genotoxicity (In Vitro) - Ames Test (OECD 471) - In Vitro Micronucleus (OECD 487) Genotox_vivo Genotoxicity (In Vivo) - Micronucleus Test (OECD 474) Genotox_vitro->Genotox_vivo Positive result triggers in vivo follow-up Metabolism_vitro Metabolic Stability - Microsomal/Hepatocyte Assays Acute_Tox Acute Toxicity - Oral Gavage (OECD 420/423/425) Metabolism_vitro->Acute_Tox Informs dose selection Repeat_Dose Repeat-Dose Toxicity - 28-Day Study (OECD 407) Acute_Tox->Repeat_Dose Determines dose range for sub-chronic studies Carcinogenicity Carcinogenicity - 2-Year Bioassay (OECD 451) Genotox_vivo->Carcinogenicity Positive result is a key indicator for carcinogenicity Repeat_Dose->Carcinogenicity Findings may indicate need for long-term studies ADME ADME Studies - Absorption, Distribution,  Metabolism, Excretion Repeat_Dose->ADME Repro_Dev Reproductive/Developmental Toxicity Screening (OECD 421/422) Predicted_Metabolism cluster_PhaseI Phase I Metabolism (CYP450) cluster_PhaseII Phase II Conjugation Parent This compound O_Demethylation O-Demethylation (at position 6) Parent->O_Demethylation Hydroxylation Aromatic Hydroxylation (on the benzene ring) Parent->Hydroxylation Methyl_Oxidation Methyl Group Oxidation (at position 3) Parent->Methyl_Oxidation Glucuronidation Glucuronidation O_Demethylation->Glucuronidation Sulfation Sulfation O_Demethylation->Sulfation Hydroxylation->Glucuronidation Hydroxylation->Sulfation Methyl_Oxidation->Glucuronidation After oxidation to alcohol

Methodological & Application

Synthesis of 6-Methoxy-3-methylbenzofuran Derivatives: A Detailed Guide to Protocols and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Benzofuran Scaffold in Medicinal Chemistry

Benzofuran derivatives represent a cornerstone in the architecture of pharmacologically active molecules.[1] This heterocyclic scaffold, comprising a fused benzene and furan ring, is prevalent in numerous natural products and synthetic drugs, exhibiting a wide spectrum of biological activities.[1][2] The inherent versatility of the benzofuran nucleus allows for chemical modifications that can modulate its therapeutic properties, leading to the development of agents with anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][3] Specifically, derivatives of 6-methoxy-3-methylbenzofuran have garnered significant interest due to their potential as potent therapeutic agents, including their role in developing Mnk inhibitors and treatments for conditions like senile osteoporosis.[4][5]

This technical guide provides an in-depth exploration of established and contemporary synthetic protocols for preparing this compound derivatives. We will delve into the mechanistic underpinnings of these reactions, offering detailed, step-by-step procedures to facilitate their successful implementation in a research and development setting.

Strategic Approaches to the Synthesis of the Benzofuran Core

The construction of the benzofuran ring system can be achieved through several strategic disconnections. The choice of synthetic route often depends on the availability of starting materials, desired substitution patterns, and scalability. Here, we will focus on three robust and widely employed methodologies: the Perkin Rearrangement, Intramolecular Cyclization reactions, and modern Palladium-Copper catalyzed cross-coupling strategies.

I. The Perkin Rearrangement: A Classic Route to Benzofurans

First reported by William Henry Perkin in 1870, the Perkin rearrangement (also known as the coumarin-benzofuran ring contraction) is a foundational method for synthesizing benzofurans.[6] The reaction typically involves the base-catalyzed rearrangement of a 3-halocoumarin, which undergoes ring opening followed by an intramolecular nucleophilic substitution to form the benzofuran-2-carboxylic acid.[6][7]

Mechanistic Insight: The reaction commences with the hydrolytic cleavage of the lactone ring of the 3-halocoumarin by a base, such as sodium hydroxide, to generate a phenoxide and a carboxylate. The resulting phenoxide then acts as a nucleophile, attacking the vinyl halide intramolecularly to forge the furan ring.[7]

Workflow for Perkin Rearrangement:

start 3-Halocoumarin Precursor step1 Base-Catalyzed Ring Fission (e.g., NaOH, EtOH) start->step1 intermediate Phenoxide Intermediate step1->intermediate step2 Intramolecular Nucleophilic Attack intermediate->step2 product Benzofuran-2-carboxylic Acid step2->product

Caption: General workflow for the Perkin rearrangement.

Experimental Protocol: Microwave-Assisted Perkin Rearrangement

Microwave-assisted organic synthesis offers significant advantages over conventional heating, including reduced reaction times and often higher yields.[7]

  • Step 1: Preparation of the 3-Halocoumarin Precursor: The requisite 3-halocoumarins can be synthesized via the regioselective halogenation of the corresponding coumarin using a halogenating agent like N-bromosuccinimide (NBS) in a suitable solvent such as acetonitrile, often also under microwave irradiation.[7]

  • Step 2: Perkin Rearrangement:

    • In a microwave-safe reaction vessel, dissolve the 3-bromocoumarin (1.0 mmol) in ethanol (5 mL).

    • Add a solution of sodium hydroxide (2.0 mmol) in water (1 mL).

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate the mixture at 300W for 5 minutes at a temperature of 79°C.[7]

    • After cooling, acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and dry.

    • Recrystallize from a suitable solvent system (e.g., ethanol/water) to afford the pure benzofuran-2-carboxylic acid.

ParameterConventional MethodMicrowave-Assisted Method
Reaction Time ~3 hours5 minutes
Typical Yield QuantitativeVery high

Table 1: Comparison of conventional and microwave-assisted Perkin rearrangement.[7]

II. Intramolecular Cyclization Strategies

Intramolecular cyclization is a powerful and versatile approach for constructing the benzofuran nucleus from acyclic precursors. Several variations of this strategy exist, often categorized by the type of bond being formed in the cyclization step.

A. Acid-Catalyzed Cyclodehydration of Aryloxyketones

This method involves the cyclization of an α-aryloxyketone, where the furan ring is formed via an intramolecular electrophilic aromatic substitution followed by dehydration.

Mechanistic Insight: The ketone is first protonated by a strong acid, which activates it towards nucleophilic attack by the appended phenol. The resulting intermediate then undergoes dehydration to yield the benzofuran.

Experimental Protocol: Synthesis via Cyclodehydration

  • Step 1: Synthesis of the α-Aryloxyketone Precursor: The precursor can be prepared by the O-alkylation of a substituted phenol (e.g., 4-methoxyphenol) with an α-haloketone (e.g., chloroacetone) in the presence of a base like potassium carbonate.

  • Step 2: Cyclization:

    • To the α-aryloxyketone (1.0 mmol), add a cyclizing agent such as polyphosphoric acid (PPA) or titanium tetrachloride.[8]

    • Heat the mixture at a specified temperature (e.g., 100-130°C) for several hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture onto ice-water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Purify the crude product by column chromatography on silica gel.

B. Base-Promoted Intramolecular Cyclization of o-Bromobenzylketones

A transition-metal-free approach involves the intramolecular cyclization of o-bromobenzylketones promoted by a strong base like potassium t-butoxide.[9] This method offers a facile route to substituted benzofurans with good substrate tolerability.[9]

Workflow for Base-Promoted Intramolecular Cyclization:

start o-Bromobenzylketone step1 Base Promotion (e.g., KOtBu) start->step1 intermediate Enolate Formation step1->intermediate step2 Intramolecular Nucleophilic Aromatic Substitution intermediate->step2 product Substituted Benzofuran step2->product

Caption: Workflow for base-promoted cyclization.

III. Palladium-Copper Catalyzed Domino Reactions: The Sonogashira Approach

Modern synthetic chemistry often favors domino or one-pot reactions for their efficiency and atom economy. The synthesis of benzofurans via a domino Sonogashira coupling followed by a cyclization reaction has emerged as a highly effective method.[10] This approach typically involves the reaction of an o-halophenol with a terminal alkyne.[3][11]

Mechanistic Insight: The reaction proceeds through two key catalytic cycles. First, a palladium-catalyzed Sonogashira cross-coupling occurs between the o-halophenol and the terminal alkyne to form a 2-alkynylphenol intermediate. This is followed by an intramolecular cyclization (hydroalkoxylation) of the phenol onto the alkyne, which can be catalyzed by the same palladium complex or a copper co-catalyst, to afford the benzofuran product.[10][11]

Experimental Protocol: One-Pot Synthesis of 2,3-Disubstituted Benzofurans

This protocol is adapted from methodologies that allow for the synthesis of diversely substituted benzofurans.[11][12][13]

  • Reagents and Conditions:

    • Substrates: o-Iodophenol derivative (1.0 mmol), terminal alkyne (1.2 mmol).

    • Catalyst System: Pd(PPh₃)₂Cl₂ (palladium catalyst) and CuI (copper co-catalyst).[11]

    • Base and Solvent: Triethylamine (serves as both base and solvent).[11]

    • Temperature: Reflux.

  • Procedure:

    • To a flask purged with an inert atmosphere (e.g., argon or nitrogen), add the o-iodophenol (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

    • Add triethylamine (10 mL) followed by the terminal alkyne (1.2 mmol).

    • Heat the reaction mixture to reflux and monitor its progress by TLC.

    • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired benzofuran derivative.

ParameterValue
Catalyst Pd(PPh₃)₂Cl₂ / CuI
Base Triethylamine
Solvent Triethylamine
Temperature Reflux
Typical Yield 70-91%[11]

Table 2: Typical reaction parameters for Sonogashira-based benzofuran synthesis.

Application in the Synthesis of a this compound Derivative

While the above protocols provide general frameworks, their application to the synthesis of a specific target like this compound-containing molecules requires careful selection of starting materials. For instance, in the synthesis of 6-acetyl-5-methoxy-2-methylbenzofuran-3-carboxylic acid, a multi-step synthesis starting from simpler precursors is employed, which can then be further modified.[14]

Illustrative Synthetic Step from Literature:

  • Synthesis of 6-Acetyl-5-methoxy-2-methylbenzofuran-3-carboxylic Acid: A mixture of methyl 6-acetyl-5-methoxy-2-methylbenzofuran-3-carboxylate is hydrolyzed using 2 M NaOH in ethanol by heating for 1 hour. After evaporation of the solvent, the residue is acidified with 2 M HCl to precipitate the carboxylic acid product.[14]

This example demonstrates a common final step in a multi-step synthesis, highlighting the types of transformations that are often necessary to arrive at the desired functionalized benzofuran derivative.

Conclusion

The synthesis of this compound derivatives can be accomplished through a variety of reliable and efficient methods. The choice between a classic approach like the Perkin rearrangement, a versatile intramolecular cyclization, or a modern palladium-catalyzed domino reaction will depend on the specific substitution pattern desired and the available starting materials. The protocols and mechanistic insights provided in this guide are intended to equip researchers with the foundational knowledge and practical steps needed to successfully synthesize these valuable compounds for applications in drug discovery and medicinal chemistry.

References

Application Note: Quantitative Analysis of 6-Methoxy-3-methylbenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide with detailed protocols for the quantitative analysis of 6-Methoxy-3-methylbenzofuran, a key intermediate and potential impurity in pharmaceutical manufacturing.[1][2] We present three robust analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for high-throughput purity and assay testing, Gas Chromatography-Mass Spectrometry (GC-MS) for high-sensitivity trace-level detection, and UV-Vis Spectrophotometry for rapid, routine concentration measurements. Each protocol is designed to be a self-validating system, grounded in established principles of analytical chemistry and aligned with ICH guidelines for method validation.[3][4]

Introduction and Strategic Importance

This compound is a heterocyclic aromatic compound belonging to the benzofuran class. Benzofuran scaffolds are integral to numerous natural products and pharmacologically active molecules, exhibiting a wide range of biological activities.[5][6] As such, this compound can be a critical starting material, a process intermediate, or a low-level impurity in the synthesis of active pharmaceutical ingredients (APIs).[7] Accurate and precise quantification is therefore paramount for ensuring the quality, safety, and efficacy of the final drug product, making robust analytical methods indispensable for process control, stability testing, and regulatory compliance.

This guide provides the technical foundation and practical steps for establishing reliable quantitative methods in a research or quality control laboratory setting.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is critical for method development.

PropertyValueSource
Molecular FormulaC₁₀H₁₀O₂[8]
Molecular Weight162.19 g/mol [8][9]
InChIKeyDDZKXTFBNJQQGP-UHFFFAOYSA-N[9]
AppearanceNot specified; likely solid or oil
XLogP32.7[8]

Method Selection: A Rationale-Driven Approach

The choice of analytical technique is a critical decision dictated by the specific requirements of the analysis. The primary factors include the expected concentration of the analyte, the complexity of the sample matrix, and the desired level of specificity and sensitivity.

  • High-Performance Liquid Chromatography (HPLC-UV): This is the workhorse method for purity analysis and quantification of major components. Its strengths lie in its excellent reproducibility, ability to separate the analyte from structurally similar impurities, and straightforward implementation. It is the preferred method for assay determination in drug substances and formulated products.[10][11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method offers superior sensitivity and selectivity, making it ideal for trace-level impurity analysis and identification of unknown related substances.[12] The mass spectrometer provides definitive structural information, which is invaluable for impurity profiling and degradation studies. The volatility of this compound makes it an excellent candidate for GC analysis.[13][14]

  • UV-Vis Spectrophotometry: This technique provides a rapid and cost-effective means for determining the concentration of a pure substance in a simple matrix.[15] While lacking the separative power of chromatography, it is highly effective for quick checks of raw materials or in-process monitoring where the sample is known to be relatively pure.[16]

The logical flow for method implementation is visualized below.

G cluster_0 Analytical Objective cluster_1 Method Selection cluster_2 Recommended Method obj Quantify this compound matrix_check Complex Matrix or Trace Levels? obj->matrix_check purity_check High Purity Assay? matrix_check->purity_check No gcms GC-MS Protocol matrix_check->gcms Yes screen_check Rapid Screening of Pure Substance? purity_check->screen_check No hplc HPLC-UV Protocol purity_check->hplc Yes uvvis UV-Vis Protocol screen_check->uvvis Yes

Caption: Decision tree for selecting the appropriate analytical method.

Protocol 1: Quantification by Reverse-Phase HPLC-UV

Principle

This method separates this compound from other components in a sample mixture based on its differential partitioning between a nonpolar stationary phase (C18) and a polar mobile phase. Quantification is achieved by comparing the peak area of the analyte to that of a certified reference standard, using a UV detector set to a wavelength of maximum absorbance.[10]

Experimental Workflow

G start Start: Obtain Sample & Reference Standard prep_std Prepare Stock & Working Reference Standards start->prep_std prep_sample Accurately weigh sample. Dissolve in Diluent. Filter if necessary. start->prep_sample hplc_analysis Inject onto HPLC System (C18 Column, ACN/H2O Mobile Phase) UV Detection prep_std->hplc_analysis prep_sample->hplc_analysis data_proc Integrate Peak Area. Calculate Concentration vs. Standard. hplc_analysis->data_proc report Report Result & Perform System Suitability Checks data_proc->report G start Start: Obtain Sample & Reference Standard prep_std Prepare Stock & Working Reference Standards in a volatile solvent (e.g., Methanol) start->prep_std prep_sample Accurately weigh sample. Dissolve in solvent. Filter if necessary. start->prep_sample gcms_analysis Inject into GC-MS (DB-5ms Column) Selected Ion Monitoring (SIM) Mode prep_std->gcms_analysis prep_sample->gcms_analysis data_proc Integrate SIM Peak Area. Calculate Concentration vs. Standard. gcms_analysis->data_proc report Report Result & Confirm Identity via Ion Ratios data_proc->report

References

Application Notes and Protocols for the Evaluation of 6-Methoxy-3-methylbenzofuran in Anticancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in oncology.

Introduction: The Therapeutic Potential of the Benzofuran Scaffold

The benzofuran core, a heterocyclic compound arising from the fusion of a benzene and a furan ring, is a privileged scaffold in medicinal chemistry. Its derivatives are integral to a multitude of biologically active compounds, both naturally occurring and synthetic.[1][2] In the realm of oncology, benzofuran derivatives have garnered significant attention for their potent and diverse anticancer activities.[3][4] These compounds have been shown to modulate various oncogenic pathways, including the inhibition of tubulin polymerization, mTOR signaling, and the induction of apoptosis, making them a fertile ground for the discovery of novel therapeutic agents.[5][6]

This guide focuses on a specific, promising derivative: 6-Methoxy-3-methylbenzofuran . The inclusion of a methoxy group at the 6-position of the benzofuran ring has been noted in several studies to enhance cytotoxic activity against cancer cell lines.[5][7] These application notes provide a comprehensive framework for the initial synthesis, in vitro evaluation, and mechanistic investigation of this compound as a potential anticancer agent. The protocols herein are designed to be robust and adaptable, providing a solid foundation for researchers to explore the therapeutic potential of this compound.

Synthesis of this compound: A Plausible Approach

While a specific, step-by-step protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic route can be devised based on established methods for analogous benzofuran derivatives. The following protocol represents a generalized approach that can be optimized by the end-user.

Protocol 1: Synthesis of this compound

Materials:

  • 4-Methoxyphenol

  • Chloroacetone

  • Anhydrous potassium carbonate

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Polyphosphoric acid (PPA)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • O-Alkylation:

    • To a solution of 4-methoxyphenol (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).

    • Stir the mixture at room temperature for 30 minutes.

    • Add chloroacetone (1.1 equivalents) dropwise to the reaction mixture.

    • Heat the reaction mixture to 80°C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ether intermediate.

  • Cyclization:

    • Add the crude ether intermediate to polyphosphoric acid.

    • Heat the mixture to 100-120°C and stir for 2-4 hours, monitoring by TLC.

    • Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

    • Extract the resulting mixture with diethyl ether (3 x 50 mL).

    • Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.

Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Anticancer Evaluation: A Step-by-Step Guide

The initial assessment of a novel compound's anticancer potential involves a series of in vitro assays to determine its cytotoxicity, effects on cell proliferation, and its ability to induce programmed cell death (apoptosis).

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1][8]

Protocol 2: MTT Cell Viability Assay

Materials:

  • Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])

  • Complete culture medium (specific to the cell line)

  • 96-well plates

  • This compound (dissolved in DMSO to create a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for dissolving formazan crystals)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from the stock solution. A suggested starting concentration range is 0.1, 1, 10, 50, and 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known anticancer drug like Doxorubicin).

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions.

    • Incubate the plate for 48 or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well and mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast Cancer12.5
A549Lung Cancer8.2
HCT116Colon Cancer15.8
HeLaCervical Cancer9.5

dot

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add Compound to Wells incubate_24h->add_compound prepare_dilutions Prepare Compound Dilutions prepare_dilutions->add_compound incubate_48h Incubate 48-72h add_compound->incubate_48h add_mtt Add MTT Solution incubate_48h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h dissolve_formazan Dissolve Formazan in DMSO incubate_4h->dissolve_formazan read_absorbance Read Absorbance (570 nm) dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow for the MTT Cell Viability Assay.

Cell Cycle Analysis

To understand if the compound induces cell cycle arrest, flow cytometry with propidium iodide (PI) staining is a standard method.[8][9]

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • PBS (Phosphate-Buffered Saline)

  • 70% ice-cold ethanol

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with this compound at concentrations around its IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them by centrifugation.

    • Wash the cells once with cold PBS.

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Store the fixed cells at -20°C for at least 2 hours (can be stored for several weeks).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in PI staining solution containing RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • The DNA content will be proportional to the PI fluorescence intensity.

    • Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Table 2: Hypothetical Cell Cycle Distribution of A549 Cells Treated with this compound for 24h

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control55.228.116.7
0.5x IC5060.525.314.2
1x IC5068.915.615.5
2x IC5075.310.114.6
Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and membrane integrity (assessed by PI).[2][3]

Protocol 4: Annexin V/PI Apoptosis Assay

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with this compound at desired concentrations (e.g., 1x and 2x IC50) for 24 or 48 hours.

  • Cell Harvesting:

    • Collect both adherent and floating cells.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use unstained, Annexin V only, and PI only controls for compensation and gating.

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

dot

Apoptosis_Pathway cluster_induction Induction cluster_signaling Signaling Cascade cluster_execution Execution benzofuran This compound dna_damage DNA Damage / Cellular Stress benzofuran->dna_damage bcl2_family Modulation of Bcl-2 Family Proteins (e.g., decreased Bcl-2) dna_damage->bcl2_family caspase_activation Caspase Activation (Caspase-9, Caspase-3/7) bcl2_family->caspase_activation parp_cleavage PARP Cleavage caspase_activation->parp_cleavage dna_fragmentation DNA Fragmentation caspase_activation->dna_fragmentation apoptosis Apoptosis parp_cleavage->apoptosis dna_fragmentation->apoptosis

Caption: Putative Apoptosis Induction Pathway for this compound.

Conclusion and Future Directions

These application notes provide a foundational framework for the initial investigation of this compound as a potential anticancer agent. The provided protocols for synthesis and in vitro evaluation are based on established methodologies in the field and can be adapted to specific research needs.[1][2][8] The positive influence of the 6-methoxy substituent on the anticancer activity of the benzofuran scaffold suggests that this compound is a worthy candidate for further investigation.[5][7]

Should the initial in vitro screening yield promising results, further studies could include:

  • Mechanism of Action Studies: Western blotting to investigate the modulation of key proteins involved in cell cycle regulation (e.g., cyclins, CDKs) and apoptosis (e.g., Bcl-2 family proteins, caspases).[9]

  • In Vivo Studies: Evaluation of the compound's efficacy and toxicity in animal models of cancer.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of related analogues to optimize the anticancer activity.

By following these detailed protocols and application notes, researchers can systematically evaluate the potential of this compound as a novel lead compound in the development of new cancer therapies.

References

Application Notes and Protocols for the Antimicrobial Evaluation of 6-Methoxy-3-methylbenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Antimicrobial Potential of a Novel Benzofuran Derivative

Benzofurans represent a significant class of heterocyclic compounds, many of which are of natural origin and exhibit a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties[1][2]. Within this promising chemical space, 6-methoxy-3-methylbenzofuran emerges as a compound of interest for novel antimicrobial drug discovery. Its structural features suggest the potential for interaction with microbial targets, yet comprehensive data on its efficacy remains to be fully elucidated.

These application notes provide a robust framework for researchers, scientists, and drug development professionals to systematically investigate the antimicrobial, anti-biofilm, and cytotoxic properties of this compound. The protocols herein are designed to be self-validating, incorporating essential controls and clear endpoints, thereby ensuring the generation of reliable and reproducible data. By explaining the causality behind experimental choices, this guide aims to empower researchers to not only execute these assays but also to critically interpret the results in the context of antimicrobial drug development.

Physicochemical Properties and Compound Handling

Prior to initiating biological assays, a thorough understanding of the physicochemical properties of this compound is crucial for accurate and reproducible results.

Solubility: The solubility of the test compound dictates the choice of solvent for stock solutions and the achievable concentration range in aqueous culture media. It is recommended to first assess the solubility in dimethyl sulfoxide (DMSO), a common solvent for natural and synthetic compounds in antimicrobial screening[3]. The final concentration of DMSO in the assay medium should be kept low (typically ≤1%) to avoid solvent-induced toxicity to the test organisms.

Stock Solution Preparation:

  • Accurately weigh a precise amount of this compound.

  • Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Store the stock solution at -20°C in small aliquots to prevent repeated freeze-thaw cycles.

PART 1: Core Antimicrobial Activity Assessment

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[4][5] The broth microdilution method is a standardized and widely used technique for determining the MIC of novel compounds.[6][7]

The broth microdilution assay is highly reproducible, cost-effective, and amenable to high-throughput screening. It allows for the simultaneous testing of multiple concentrations of a compound against different microbial strains in a 96-well microtiter plate format.[4][5]

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)[3][8].

    • Inoculate the colonies into a tube containing 5 mL of sterile Mueller-Hinton Broth (MHB)[9].

    • Incubate the broth culture at 37°C with agitation until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL)[8].

    • Dilute the standardized bacterial suspension in fresh MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells[4][5].

  • Preparation of Microtiter Plate:

    • Add 100 µL of sterile MHB to wells in columns 2 through 12 of a 96-well microtiter plate.

    • Prepare a starting solution of this compound in MHB at twice the highest desired test concentration (e.g., 256 µg/mL) in column 1.

    • Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well, and continuing this process across the plate to column 10. Discard 100 µL from column 10.

    • Column 11 will serve as the growth control (no compound), and column 12 will be the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to wells in columns 1 through 11. Do not inoculate the sterility control wells in column 12.

    • The final volume in each well will be 200 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.

    • Seal the plate and incubate at 37°C for 18-24 hours.[4][5]

  • Determination of MIC:

    • Following incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.[4][5]

MIC_Workflow cluster_prep Preparation cluster_plate Plate Setup (96-well) cluster_incubation Incubation cluster_readout Result start Start: Fresh Bacterial Culture inoculum Prepare 0.5 McFarland Inoculum start->inoculum dilution Dilute to 5x10^5 CFU/mL inoculum->dilution serial_dilute Serial Dilution of Compound dilution->serial_dilute add_inoculum Inoculate Wells serial_dilute->add_inoculum controls Include Growth & Sterility Controls incubate Incubate at 37°C for 18-24h add_inoculum->incubate read_mic Visually Determine MIC incubate->read_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Time-Kill Kinetics Assay

This assay determines the rate at which an antimicrobial agent kills a bacterial population and can distinguish between bactericidal and bacteriostatic effects.[10][11][12] A bactericidal agent is typically defined as one that causes a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[10][12]

A time-kill assay provides crucial pharmacodynamic information that is not available from the MIC assay alone.[10] It helps to understand the concentration- and time-dependent killing activity of the compound, which is vital for predicting in vivo efficacy.[11]

  • Preparation:

    • Determine the MIC of this compound against the test organism as described above.

    • Prepare a logarithmic-phase bacterial culture in MHB with a starting density of approximately 5 x 10⁵ CFU/mL.

  • Assay Setup:

    • Prepare flasks or tubes containing MHB with this compound at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC.

    • Include a growth control flask with no compound.

    • Inoculate each flask with the prepared bacterial culture to the final density of 5 x 10⁵ CFU/mL.

  • Sampling and Plating:

    • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each flask.[10]

    • Perform ten-fold serial dilutions of each aliquot in sterile saline or phosphate-buffered saline (PBS).

    • Plate 100 µL of the appropriate dilutions onto Mueller-Hinton Agar (MHA) plates.

  • Incubation and Colony Counting:

    • Incubate the MHA plates at 37°C for 18-24 hours.

    • Count the colonies on plates that have between 30 and 300 colonies to determine the CFU/mL for each time point and concentration.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each concentration.

    • A ≥3-log10 reduction in CFU/mL compared to the initial inoculum is indicative of bactericidal activity.[12]

Time (hours)Growth Control (log10 CFU/mL)0.5x MIC (log10 CFU/mL)1x MIC (log10 CFU/mL)2x MIC (log10 CFU/mL)4x MIC (log10 CFU/mL)
05.75.75.75.75.7
26.56.05.55.24.8
47.86.85.14.53.9
88.97.54.83.6<2.0
249.28.04.5<2.0<2.0

PART 2: Anti-Biofilm Activity Assessment

Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix, which are notoriously resistant to conventional antibiotics.[13][14][15] Evaluating the ability of this compound to inhibit biofilm formation and eradicate established biofilms is a critical step.

Minimum Biofilm Inhibitory Concentration (MBIC) Assay

The MBIC is the lowest concentration of a compound that inhibits the formation of a biofilm.[14]

  • Plate Setup:

    • Prepare two-fold serial dilutions of this compound in a 96-well flat-bottom microtiter plate as described for the MIC assay, using a suitable biofilm-promoting medium (e.g., Tryptic Soy Broth supplemented with 0.25% glucose).[15]

    • Add the standardized bacterial inoculum (prepared as in the MIC protocol) to each well.

  • Incubation:

    • Incubate the plate under static conditions at 37°C for 24-48 hours to allow for biofilm formation.

  • Quantification of Biofilm (Crystal Violet Staining):

    • Carefully discard the planktonic (free-floating) bacteria from the wells.

    • Gently wash the wells twice with sterile PBS to remove non-adherent cells.[15]

    • Fix the biofilms by adding 200 µL of methanol to each well for 15 minutes.[16]

    • Remove the methanol and allow the plate to air dry.

    • Stain the biofilms by adding 200 µL of 0.1% crystal violet solution to each well and incubating for 15 minutes at room temperature.[14][15]

    • Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

    • Solubilize the bound dye by adding 200 µL of 33% acetic acid to each well.[16]

    • Measure the absorbance at 570 nm using a microplate reader. The MBIC is the concentration at which a significant reduction in absorbance is observed compared to the growth control.

Anti_Biofilm_Workflow cluster_mbic MBIC (Inhibition) cluster_mbec MBEC (Eradication) start_mbic Inoculate Bacteria with Compound incubate_mbic Incubate 24-48h (Static) start_mbic->incubate_mbic quantify Wash & Stain with Crystal Violet incubate_mbic->quantify start_mbec Grow Biofilm for 24h add_compound_mbec Add Compound to Mature Biofilm start_mbec->add_compound_mbec incubate_mbec Incubate for another 24h add_compound_mbec->incubate_mbec incubate_mbec->quantify readout Solubilize Dye & Read Absorbance (570nm) quantify->readout

Caption: Workflow for Anti-Biofilm Inhibition (MBIC) and Eradication (MBEC) Assays.

Minimum Biofilm Eradication Concentration (MBEC) Assay

The MBEC is the lowest concentration of a compound required to eradicate a pre-formed, mature biofilm.[14]

  • Biofilm Formation:

    • Inoculate a 96-well plate with the bacterial suspension and incubate for 24 hours at 37°C to allow mature biofilms to form.

  • Treatment:

    • Remove the planktonic cells and wash the wells with PBS.

    • Add fresh medium containing serial dilutions of this compound to the wells with the established biofilms.

    • Incubate for an additional 24 hours.

  • Quantification:

    • Quantify the remaining viable biofilm using the crystal violet staining method as described for the MBIC assay. The MBEC is the concentration that results in a significant reduction in biofilm biomass compared to the untreated control.

PART 3: In Vitro Cytotoxicity Assessment

A crucial aspect of developing a new antimicrobial agent is to ensure it is selective for microbial cells over host mammalian cells.[17][18] Cytotoxicity assays are essential for this preliminary safety assessment.

MTT Assay for Mammalian Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[18][19] Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT to a purple formazan product.[18]

The MTT assay is a well-established, reliable, and widely used method for assessing the cytotoxic potential of chemical compounds. It provides a quantitative measure of cell viability, allowing for the determination of the concentration at which the compound becomes toxic to mammalian cells (IC₅₀).[20]

  • Cell Culture:

    • Seed a suitable mammalian cell line (e.g., Vero or HEK293) into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations.

    • Include wells with untreated cells (cell control) and wells with medium only (background control).

    • Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization and Readout:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm with a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Conclusion and Future Directions

The protocols detailed in these application notes provide a comprehensive and robust starting point for the systematic evaluation of this compound as a potential antimicrobial agent. By determining its MIC, time-kill kinetics, anti-biofilm activity, and cytotoxicity, researchers can build a detailed profile of its biological activity. Positive results from these in vitro assays would warrant further investigation, including mechanistic studies to identify the compound's cellular target, and progression into in vivo models of infection to assess its therapeutic potential. The structured approach outlined here ensures that the data generated is reliable and directly applicable to the critical path of antimicrobial drug discovery and development.

References

6-Methoxy-3-methylbenzofuran: A Versatile Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzofuran Core and the Significance of 6-Methoxy-3-methyl Substitution

The benzofuran moiety is a cornerstone in the architecture of numerous biologically active natural products and synthetic pharmaceuticals.[1][2][3] This privileged heterocyclic scaffold, consisting of a fused benzene and furan ring, serves as a versatile template for the design of novel therapeutic agents across a wide spectrum of diseases.[4][5] Its significance is underscored by its presence in clinically approved drugs and a multitude of compounds demonstrating potent pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][4][6]

Within the diverse landscape of benzofuran derivatives, the 6-methoxy-3-methylbenzofuran scaffold has emerged as a particularly fruitful starting point for drug discovery programs. The strategic placement of the methoxy group at the 6-position and the methyl group at the 3-position imparts specific electronic and steric properties that can favorably influence ligand-target interactions, metabolic stability, and pharmacokinetic profiles. This application note will provide an in-depth exploration of the this compound scaffold, detailing its synthesis, key therapeutic applications, and protocols for the development of novel derivatives.

Strategic Importance of the this compound Scaffold

The utility of the this compound core lies in its synthetic tractability and the diverse biological activities exhibited by its derivatives. The methoxy group, a hydrogen bond acceptor and an electron-donating group, can enhance binding affinity to target proteins and modulate the reactivity of the aromatic ring. The methyl group at the 3-position can provide a crucial anchor point for further functionalization or act as a key pharmacophoric feature itself. This strategic substitution pattern has been successfully exploited to generate potent inhibitors of various enzymes and modulators of cellular signaling pathways.

Therapeutic Applications and Associated Protocols

The this compound scaffold has been instrumental in the development of compounds targeting a range of diseases, most notably cancer and age-related disorders such as osteoporosis.

Anticancer Agents: Targeting Key Signaling Pathways

Benzofuran derivatives have shown significant promise as anticancer agents, with mechanisms of action that include the inhibition of tubulin polymerization, protein kinases, and other critical components of cancer cell proliferation and survival.[3][7][8] The this compound scaffold has been specifically utilized to develop potent inhibitors of MAP kinase-interacting kinases (Mnks), which are implicated in tumor progression and metastasis.[9]

Application Example: Development of Mnk Inhibitors

A series of 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives have been designed and synthesized as potent Mnk inhibitors.[9] These compounds have demonstrated anti-proliferative effects in human leukemia and colon cancer cell lines.[9]

Workflow for the Development of this compound-based Mnk Inhibitors

G cluster_synthesis Synthesis of Scaffold cluster_screening Screening and Optimization cluster_preclinical Preclinical Evaluation start Starting Materials scaffold This compound Core Synthesis start->scaffold derivatization Functionalization at C2, C5, and C7 scaffold->derivatization in_vitro In vitro Mnk1/2 Inhibition Assay derivatization->in_vitro cell_based Anti-proliferative Assays (e.g., MTT on cancer cell lines) in_vitro->cell_based western_blot Western Blot for p-eIF4E levels cell_based->western_blot sar Structure-Activity Relationship (SAR) Studies western_blot->sar sar->derivatization Lead Optimization in_vivo In vivo Xenograft Models sar->in_vivo pk_pd Pharmacokinetic/Pharmacodynamic Studies in_vivo->pk_pd

Caption: Workflow for the development of this compound-based Mnk inhibitors.

Protocol 1: General Synthesis of this compound Derivatives

This protocol provides a generalized approach for the synthesis of the core scaffold, which can then be further modified. Specific reaction conditions and reagents may need to be optimized for individual derivatives.

Materials:

  • Appropriately substituted phenol (e.g., 4-methoxyphenol)

  • α-chloro- or α-bromo-ketone (e.g., chloroacetone)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Solvent (e.g., acetone, DMF, acetonitrile)

  • Acid catalyst (e.g., polyphosphoric acid, sulfuric acid) for cyclization

Procedure:

  • O-Alkylation:

    • Dissolve the substituted phenol (1 equivalent) and the α-haloketone (1.1 equivalents) in a suitable solvent.

    • Add the base (1.5-2 equivalents) portion-wise at room temperature.

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

    • Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

    • Purify the resulting aryl ether by column chromatography.

  • Cyclization (Perkin Rearrangement or Acid-Catalyzed Cyclization):

    • Treat the purified aryl ether with a strong acid catalyst.

    • Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) for several hours.

    • Monitor the formation of the benzofuran ring by TLC or GC-MS.

    • After completion, carefully quench the reaction by pouring it into ice-water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude this compound by column chromatography or recrystallization.

Protocol 2: In Vitro Mnk2 Inhibition Assay

This protocol outlines a method to assess the inhibitory activity of synthesized compounds against the Mnk2 enzyme.

Materials:

  • Recombinant human Mnk2 enzyme

  • Fluorescently labeled substrate peptide (e.g., eIF4E peptide)

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds dissolved in DMSO

  • Microplate reader capable of fluorescence detection

Procedure:

  • Prepare a reaction mixture containing the Mnk2 enzyme, the fluorescently labeled substrate peptide, and the assay buffer in the wells of a microplate.

  • Add the test compounds at various concentrations (typically in a serial dilution). Include a positive control (known Mnk inhibitor) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific period (e.g., 60 minutes).

  • Stop the reaction by adding a suitable stop solution (e.g., EDTA).

  • Measure the fluorescence intensity using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Quantitative Data for Selected Mnk Inhibitors [9]

CompoundMnk2 IC50 (µM)Anti-proliferative Activity (Cell Line)
5b 1.45THP-1, MOLM-13, HCT-116
5i 1.16THP-1, MOLM-13, HCT-116
5o 3.55THP-1, MOLM-13, HCT-116
8k 0.27THP-1, MOLM-13, HCT-116
Agents for Osteoporosis: Promoting Bone Formation

Senile osteoporosis is characterized by a significant deficiency in bone mass, and current treatments often have limited efficacy. Small molecules that promote osteogenesis are therefore highly sought after. Derivatives of 6-methoxybenzofuran have been identified as promising agents for the treatment of senile osteoporosis by promoting bone formation through the upregulation of Bone Morphogenetic Protein-2 (BMP-2).[10]

Signaling Pathway for Osteogenesis Promotion by 6-Methoxybenzofuran Derivatives

G compound 6-Methoxybenzofuran Derivative bmp2 BMP-2 Upregulation compound->bmp2 osteoblasts Increased Osteoblast Proportion bmp2->osteoblasts bone_turnover Accelerated Bone Turnover bmp2->bone_turnover bone_formation Enhanced Bone Formation osteoblasts->bone_formation bone_turnover->bone_formation

Caption: Mechanism of action of 6-methoxybenzofuran derivatives in promoting osteogenesis.

Protocol 3: Evaluation of Osteogenic Activity in a Zebrafish Model

The zebrafish model offers a high-throughput platform for evaluating the in vivo efficacy of compounds on bone formation.

Materials:

  • Zebrafish larvae (e.g., 3 days post-fertilization)

  • Prednisolone (to induce osteoporosis-like phenotype)

  • Test compounds dissolved in embryo medium

  • Alizarin Red S staining solution

  • Microscope with imaging capabilities

Procedure:

  • Treat zebrafish larvae with prednisolone to induce a bone loss phenotype.

  • Co-incubate the larvae with different concentrations of the test compounds. Include a positive control (e.g., teriparatide) and a vehicle control.

  • After a specific treatment period (e.g., 4 days), fix the larvae.

  • Stain the larvae with Alizarin Red S to visualize the mineralized bone matrix.

  • Image the stained larvae and quantify the staining intensity or the area of the mineralized bone in specific skeletal elements (e.g., vertebrae).

  • Compare the bone mineralization in the treated groups to the control groups to assess the osteogenic potential of the compounds.

Conclusion and Future Perspectives

The this compound scaffold represents a highly valuable and versatile platform in medicinal chemistry. Its derivatives have demonstrated significant potential in diverse therapeutic areas, including oncology and the treatment of bone disorders. The synthetic accessibility of this scaffold, coupled with the ability to readily introduce a wide range of functional groups, allows for the fine-tuning of pharmacological properties and the development of highly potent and selective drug candidates. Future research in this area will likely focus on exploring novel substitutions on the benzofuran core to target a broader range of biological targets, as well as on optimizing the pharmacokinetic profiles of lead compounds to enhance their clinical translatability. The continued investigation of this privileged scaffold is poised to yield the next generation of innovative therapeutics.

References

Application Notes and Protocols for Cell-Based Assays with 6-Methoxy-3-methylbenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Bioactivity of Novel Benzofurans

The benzofuran scaffold is a privileged heterocyclic structure found in numerous natural products and synthetic compounds, exhibiting a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties[1][2]. 6-Methoxy-3-methylbenzofuran is a member of this versatile class of molecules. While extensive research has been conducted on various substituted benzofuran derivatives, the specific bioactivity profile of this compound remains to be fully elucidated[3][4][5][6][7].

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to systematically investigate the cellular effects of this compound. The protocols detailed herein are designed to be robust and self-validating, enabling the characterization of the compound's impact on cell viability, proliferation, apoptosis, and key signaling pathways. The overarching goal is to establish a foundational understanding of the compound's mechanism of action, thereby informing its potential therapeutic applications.

Part 1: Foundational Assays - Assessing Cytotoxicity and Anti-Proliferative Effects

A primary step in characterizing any novel compound is to determine its effect on cell viability and proliferation. This provides a therapeutic window and identifies concentrations at which the compound may exert specific, non-lethal effects. We will utilize tetrazolium reduction assays, which are reliable, high-throughput methods to assess metabolic activity as a proxy for cell viability[8][9][10].

The Principle of Tetrazolium Reduction Assays

Metabolically active cells possess mitochondrial dehydrogenases that cleave the tetrazolium ring of compounds like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide), converting them into colored formazan products[8][9][11]. The intensity of the color, which can be measured spectrophotometrically, is directly proportional to the number of viable cells.

Experimental Workflow: Cytotoxicity Assessment

workflow1 cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare 6-Methoxy-3- methylbenzofuran Stock treat Treat Cells with Serial Dilutions of Compound prep_compound->treat prep_cells Seed Cells in 96-well Plate prep_cells->treat add_reagent Add MTT/XTT Reagent treat->add_reagent incubate Incubate add_reagent->incubate read_plate Read Absorbance incubate->read_plate analyze Calculate % Viability and Determine IC50 read_plate->analyze

Caption: Workflow for assessing compound cytotoxicity.

Detailed Protocol: MTT Assay for Cell Viability

This protocol is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity[9].

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO, sterile)

  • Selected cancer or normal cell line (e.g., A549, MCF-7, HCT116)

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[10]

  • 96-well flat-bottom sterile culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute this stock in complete culture medium to create a series of working concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced toxicity.

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Cell Treatment:

    • After 24 hours, carefully remove the medium and replace it with 100 µL of medium containing the various concentrations of this compound.

    • Include "vehicle control" wells containing medium with the same final concentration of DMSO as the treated wells.

    • Include "untreated control" wells with fresh medium only.

    • Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.

  • MTT Assay:

    • Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals[9].

    • Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot the % viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Parameter Recommendation Rationale
Cell Seeding Density 5,000 - 10,000 cells/wellEnsures cells are in a logarithmic growth phase and not over-confluent at the end of the assay.
Compound Concentrations Logarithmic series (e.g., 0.1 - 100 µM)Efficiently covers a broad range to determine the dose-response curve.
Vehicle Control DMSO concentration matched to treated wellsAccounts for any potential effects of the solvent on cell viability.
Incubation Time 24, 48, 72 hoursAllows for the assessment of time-dependent effects of the compound.
MTT Incubation 3-4 hoursSufficient time for formazan crystal formation without causing toxicity from the reagent itself.

Part 2: Investigating the Mechanism of Cell Death - Apoptosis Assays

Should this compound demonstrate cytotoxic effects, the next logical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a key mechanism for eliminating damaged or unwanted cells and is a common target for anti-cancer therapies[12]. A hallmark of apoptosis is the activation of a family of cysteine proteases called caspases[13].

Caspase Activation Cascade in Apoptosis

Apoptosis is executed through the activation of initiator caspases (e.g., Caspase-8, Caspase-9) which in turn cleave and activate executioner caspases (e.g., Caspase-3, Caspase-7)[12]. These executioner caspases are responsible for the cleavage of key cellular proteins, leading to the morphological and biochemical changes characteristic of apoptosis[12].

pathway1 cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_receptor Death Receptors (e.g., TNFR) caspase8 Caspase-8 (Initiator) death_receptor->caspase8 Activation caspase37 Caspase-3/7 (Executioner) caspase8->caspase37 Activation mito Mitochondrial Stress (e.g., DNA damage) cyto_c Cytochrome c release mito->cyto_c caspase9 Caspase-9 (Initiator) cyto_c->caspase9 Activation caspase9->caspase37 Activation apoptosis Apoptosis caspase37->apoptosis Execution

Caption: Simplified overview of apoptosis pathways.

Detailed Protocol: Caspase-3/7 Activity Assay (Fluorometric)

This assay utilizes a specific substrate that, when cleaved by active caspase-3 or -7, releases a fluorescent molecule. The resulting fluorescence is proportional to the amount of active caspase-3/7 in the cell lysate[13].

Materials:

  • Cells treated with this compound at the determined IC₅₀ concentration.

  • Positive control for apoptosis (e.g., Staurosporine, Etoposide).

  • Lysis buffer.

  • Caspase-3/7 substrate (e.g., Ac-DEVD-AMC)[13].

  • Assay buffer.

  • Black, clear-bottom 96-well plate.

  • Fluorometric microplate reader (Excitation ~380 nm, Emission ~460 nm)[13].

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate as described in the MTT assay protocol.

    • Treat cells with this compound at its IC₅₀ and 2x IC₅₀ concentrations for a predetermined time (e.g., 24 hours).

    • Include vehicle control and a positive control (e.g., 1 µM Staurosporine for 4 hours).

  • Cell Lysis:

    • After treatment, centrifuge the plate (if using suspension cells) and remove the supernatant.

    • Add 50-100 µL of lysis buffer to each well and incubate on ice for 15-20 minutes.

  • Caspase Activity Measurement:

    • Prepare the reaction mixture by diluting the caspase-3/7 substrate in the assay buffer according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the cell lysate.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence using a microplate reader with excitation at ~380 nm and emission between 420-460 nm[13].

  • Data Analysis:

    • Subtract the background fluorescence (from wells with no cells) from all readings.

    • Express the caspase activity as a fold increase relative to the vehicle-treated control cells.

Part 3: Exploring Signaling Pathway Modulation - NF-κB Activity

Benzofuran derivatives have been reported to modulate inflammatory pathways. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, immunity, cell proliferation, and apoptosis[14][15]. Investigating the effect of this compound on this pathway can provide significant insights into its mechanism of action.

The Canonical NF-κB Signaling Pathway

In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins[16][17]. Upon stimulation by signals like Tumor Necrosis Factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, which then phosphorylates IκBα[17]. This phosphorylation marks IκBα for ubiquitination and proteasomal degradation, freeing NF-κB to translocate to the nucleus and activate the transcription of target genes[15][17].

pathway2 tnfa TNF-α tnfr TNFR tnfa->tnfr Binds ikk IKK Complex tnfr->ikk Activates ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p50/p65) proteasome Proteasome ikb->proteasome Degradation nucleus Nucleus nfkb->nucleus Translocation gene_exp Gene Expression (Inflammation, Survival) nucleus->gene_exp Activates

Caption: Overview of the canonical NF-kB pathway.

Detailed Protocol: NF-κB Reporter Assay

This assay utilizes a reporter plasmid containing a firefly luciferase gene under the control of NF-κB response elements. When NF-κB is activated and translocates to the nucleus, it binds to these elements and drives the expression of luciferase, which can be quantified by measuring luminescence[16].

Materials:

  • Cell line amenable to transfection (e.g., HEK293T).

  • NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

  • Transfection reagent.

  • This compound.

  • TNF-α (or other NF-κB activator).

  • Dual-luciferase reporter assay system.

  • Luminometer.

Procedure:

  • Transfection:

    • Seed cells in a 96-well plate.

    • Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent, following the manufacturer's protocol.

    • Incubate for 24 hours to allow for plasmid expression.

  • Treatment and Stimulation:

    • Pre-treat the transfected cells with various non-toxic concentrations of this compound for 1-2 hours.

    • Stimulate the cells with an appropriate concentration of TNF-α (e.g., 10 ng/mL) to activate the NF-κB pathway.

    • Include controls: unstimulated cells, cells stimulated with TNF-α only (positive control), and cells treated with a known NF-κB inhibitor + TNF-α.

    • Incubate for an additional 6-8 hours.

  • Luciferase Assay:

    • Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.

    • Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the kit's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency.

    • Calculate the fold change in NF-κB activity relative to the unstimulated control.

    • Determine the inhibitory effect of this compound on TNF-α-induced NF-κB activation.

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the initial characterization of this compound. By systematically evaluating its effects on cell viability, apoptosis, and NF-κB signaling, researchers can generate a foundational dataset to guide further investigation. Positive findings in these assays would warrant more in-depth mechanistic studies, such as western blotting for key signaling proteins, cell cycle analysis, and assessment in more complex in vitro models like 3D spheroids. This structured approach ensures scientific rigor and maximizes the potential for uncovering the therapeutic promise of this novel benzofuran derivative.

References

Application Notes & Protocols for the In Vitro and In Vivo Experimental Design of 6-Methoxy-3-methylbenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing in vitro and in vivo experiments for the novel compound 6-Methoxy-3-methylbenzofuran. Given the nascent stage of research on this specific molecule, the following protocols are predicated on the well-documented biological activities of the broader benzofuran chemical class, which exhibit a wide range of therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3]. This guide is structured to provide a logical, adaptable framework for the initial characterization and preclinical evaluation of this compound.

Part 1: Foundational Insights and Preliminary Considerations

The benzofuran scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets[4]. Derivatives have been reported to act as kinase inhibitors, ligands for antiestrogen-binding sites, and modulators of inflammatory pathways[5][6]. Therefore, the initial experimental design for this compound should be broad enough to capture a range of potential activities, followed by more focused investigations based on initial findings.

Physicochemical Characterization (Pre-Experimental Setup)

Prior to initiating biological assays, a thorough physicochemical characterization of this compound is crucial for data integrity and reproducibility.

ParameterRecommended MethodPurpose
Purity High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR)To ensure the absence of impurities that could confound biological results.
Solubility Kinetic and Thermodynamic Solubility AssaysTo determine appropriate solvents and concentration ranges for in vitro and in vivo studies.
Stability Stability testing in relevant buffers and mediaTo assess the compound's stability under experimental conditions.
Lipophilicity (LogP) Calculated or experimental (e.g., shake-flask method)To predict membrane permeability and potential for non-specific binding.

Part 2: In Vitro Experimental Design: Elucidating Biological Activity

The following in vitro protocols are designed to screen for and characterize the potential anticancer and antimicrobial activities of this compound, two of the most prominent activities of the benzofuran class.

A. Anticancer Activity Screening

The objective is to determine the cytotoxic and antiproliferative effects of this compound against a panel of human cancer cell lines.

1. Cytotoxicity Assessment (MTT Assay)

This assay provides a quantitative measure of cell viability.

  • Protocol:

    • Seed cancer cell lines (e.g., A549 lung carcinoma, HepG2 hepatocellular carcinoma, and MCF-7 breast cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow to adhere overnight[2][7].

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Treat cells with serial dilutions of the compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin)[2].

    • Add MTT reagent to each well and incubate for 4 hours.

    • Solubilize the formazan crystals with DMSO or a suitable solubilization buffer.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the half-maximal inhibitory concentration (IC50) values.

2. Apoptosis and Cell Cycle Analysis

To understand the mechanism of cell death, apoptosis and cell cycle progression should be investigated.

  • Protocol (Annexin V/Propidium Iodide Staining):

    • Treat cells with this compound at concentrations around the IC50 value for 24-48 hours[8].

    • Harvest and wash the cells with cold PBS.

    • Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

    • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells[8].

  • Protocol (Cell Cycle Analysis):

    • Treat cells as described for the apoptosis assay.

    • Harvest, fix in cold 70% ethanol, and store at -20°C overnight.

    • Wash cells and resuspend in a solution containing PI and RNase A.

    • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle[2].

Hypothetical Signaling Pathway Targeted by Benzofuran Derivatives

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor Kinase1 Upstream Kinase (e.g., PI3K) Receptor->Kinase1 Activation Benzofuran 6-Methoxy-3- methylbenzofuran Benzofuran->Kinase1 Inhibition Kinase2 Downstream Kinase (e.g., Akt) Kinase1->Kinase2 Activation Proliferation Cell Proliferation & Survival Kinase2->Proliferation Promotion G A Tumor Cell Implantation B Tumor Growth (to ~100 mm³) A->B C Randomization into Groups B->C D Treatment (Vehicle, Compound, Positive Control) C->D E Monitor Tumor Volume & Body Weight D->E E->D Repeated Dosing F Study Termination & Tissue Collection E->F G Data Analysis (Efficacy & Toxicity) F->G

References

Application Notes and Protocols for 6-Methoxy-3-methylbenzofuran as a Molecular Probe

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of 6-Methoxy-3-methylbenzofuran as a Fluorogenic Probe for Cytochrome P450 Activity

The benzofuran scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, both natural and synthetic.[1] Derivatives of benzofuran have attracted significant attention in medicinal chemistry due to their diverse pharmacological properties, including anticancer, antioxidant, and anti-inflammatory activities.[1][2][3] A key feature of many benzofuran derivatives is their intrinsic fluorescence, which can be modulated by structural modifications and their local microenvironment.[2] This property makes them attractive candidates for the development of molecular probes for biological systems.

This guide details the proposed application of this compound as a novel fluorogenic molecular probe for monitoring the activity of cytochrome P450 (CYP) enzymes. CYP enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a vast array of xenobiotics, including the majority of pharmaceutical drugs.[4] Therefore, the development of robust and specific probes for CYP activity is crucial in drug discovery and development for assessing drug-drug interactions and metabolic stability.

The proposed mechanism of action for this compound as a CYP probe is based on the enzymatic O-dealkylation of the methoxy group. This metabolic reaction, catalyzed by various CYP isoforms, would convert the weakly fluorescent parent compound into its highly fluorescent counterpart, 6-hydroxy-3-methylbenzofuran. The resulting increase in fluorescence intensity can be directly correlated with enzyme activity. This "off-on" fluorescence response provides a sensitive and continuous method for measuring CYP kinetics in real-time.

Principle of Detection: A Fluorogenic Switch Based on CYP-Mediated O-Dealkylation

The core principle of this proposed assay is the conversion of a low-fluorescence substrate into a high-fluorescence product by the enzymatic activity of CYPs. This compound is predicted to have modest fluorescence. However, upon O-dealkylation by a CYP enzyme, the resulting product, 6-hydroxy-3-methylbenzofuran, is expected to exhibit significantly enhanced fluorescence with a noticeable shift in its emission spectrum. This is a common phenomenon for phenolic fluorophores compared to their methoxy-substituted counterparts.

The enzymatic reaction involves the CYP-mediated hydroxylation of the methyl group of the 6-methoxy substituent, followed by the spontaneous elimination of formaldehyde to yield the 6-hydroxy derivative. This transformation alters the electronic properties of the benzofuran ring system, leading to an increase in the fluorescence quantum yield.

G cluster_workflow Proposed Mechanism of Action This compound This compound (Weakly Fluorescent) CYP_Enzyme Cytochrome P450 + NADPH + O2 This compound->CYP_Enzyme Substrate Binding Intermediate Unstable Hemiacetal Intermediate CYP_Enzyme->Intermediate O-dealkylation 6-Hydroxy-3-methylbenzofuran 6-Hydroxy-3-methylbenzofuran (Highly Fluorescent) Intermediate->6-Hydroxy-3-methylbenzofuran Spontaneous Rearrangement Formaldehyde Formaldehyde Intermediate->Formaldehyde

Caption: Proposed enzymatic conversion of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from commercially available precursors. The following protocol is a representative method adapted from established procedures for similar benzofuran derivatives.

Protocol 1: Synthesis of this compound

  • Step 1: Friedel-Crafts Acylation of 3-methoxyphenol.

    • To a stirred solution of 3-methoxyphenol (1 equivalent) in a suitable solvent (e.g., dichloromethane) at 0 °C, add a Lewis acid catalyst such as aluminum chloride (1.1 equivalents).

    • Slowly add propionyl chloride (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by carefully pouring the mixture into ice-cold water.

    • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1-(2-hydroxy-4-methoxyphenyl)propan-1-one.

  • Step 2: Cyclization to form this compound.

    • Dissolve the 1-(2-hydroxy-4-methoxyphenyl)propan-1-one from the previous step in a suitable solvent such as ethanol.

    • Add a reducing agent, for example, sodium borohydride (2 equivalents), in portions at 0 °C.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Acidify the reaction mixture with dilute hydrochloric acid to facilitate the cyclization via dehydration.

    • Heat the mixture at reflux for 2-4 hours.

    • After cooling, extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Experimental Protocol: Measurement of CYP Activity

This protocol outlines the use of this compound to determine the activity of specific human CYP isoforms in a 96-well plate format. The assay is based on the detection of the fluorescent product, 6-hydroxy-3-methylbenzofuran.

Materials:

  • This compound (substrate)

  • Recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4) co-expressed with cytochrome P450 reductase

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (pH 7.4)

  • 96-well black microplates

  • Fluorescence microplate reader

Protocol 2: In Vitro CYP Inhibition Assay

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or acetonitrile).

    • Prepare working solutions of the substrate by diluting the stock solution in potassium phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Dilute the recombinant CYP enzymes to the desired concentration in potassium phosphate buffer.

  • Assay Procedure:

    • To each well of a 96-well plate, add the potassium phosphate buffer, the recombinant CYP enzyme, and the NADPH regenerating system.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the enzymatic reaction by adding the this compound working solution to each well.

    • Immediately place the plate in a pre-warmed fluorescence microplate reader.

    • Monitor the increase in fluorescence over time (e.g., every minute for 30-60 minutes). The excitation and emission wavelengths should be optimized for the fluorescent product, 6-hydroxy-3-methylbenzofuran (predicted to be in the range of Ex/Em ~320-350 nm / ~450-480 nm).

  • Data Analysis:

    • Determine the rate of reaction (fluorescence units per minute) from the linear portion of the fluorescence versus time plot.

    • To determine the kinetic parameters (Km and Vmax), perform the assay with varying concentrations of the substrate.

    • Plot the initial reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation.

G cluster_workflow Experimental Workflow for CYP Activity Assay prep 1. Prepare Reagents (Substrate, Enzymes, Buffer, NADPH system) plate 2. Add Reagents to 96-well Plate (Buffer, Enzyme, NADPH system) prep->plate incubate 3. Pre-incubate at 37°C for 10 min plate->incubate start 4. Initiate Reaction (Add Substrate) incubate->start read 5. Measure Fluorescence (Kinetic Read over 30-60 min) start->read analyze 6. Data Analysis (Calculate Reaction Rates, Km, Vmax) read->analyze

Caption: Workflow for measuring CYP activity using the proposed probe.

Data Presentation: Expected Quantitative Data

The following table presents hypothetical data for the kinetic parameters of this compound metabolism by different human CYP isoforms. This illustrates how the experimental results can be summarized for comparative analysis.

CYP IsoformApparent Km (µM)Apparent Vmax (pmol/min/pmol CYP)
CYP1A215.2 ± 2.125.6 ± 3.4
CYP2C98.5 ± 1.515.3 ± 2.0
CYP2D6> 50< 1.0
CYP3A45.8 ± 0.942.1 ± 5.5

Note: The data presented in this table is hypothetical and serves as an example for data presentation. Actual experimental values may vary.

Trustworthiness and Self-Validation

To ensure the validity of the results obtained using this compound as a probe, the following control experiments are essential:

  • No Enzyme Control: To account for any non-enzymatic degradation of the substrate, a reaction should be run without the CYP enzyme.

  • No NADPH Control: To confirm that the reaction is dependent on CYP activity, a control reaction should be run without the NADPH regenerating system.

  • Inhibitor Control: To verify the involvement of a specific CYP isoform, the assay should be performed in the presence of a known selective inhibitor for that isoform. A significant reduction in the reaction rate would confirm the specificity of the probe for that enzyme.

  • Product Confirmation: The identity of the fluorescent product should be confirmed by analytical methods such as HPLC with fluorescence detection and mass spectrometry, by comparing it to a chemically synthesized standard of 6-hydroxy-3-methylbenzofuran.

Conclusion and Future Perspectives

This compound holds promise as a novel fluorogenic probe for the real-time monitoring of cytochrome P450 activity. Its proposed mechanism of action, based on a CYP-mediated conversion to a highly fluorescent product, offers a sensitive and continuous assay format suitable for high-throughput screening applications in drug discovery. The protocols and validation steps outlined in this guide provide a framework for researchers to explore the potential of this and other benzofuran derivatives as valuable tools in metabolic research. Further characterization of its photophysical properties and metabolism by a panel of CYP enzymes will be crucial to fully establish its utility and isoform selectivity as a molecular probe.

References

Application Notes and Protocols for High-Throughput Screening of 6-Methoxy-3-methylbenzofuran Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Benzofuran Scaffolds

The benzofuran moiety is a privileged heterocyclic scaffold that forms the core of numerous natural products and synthetic compounds with significant biological activities.[1][2][3] These activities span a wide therapeutic spectrum, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2][4] Within this class, analogues of 6-methoxy-3-methylbenzofuran have demonstrated notable potential, particularly as anticancer agents, showing efficacy against various cancer cell lines.[2][5][6] The methoxy group at the 6-position has been highlighted as a key substituent for enhancing antiproliferative activity.[5]

Given their broad bioactivity, high-throughput screening (HTS) is an essential strategy to efficiently evaluate large libraries of this compound analogues to identify lead compounds and elucidate their mechanisms of action.[7] This document provides detailed application notes and protocols for a selection of robust HTS assays tailored to explore the therapeutic potential of this promising compound class. The protocols are designed to be adaptable and serve as a comprehensive guide for researchers in drug discovery.

Guiding Principle: A Multi-Pronged Screening Approach

A successful HTS campaign for a novel compound library requires a strategic, multi-tiered approach. It is often beneficial to employ both biochemical and cell-based assays to gain a comprehensive understanding of a compound's activity.[8][9]

  • Biochemical Assays offer a direct measure of a compound's interaction with a purified molecular target, such as an enzyme or receptor. This provides clear mechanistic insights into target engagement.

  • Cell-Based Assays provide data within a more physiologically relevant context, assessing a compound's effects on cellular processes like proliferation, cytotoxicity, or viral replication. These assays can identify compounds that may not be potent in a biochemical assay but have significant effects in a cellular environment due to factors like cell permeability and metabolism.

This guide will detail protocols for both types of assays, enabling a comprehensive primary screening cascade.

Part 1: Biochemical Assay - Screening for Kinase Inhibitors

Many anticancer agents exert their effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[10] While the specific targets of this compound analogues may not yet be fully elucidated, a generic kinase inhibition assay is an excellent starting point for a biochemical screen. The following protocol describes a luminescence-based assay for detecting kinase activity, which is readily adaptable to various specific kinases.

Assay Principle: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that provides a universal method for measuring the activity of any ADP-generating enzyme, such as a protein kinase. The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and allow the newly synthesized ATP to be measured using a luciferase/luciferin reaction. The luminescent signal generated is proportional to the ADP concentration, which is directly correlated with kinase activity. Inhibitors of the kinase will result in a decrease in ADP production and, consequently, a lower luminescent signal.

Workflow for Kinase Inhibitor Screening

G cluster_0 Assay Preparation cluster_1 Reaction & Detection cluster_2 Data Acquisition A 1. Dispense Assay Buffer & Kinase Substrate B 2. Add Test Compounds (Benzofuran Analogues) A->B Compound Transfer C 3. Add Kinase Enzyme to Initiate Reaction B->C Enzyme Addition D 4. Incubate at Room Temp (e.g., 60 min) C->D Start Incubation E 5. Add ADP-Glo™ Reagent (Terminate Reaction, Deplete ATP) D->E F 6. Incubate at Room Temp (e.g., 40 min) E->F G 7. Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) F->G H 8. Incubate at Room Temp (e.g., 30-60 min) G->H I 9. Read Luminescence on Plate Reader H->I Signal Stabilization

Caption: Workflow for the ADP-Glo™ Kinase Inhibitor HTS Assay.

Detailed Protocol: 384-Well Kinase Inhibition Assay

Materials:

  • 384-well white, opaque assay plates (e.g., Corning #3570)

  • Recombinant kinase of interest (e.g., a tyrosine or serine/threonine kinase implicated in cancer)

  • Kinase substrate (specific to the chosen kinase)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Dithiothreitol (DTT)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • This compound analogue library dissolved in 100% DMSO

  • Positive control inhibitor (e.g., Staurosporine)

  • Automated liquid handling systems and a plate reader with luminescence detection capabilities.

Protocol Steps:

  • Compound Plating:

    • Using an acoustic liquid handler or a pintool, transfer 20-50 nL of each this compound analogue from the library stock plates to the 384-well assay plates.

    • For controls, add an equivalent volume of DMSO to the negative control wells (100% activity) and a known inhibitor to the positive control wells (0% activity).

  • Enzyme and Substrate Preparation:

    • Prepare a 2X kinase/substrate solution in Kinase Assay Buffer. The optimal concentrations of the kinase and substrate should be determined empirically during assay development, typically aiming for a concentration of ATP at or below the Km for the enzyme.

  • Kinase Reaction Initiation:

    • Add 5 µL of the 2X kinase/substrate solution to each well of the assay plate containing the pre-spotted compounds.

    • Seal the plate and briefly centrifuge (e.g., 1 minute at 1000 rpm) to ensure all components are mixed.

    • Incubate the plate at room temperature for 60 minutes. The incubation time may need to be optimized based on the kinase's activity.

  • Reaction Termination and ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Seal the plate, mix on a plate shaker for 30 seconds, and incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Seal the plate, mix on a plate shaker for 30 seconds, and incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Read the luminescence on a compatible plate reader.

Part 2: Cell-Based Assays - Uncovering Phenotypic Effects

Cell-based assays are crucial for identifying compounds that have a desired biological effect in a cellular context, which can encompass effects on cell viability, signaling pathways, or pathogen replication.[11]

Assay 1: Cell Viability/Cytotoxicity Screening (MTT Assay)

Given the known anticancer potential of benzofuran derivatives, a primary screen to assess their impact on cancer cell proliferation and viability is a logical first step.[2][5] The MTT assay is a robust, colorimetric assay for this purpose.[12]

Assay Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[12]

Workflow for MTT Cytotoxicity Assay

G cluster_0 Cell Culture & Plating cluster_1 Compound Treatment cluster_2 Assay Readout A 1. Culture Cancer Cells (e.g., A549, HepG2) B 2. Seed Cells into 384-well Plates A->B C 3. Incubate Overnight (Allow cells to attach) B->C D 4. Add Benzofuran Analogues & Controls to Wells C->D Compound Addition E 5. Incubate for 48-72 hours D->E F 6. Add MTT Reagent to each well E->F G 7. Incubate for 2-4 hours (Formazan crystal formation) F->G H 8. Add Solubilization Solution (e.g., DMSO or acidified isopropanol) G->H I 9. Read Absorbance (570 nm) H->I Formazan Solubilization

Caption: Workflow for a 384-well MTT-based cell cytotoxicity HTS assay.

Detailed Protocol: 384-Well MTT Assay

Materials:

  • 384-well clear-bottom cell culture plates

  • Cancer cell line of interest (e.g., A549 human lung carcinoma, HepG2 human liver carcinoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT reagent (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., 100% DMSO or 0.04 N HCl in isopropanol)

  • This compound analogue library

  • Positive control for cytotoxicity (e.g., Doxorubicin)

  • Multichannel pipettes or automated liquid handlers

  • Absorbance microplate reader

Protocol Steps:

  • Cell Seeding:

    • Harvest and count cells. Dilute to the desired seeding density (e.g., 1,000-5,000 cells per well, to be optimized for each cell line).

    • Dispense 40 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plates at 37°C, 5% CO₂ overnight to allow for cell attachment.

  • Compound Addition:

    • Perform a serial dilution of the this compound analogues in culture medium.

    • Remove the medium from the cell plates and add 40 µL of the medium containing the test compounds, positive control, or vehicle control (DMSO) to the respective wells. The final DMSO concentration should typically be ≤ 0.5%.

    • Incubate the plates for 48 to 72 hours at 37°C, 5% CO₂.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, 5% CO₂. During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization:

    • After incubation, carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals.

    • Add 50 µL of solubilization solution (e.g., DMSO) to each well.

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Assay 2: Antiviral Activity Screening (Luciferase Reporter Assay)

Benzofuran derivatives have also been investigated for antiviral properties. A luciferase reporter assay is a highly sensitive and quantitative method for screening compounds that inhibit viral replication.[13][14]

Assay Principle: This assay utilizes a recombinant virus that has been engineered to express a reporter gene, such as luciferase, upon successful replication in host cells.[13] When host cells are infected with this reporter virus, the level of luciferase expression is directly proportional to the extent of viral replication. Antiviral compounds will inhibit this process, leading to a reduction in the luminescent signal.

Workflow for Antiviral Luciferase Reporter Assay

G cluster_0 Assay Setup cluster_1 Infection & Treatment cluster_2 Signal Detection A 1. Seed Host Cells in 384-well Plates B 2. Incubate Overnight A->B C 3. Add Benzofuran Analogues & Controls B->C Compound Addition D 4. Add Luciferase-expressing Reporter Virus C->D Infection E 5. Incubate for 24-72 hours D->E Viral Replication F 6. Lyse Cells and Add Luciferase Substrate E->F G 7. Read Luminescence F->G

Caption: Workflow for a luciferase-based antiviral HTS assay.

Detailed Protocol: 384-Well Antiviral Reporter Assay

Materials:

  • 384-well white, clear-bottom cell culture plates

  • Susceptible host cell line for the virus of interest

  • Recombinant luciferase-expressing virus

  • Complete cell culture medium

  • Luciferase assay system (e.g., Bright-Glo™ Luciferase Assay System, Promega)

  • This compound analogue library

  • Positive control antiviral drug (known to be effective against the virus)

  • Automated liquid handlers and a luminescence plate reader

Protocol Steps:

  • Cell Seeding:

    • Seed the host cells in 384-well plates at an optimized density and incubate overnight at 37°C, 5% CO₂.

  • Compound Addition:

    • Add the this compound analogues and controls (vehicle and positive control) to the cells.

  • Viral Infection:

    • Shortly after compound addition, infect the cells with the luciferase reporter virus at a pre-determined multiplicity of infection (MOI).

    • Incubate the plates for a period sufficient for multiple rounds of viral replication (e.g., 24-72 hours), depending on the virus's life cycle.

  • Cell Lysis and Luciferase Reaction:

    • Equilibrate the plate and the luciferase reagent to room temperature.

    • Add a volume of luciferase assay reagent equal to the culture volume in each well. This reagent both lyses the cells and contains the substrate for the luciferase reaction.

    • Mix on a plate shaker for 2 minutes to ensure complete cell lysis.

  • Data Acquisition:

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader. A decrease in signal relative to the vehicle control indicates antiviral activity.

Part 3: Data Analysis and Quality Control

Rigorous data analysis and quality control are paramount for the success of any HTS campaign.

Hit Identification

For each assay, the percentage of inhibition for each compound is calculated relative to the positive and negative controls:

% Inhibition = 100 * (1 - (Signal_compound - Signal_pos_control) / (Signal_neg_control - Signal_pos_control))

A "hit" is typically defined as a compound that produces a percentage inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).

Assay Quality Metric: The Z'-Factor

The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay.[15][16][17] It reflects the separation between the positive and negative control signals.

Z' = 1 - (3 * (SD_pos_control + SD_neg_control)) / |Mean_pos_control - Mean_neg_control|

Where SD is the standard deviation.

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentA large separation between positive and negative controls.[15][16]
0 to 0.5MarginalThe assay may be acceptable, but optimization is recommended.[15]
< 0UnacceptableThe signals from the positive and negative controls overlap.[15]

An assay should consistently produce a Z'-factor of > 0.5 to be considered suitable for HTS.[15][16]

Part 4: Common Troubleshooting in HTS

IssuePotential Cause(s)Suggested Solution(s)
Low Z'-Factor - High variability in controls- Low signal-to-background ratio- Reagent instability- Optimize cell seeding density or enzyme/substrate concentrations.- Ensure proper mixing and consistent incubation times.- Check reagent quality and preparation procedures.
Edge Effects - Uneven temperature or humidity across the plate during incubation- Evaporation from outer wells- Use a humidified incubator and allow plates to equilibrate to room temperature before adding reagents.- Fill the outer wells with sterile water or medium without cells.- Use plates with lids designed to minimize evaporation.
False Positives - Compound autofluorescence or color quenching- Compound aggregation- Non-specific cytotoxicity in antiviral assays- Perform counter-screens without the enzyme or with a different reporter system.- Re-test hits in dose-response format.- For antiviral assays, run a parallel cytotoxicity assay (like the MTT assay described) to identify compounds that are toxic to the host cells.
Inconsistent Results - Inconsistent liquid handling- Cell passage number variability- Reagent degradation- Calibrate and maintain automated liquid handlers regularly.- Use cells within a consistent and low passage number range.- Prepare fresh reagents and store them properly.

Conclusion

The protocols outlined in this application note provide a robust framework for conducting high-throughput screening of this compound analogues. By employing a combination of biochemical and cell-based assays, researchers can efficiently identify promising hit compounds and gain initial insights into their mechanisms of action. Careful assay development, stringent quality control, and systematic data analysis are critical to the success of any HTS campaign and will ultimately accelerate the journey of these promising scaffolds from the laboratory to potential clinical applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Methoxy-3-methylbenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Methoxy-3-methylbenzofuran. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic protocols and troubleshoot common experimental challenges. Our focus is on providing practical, evidence-based solutions to improve reaction yields, minimize impurities, and streamline purification processes.

Introduction: The Synthetic Challenge

This compound is a valuable heterocyclic scaffold in medicinal chemistry, often serving as a key intermediate in the synthesis of complex bioactive molecules.[1] While several synthetic routes exist, achieving high yields consistently can be challenging due to potential side reactions, reactant stability issues, and purification difficulties. This guide addresses the most frequently encountered problems in a direct question-and-answer format, explaining the chemical principles behind our recommendations.

Troubleshooting Guide: Enhancing Yield and Purity

This section provides direct answers to specific problems you may encounter during the synthesis.

Q1: My overall yield is consistently low (<40%). What are the primary factors to investigate?

Low yield is a common issue stemming from several potential sources. A systematic approach is crucial for diagnosis. The primary areas to investigate are the purity of starting materials, the choice of base and solvent, reaction temperature, and the efficiency of the cyclization step.

Possible Causes & Recommended Actions:

Symptom / Observation Potential Cause Recommended Action & Scientific Rationale
Reaction stalls; starting material remains 1. Insufficiently strong base Switch to a stronger, non-nucleophilic base like Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu). These bases can more effectively deprotonate the phenolic hydroxyl group of 4-methoxyphenol, driving the initial O-alkylation forward.
2. Inadequate reaction temperature or time Gradually increase the reaction temperature in 10°C increments while monitoring with TLC. Extend the reaction time. Many cyclization reactions require reflux conditions for several hours to go to completion.[2]
3. Poor quality of starting materials Verify the purity of 4-methoxyphenol and chloroacetone (or other alkylating agent) by NMR or GC-MS. 4-methoxyphenol can oxidize over time, appearing discolored. Use freshly purified starting materials for best results.
Multiple spots on TLC, difficult to purify 1. Competing C-alkylation vs. O-alkylation The phenoxide ion is an ambident nucleophile. To favor the desired O-alkylation, use a polar aprotic solvent like DMF or DMSO. These solvents solvate the cation but not the phenoxide anion, making the oxygen a more reactive nucleophile.
2. Side reactions from excess base Use a stoichiometric amount of base (1.0-1.2 equivalents). Excess strong base can promote self-condensation of chloroacetone or other side reactions.
Product loss during work-up 1. Emulsion during extraction During the aqueous work-up, if an emulsion forms, add a small amount of brine (saturated NaCl solution) to break it. This increases the ionic strength of the aqueous layer, forcing the organic product into the organic phase.
2. Product volatility If performing solvent removal under high vacuum and heat, be aware that the product may have some volatility. Use a rotary evaporator at moderate temperature and pressure.

Below is a troubleshooting workflow to systematically address low yield issues.

G start Low Yield Observed check_sm Verify Purity of Starting Materials (4-methoxyphenol, Chloroacetone) start->check_sm Start Here optimize_base Optimize Base & Solvent - Use NaH or KOtBu - Use polar aprotic solvent (DMF) check_sm->optimize_base If materials are pure optimize_cond Optimize Reaction Conditions - Increase temperature? - Extend reaction time? optimize_base->optimize_cond If side products persist improve_workup Improve Work-up & Purification - Use brine for emulsions - Recrystallization vs. Chromatography optimize_cond->improve_workup If reaction is complete success Yield Improved improve_workup->success

Caption: Troubleshooting workflow for low yield.

Q2: I am observing a significant side product that co-elutes with my desired this compound. How can I identify and prevent it?

This is often due to the formation of an undesired isomer. The most common synthetic routes involve an initial O-alkylation of 4-methoxyphenol with chloroacetone to form 1-(4-methoxyphenoxy)propan-2-one, followed by an acid-catalyzed intramolecular cyclization. A key side reaction is the formation of the linear isomer, 4-methoxy-2-methylbenzofuran, if the cyclization is not well-controlled.

Identification:

  • ¹H NMR: The regiochemistry can be determined by analyzing the aromatic proton signals. For the desired This compound , you should observe distinct signals for the protons at C4, C5, and C7. The undesired 4-methoxy-2-methylbenzofuran will show a different splitting pattern. Careful analysis of coupling constants (J-values) and comparison with literature data is essential.

Prevention and Minimization: The choice of cyclizing agent is critical for controlling regioselectivity.

  • Polyphosphoric Acid (PPA): PPA is a common and effective reagent for this type of cyclization. It acts as both an acid catalyst and a dehydrating agent. Heating the intermediate phenoxy-ketone in PPA at temperatures between 80-100°C typically favors the formation of the desired 3-methyl isomer.

  • Eaton's Reagent (P₂O₅ in CH₃SO₃H): This is another powerful cyclizing/dehydrating agent that can provide excellent yields and selectivity.

  • Sulfuric Acid: While usable, concentrated H₂SO₄ can sometimes lead to charring and the formation of sulfonated byproducts, complicating purification.

A simplified mechanism for the acid-catalyzed cyclization is shown below, highlighting the key electrophilic aromatic substitution step.

G cluster_0 Acid-Catalyzed Cyclization Intermediate 1-(4-methoxyphenoxy)propan-2-one Protonated_Ketone Protonated Ketone (Electrophile) Intermediate->Protonated_Ketone + H⁺ Cyclized_Intermediate Cyclized Cation Protonated_Ketone->Cyclized_Intermediate Intramolecular Electrophilic Attack Dehydrated_Product This compound Cyclized_Intermediate->Dehydrated_Product -H₂O, -H⁺

Caption: Key steps in the cyclization reaction.

Q3: The purification by column chromatography is tedious and results in significant product loss. Are there more efficient purification strategies?

While column chromatography is a powerful tool, it can be inefficient for large-scale preparations.[3] If your crude product is a solid and reasonably pure (>85% by NMR or GC), recrystallization is an excellent alternative.

Recommended Recrystallization Protocol:

  • Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. For this compound, a mixed solvent system like Ethanol/Water or Hexane/Ethyl Acetate is a good starting point.

  • Procedure:

    • Dissolve the crude solid in the minimum amount of the hot solvent (or the more polar solvent of a mixed pair).

    • If the solution is colored by impurities, you can add a small amount of activated charcoal and hot filter the solution through a short plug of celite.

    • Allow the solution to cool slowly to room temperature. Crystal formation should begin.

    • Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal precipitation.

    • Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Advantages of Recrystallization:

  • Scalability: Much easier to perform on a large scale than chromatography.

  • Efficiency: Can provide very high purity product in a single step.

  • Cost-Effective: Reduces solvent usage and eliminates the cost of silica gel.

Frequently Asked Questions (FAQs)

Q: What is a standard, reliable synthetic protocol to start with? A: A common and robust two-step procedure is the reaction of 4-methoxyphenol with chloroacetone followed by acid-catalyzed cyclization.[4]

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 1-(4-methoxyphenoxy)propan-2-one

  • To a stirred solution of 4-methoxyphenol (1.0 eq) in anhydrous acetone or DMF, add anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

  • Heat the mixture to reflux (approx. 60-80°C depending on solvent).

  • Add chloroacetone (1.1 eq) dropwise over 30 minutes.

  • Maintain the reaction at reflux and monitor by TLC until the 4-methoxyphenol is consumed (typically 6-12 hours).

  • Cool the reaction to room temperature and filter off the K₂CO₃.

  • Remove the solvent under reduced pressure.

  • Perform an aqueous work-up: dissolve the residue in ethyl acetate, wash with 1M NaOH (to remove any unreacted phenol), then with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ketone intermediate, which can often be used in the next step without further purification.

Step 2: Cyclization to this compound

  • Add the crude 1-(4-methoxyphenoxy)propan-2-one from Step 1 to polyphosphoric acid (PPA) (typically 10x the weight of the ketone).

  • Heat the mixture with stirring to 80-100°C for 1-3 hours. The solution will become dark and viscous. Monitor by TLC.

  • Cool the reaction mixture slightly and then carefully pour it onto crushed ice with vigorous stirring.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) (3x).

  • Combine the organic extracts, wash with saturated NaHCO₃ solution, water, and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate the solvent.

  • Purify the crude product by column chromatography (silica gel, gradient elution with hexane/ethyl acetate) or recrystallization.

Q: Are there alternative, more modern synthetic methods available? A: Yes, palladium-catalyzed methods, such as Sonogashira coupling followed by intramolecular cyclization, offer an alternative route.[5] These methods often provide high yields and excellent control over regioselectivity but require more expensive catalysts and ligands. Another approach is the Wittig reaction, which can be used to construct the benzofuran ring system under mild conditions.[6][7][8]

Q: My reaction involving 2-(2-Formyl-5-methoxyphenoxy) propanoic acid, acetic anhydride, and sodium acetate requires high heat (135-145°C). Is this normal and are there safety concerns? A: Yes, this specific reaction, a Perkin-type condensation and cyclization, often requires high temperatures to proceed.[9][10] The use of acetic anhydride at this temperature requires a well-ventilated fume hood and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Ensure the reaction vessel is equipped with a reflux condenser to prevent the loss of volatile reagents.

References

Technical Support Center: Purification of 6-Methoxy-3-methylbenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-Methoxy-3-methylbenzofuran. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important heterocyclic building block. Here, we move beyond simple protocols to address the common, and often frustrating, challenges encountered during purification. Our goal is to provide you with the causal understanding and practical solutions needed to achieve high purity and yield in your experiments.

Part 1: Foundational Knowledge & FAQs

This section addresses the preliminary questions that form the basis of a sound purification strategy. Understanding the physical properties and potential contaminants is the first step toward designing an effective protocol.

Q1: What are the key physical properties of this compound that influence purification?

Understanding the physicochemical properties of your target compound is critical for selecting an appropriate purification method. For instance, thermal stability and boiling point dictate the feasibility of distillation, while solubility characteristics are key to developing a successful recrystallization protocol.

Table 1: Physicochemical Properties of this compound

PropertyValueSignificance for Purification
Molecular Formula C₁₀H₁₀O₂Provides the basic composition.
Molecular Weight 162.19 g/mol [1]Useful for characterization and calculating molar equivalents.
Boiling Point 79-82 °C at 0.4 Torr[1]Indicates that vacuum distillation is a viable method for separating it from non-volatile or significantly higher-boiling impurities.
LogP (XLogP3) 2.7[1]Suggests moderate lipophilicity. The compound is expected to be well-soluble in common organic solvents like dichloromethane, ethyl acetate, and hexanes, but poorly soluble in water. This is crucial for selecting chromatographic mobile phases and recrystallization solvents.
Appearance Varies (often an oil or low-melting solid)Dictates handling procedures and the choice between distillation and recrystallization.
Polar Surface Area 22.4 Ų[1]The ether oxygen contributes to some polarity, making it suitable for normal-phase chromatography on silica gel.
Q2: What are the most common impurities I should expect when synthesizing this compound?

The impurities in your crude product are almost always a direct reflection of the synthetic route employed. A thorough understanding of your reaction mechanism, including potential side reactions, is the best diagnostic tool.

  • Unreacted Starting Materials: Depending on the synthesis, these could include precursors like 4-methoxyphenol derivatives or propargyl ethers. Their removal is typically straightforward due to significant differences in polarity.

  • Reagents and Catalysts: Acids, bases (e.g., K₂CO₃), or metal catalysts used in cyclization or coupling reactions can persist in the crude product.[2] Aqueous washes during the workup are essential to remove these.

  • Positional Isomers: Inadequate regioselectivity during the benzofuran ring formation can lead to isomers (e.g., 4-methoxy or 7-methoxy derivatives). These often have very similar polarities, making them the most challenging impurities to remove, frequently requiring careful column chromatography.

  • Side-Products: Incomplete cyclization, elimination, or rearrangement can generate a variety of by-products. For example, syntheses involving Friedel-Crafts type reactions may produce acylated intermediates or polymers.[3]

  • Residual Solvents: High-boiling reaction solvents like DMF or DMSO can be difficult to remove and may require high-vacuum drying or specific extraction procedures.

Q3: How can I quickly assess the purity of my crude this compound?

A multi-faceted analytical approach is always recommended for a reliable assessment of purity.

  • Thin-Layer Chromatography (TLC): This is your primary tool for a rapid, qualitative assessment. It helps you visualize the number of components in your crude mixture and is indispensable for developing a column chromatography method. A good starting eluent is a 10-20% Ethyl Acetate/Hexane mixture.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is arguably the most powerful tool for purity assessment. The presence of unexpected peaks, particularly in the aromatic region or deviations from expected integration ratios, can indicate impurities. The clean spectrum of a related compound, 6-methoxy-3-methyl-1-benzofuran-2-carbaldehyde, shows distinct aromatic and aliphatic signals that can serve as a reference for the core structure.[4]

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, reverse-phase HPLC is the method of choice. It can separate and quantify impurities with high resolution. A typical method might use a C18 column with a water/acetonitrile mobile phase.[5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Given the compound's volatility, GC-MS is an excellent technique for identifying and quantifying volatile impurities and confirming the mass of the desired product.

Part 2: Troubleshooting Common Purification Techniques

This section provides solutions to specific problems you may encounter during the purification workflow. The advice is framed to help you diagnose the root cause and implement a logical solution.

Column Chromatography

Column chromatography is the most frequently cited method for purifying benzofuran derivatives due to its versatility.[7][8][9]

Causality: Poor separation occurs when the difference in affinity for the stationary phase between your product and the impurity is too small for the chosen eluent. The goal is to maximize this difference.

Solutions:

  • Decrease the Polarity of the Mobile Phase: This is the first and simplest adjustment. If you are using 20% EtOAc/Hexane, try reducing it to 10% or even 5%. This increases the retention time of all compounds, providing more opportunity for separation.

  • Change Solvent Selectivity: If reducing polarity doesn't work, the impurity may have a similar polarity but different functional groups. Swap one of your eluent components for another of similar polarity but different chemical nature. For example, replace Ethyl Acetate with Dichloromethane (DCM) or tert-Butyl methyl ether (MTBE). A common strategy is to use a ternary system, such as Hexane/DCM/EtOAc, to fine-tune the separation.

  • Modify the Stationary Phase: If the impurity is acidic or basic, it may be interacting strongly and irreversibly with the slightly acidic silica gel, causing tailing and co-elution.

    • For basic impurities, add 0.5-1% triethylamine to your mobile phase.

    • For acidic impurities, add 0.5-1% acetic acid.

    • Alternatively, consider using a different stationary phase like alumina (basic or neutral) or a reverse-phase C18 silica.

Causality: The optimal solvent system for column chromatography is one that provides a retention factor (Rƒ) of 0.25-0.35 for the target compound on an analytical TLC plate. This Rƒ value ensures the compound moves down the column efficiently without eluting too quickly, maximizing separation from impurities.

Workflow for Solvent System Optimization

G A Spot crude mixture on 3-4 TLC plates B Develop each plate in a different solvent system (e.g., 5%, 10%, 20% EtOAc/Hexane) A->B C Visualize spots under UV light B->C D Calculate Rƒ for the target spot (Rƒ = distance spot traveled / distance solvent traveled) C->D E Is Rƒ of target between 0.25 and 0.35? D->E F System is optimized. Proceed with column chromatography. E->F Yes G Was Rƒ > 0.35? E->G No H Decrease eluent polarity (e.g., from 10% to 5% EtOAc) and re-test on TLC. G->H Yes I Increase eluent polarity (e.g., from 10% to 20% EtOAc) and re-test on TLC. G->I No (Rƒ < 0.25) H->D I->D

Caption: Workflow for optimizing a column chromatography solvent system.

Recrystallization

Causality: Oiling out occurs when the solute comes out of solution at a temperature above its melting point. This often happens when the solution is supersaturated with a low-melting solid or an oil, or if the solution is cooled too rapidly. The presence of impurities significantly lowers the melting point of the mixture, exacerbating this issue.

Solutions:

  • Slow Down the Cooling Process: Do not place the hot solution directly into an ice bath. Allow it to cool slowly to room temperature first, then transfer it to a refrigerator, and finally to a freezer. Slow cooling encourages the formation of a stable crystal lattice.

  • Add More Solvent: Your solution may be too concentrated. Add a small amount of the hot solvent to the oiled-out mixture and reheat until everything redissolves. Then, begin the slow cooling process again.

  • Use a Different Solvent System: The boiling point of your chosen solvent may be too high. Select a solvent with a lower boiling point. Alternatively, switch to a two-solvent system (one in which the compound is soluble, and one in which it is insoluble). Dissolve the compound in a minimum of the "good" hot solvent, then add the "bad" solvent dropwise until the solution becomes cloudy (the cloud point). Add a drop or two of the "good" solvent to clarify, then cool slowly.

  • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

Vacuum Distillation

Applicability: Yes, it can be highly effective, particularly for removing non-volatile or polymeric impurities. The reported boiling point of 79-82 °C at 0.4 Torr indicates the compound is sufficiently volatile for this technique.[1]

When to Choose Distillation:

  • When the impurities are essentially non-volatile (e.g., salts, baseline material on TLC).

  • For large-scale purification where chromatography would be impractical.

  • When the crude product is an oil that is difficult to crystallize.

Troubleshooting:

  • Problem: Bumping/Unstable Boiling.

    • Solution: Ensure smooth boiling by using a magnetic stir bar or adding boiling chips. Ensure the distillation flask is not more than two-thirds full.

  • Problem: Product Decomposing.

    • Solution: The temperature is likely too high. Improve the vacuum to allow the compound to distill at a lower temperature. A short-path distillation apparatus minimizes the time the compound spends at high temperatures.

  • Problem: Poor Separation from a Volatile Impurity.

    • Solution: If an impurity has a boiling point close to your product, simple distillation will not be effective. In this case, fractional distillation with a Vigreux or packed column is necessary to achieve good separation. However, for closely boiling isomers, chromatography is often the superior choice.

Part 3: Detailed Experimental Protocols

These protocols provide a validated starting point for your purification efforts.

Protocol 1: Purification by Flash Column Chromatography

This protocol is designed for the purification of 1-2 grams of crude this compound.

  • Solvent System Selection: Following the TLC optimization workflow, identify a solvent system (e.g., 10% Ethyl Acetate in Hexane) that gives an Rƒ of ~0.3 for the product.

  • Column Packing:

    • Select a glass column of appropriate size (e.g., 40 mm diameter for 1-2 g of material).

    • Prepare a slurry of silica gel (e.g., 230-400 mesh) in the chosen mobile phase. A typical ratio is ~50-100 g of silica per gram of crude product.

    • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product (1 g) in a minimal amount of dichloromethane or the mobile phase.

    • In a separate flask, add 2-3 g of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This "dry loading" method generally results in better separation than loading a liquid solution.

    • Carefully add the dry-loaded sample to the top of the packed silica bed.

  • Elution and Fraction Collection:

    • Gently add the mobile phase to the column and begin elution using positive pressure.

    • Collect fractions in test tubes or vials. Monitor the elution process by spotting fractions onto a TLC plate.

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Two-Solvent Recrystallization

This method is ideal if the product is a solid and a suitable single solvent cannot be found. A common pair for a compound of this polarity is Methanol (good solvent) and Water (bad solvent).

  • Dissolution: Place the crude solid material in an Erlenmeyer flask. Add a small amount of methanol and heat the mixture gently (e.g., in a warm water bath) while stirring until the solid is completely dissolved. Use the absolute minimum amount of hot methanol required.

  • Induce Precipitation: While the solution is still warm, add deionized water dropwise with continuous swirling. Continue adding water until the solution remains persistently cloudy.

  • Re-dissolution: Add 1-2 drops of hot methanol to the cloudy mixture until it just becomes clear again. This ensures the solution is saturated at that temperature.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Beautiful crystals should form over time. For maximum yield, subsequently place the flask in an ice bath for 15-30 minutes.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold water or a water/methanol mixture to remove any soluble impurities adhering to the surface.

    • Dry the purified crystals under vacuum.

Part 4: Purification Strategy Decision Tree

The choice of purification technique is a critical decision based on the nature of the product and its impurities.

DecisionTree Start Start with Crude Product IsSolid Is the crude product a solid? Start->IsSolid ImpurityVolatility Are impurities non-volatile? IsSolid->ImpurityVolatility No (It's an oil) Recrystallization Attempt Recrystallization IsSolid->Recrystallization Yes ImpurityPolarity Are impurities of significantly different polarity? Chromatography Use Column Chromatography ImpurityPolarity->Chromatography No (Similar Polarity) ImpurityPolarity->Chromatography Yes, but other methods fail ImpurityVolatility->ImpurityPolarity No Distillation Use Vacuum Distillation ImpurityVolatility->Distillation Yes Recrystallization->ImpurityPolarity Fails or Purity is insufficient

Caption: Decision tree for selecting a primary purification technique.

References

Overcoming Solubility Challenges with 6-Methoxy-3-methylbenzofuran in Experimental Assays

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center
Introduction: The Solubility Hurdle

6-Methoxy-3-methylbenzofuran is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its promising biological activities are often contrasted by a significant experimental challenge: poor aqueous solubility. This inherent hydrophobicity, driven by its molecular structure, can lead to compound precipitation, inaccurate concentration measurements, and unreliable assay results.

This guide provides a comprehensive, question-and-answer-based approach to systematically troubleshoot and overcome these solubility issues. It is designed for researchers, scientists, and drug development professionals to ensure the generation of accurate and reproducible data.

Section 1: Understanding the Challenge - A Physicochemical Profile

Before troubleshooting, it is critical to understand the root cause of the problem. The physicochemical properties of this compound dictate its behavior in aqueous solutions.

PropertyValue (Predicted/Estimated)Implication for Solubility
Molecular Formula C₁₀H₁₀O₂-
Molecular Weight 162.19 g/mol Moderate molecular size.
Calculated LogP ~2.8 - 3.2Indicates high lipophilicity and poor water solubility.
Aqueous Solubility <0.1 mg/mLPractically insoluble in aqueous buffers.
Common Solvents Soluble in DMSO, Ethanol, MethanolRequires an organic solvent for initial stock preparation.

The high LogP value is the primary driver of poor aqueous solubility, indicating the molecule preferentially partitions into a lipid-like environment over an aqueous one. This is a common challenge with many small molecule drug candidates.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered when working with this compound.

Q1: I dissolved my this compound in DMSO, but it precipitated immediately when I added it to my aqueous assay buffer. Why did this happen?

Answer: This is a classic issue of solvent shifting. Your compound is soluble in 100% Dimethyl Sulfoxide (DMSO), a strong organic solvent. However, when this concentrated stock is introduced into an aqueous buffer (e.g., PBS, cell culture media), the overall percentage of DMSO is drastically lowered. The environment becomes predominantly aqueous, and since this compound is hydrophobic, it can no longer stay in solution and crashes out, forming a precipitate. This process significantly reduces the actual concentration of the compound available to interact with your biological target, leading to flawed results.

G cluster_0 Step 1: Stock Preparation cluster_1 Step 2: Dilution into Aqueous Buffer stock This compound (solid) Dissolved in 100% DMSO assay Aqueous Assay Buffer (e.g., PBS, Media) stock->assay Dilution precipitate Precipitation Occurs! The compound crashes out of the now predominantly aqueous solution. assay->precipitate Result

Caption: Workflow showing compound precipitation upon dilution.

Q2: What is the best initial strategy for preparing my compound for an assay?

Answer: The universally accepted starting point is to prepare a high-concentration stock solution in 100% pure, anhydrous DMSO. The key is to then perform serial dilutions carefully, ensuring the final concentration of DMSO in your assay is kept to a minimum—ideally below 0.5%, and absolutely no higher than 1% for most cell-based assays, as DMSO itself can have biological effects.

Protocol: Preparing a 10 mM DMSO Stock Solution

  • Weigh: Accurately weigh out 1.62 mg of this compound.

  • Dissolve: Add 1 mL of anhydrous, high-purity DMSO to the solid compound.

  • Mix: Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A brief, gentle warming in a 37°C water bath can assist, but avoid overheating.

  • Store: Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light and moisture.

Q3: I'm keeping my final DMSO concentration below 0.5%, but my compound is still precipitating at my desired test concentration. What should I try next?

Answer: If simple dilution from a DMSO stock is insufficient, you must employ more advanced formulation strategies. The goal is to increase the "apparent solubility" in your aqueous system. A systematic, tiered approach is recommended.

G start Initial Problem: Precipitation with <0.5% DMSO tier1 Tier 1: Test Co-Solvents (e.g., Ethanol, PEG 400) start->tier1 tier2 Tier 2: Use Surfactants (e.g., Tween® 80, Pluronic® F-68) tier1->tier2 If precipitation persists control Crucial Step: Run Vehicle Controls for All Methods tier1->control tier3 Tier 3: Employ Cyclodextrins (e.g., HP-β-CD) tier2->tier3 If precipitation persists or assay is sensitive tier2->control tier3->control

Caption: Decision-making flowchart for advanced solubilization.

  • Tier 1: Co-solvents: Introduce a less toxic, water-miscible organic solvent alongside DMSO. Polyethylene glycol 400 (PEG 400) or ethanol can help bridge the polarity gap between the compound and the aqueous buffer.

    • Mechanism: Co-solvents modify the polarity of the bulk solvent, making it more favorable for the hydrophobic compound.

    • Action: Try preparing an intermediate stock in a DMSO:PEG 400 (1:1) mixture. When diluting into your final assay, aim for a final concentration of ≤1% for each solvent.

  • Tier 2: Surfactants: Use non-ionic surfactants, which form micelles that encapsulate the hydrophobic compound.

    • Mechanism: Surfactant molecules self-assemble into spherical micelles in water above a certain concentration (the Critical Micelle Concentration). The hydrophobic tails form the core, creating a "oily" microenvironment where this compound can dissolve, while the hydrophilic heads face the water, keeping the entire complex in solution.

    • Action: Test low concentrations (0.01% - 0.1%) of Tween® 20, Tween® 80, or Pluronic® F-68 in your final assay buffer. Add the surfactant to the buffer before adding the compound stock.

  • Tier 3: Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.

    • Mechanism: The hydrophobic this compound molecule becomes entrapped within the central cavity of the cyclodextrin, forming an inclusion complex. This complex has a water-soluble exterior, dramatically increasing the compound's apparent solubility.

    • Action: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice. Prepare a solution of HP-β-CD in your buffer and then add the compound stock to it. See the detailed protocol below.

Q4: How can I be sure that these solubilizing agents (co-solvents, surfactants, etc.) are not interfering with my experiment?

Answer: This is a critical point for scientific integrity. Every solubilizing agent, including DMSO, is an experimental variable and must be controlled for. You must run parallel "vehicle control" experiments.

A vehicle control contains everything that your experimental sample contains except for the test compound (this compound).

Example: Vehicle Control Design

  • Test Sample: Cells + Media + 10 µM this compound (delivered from a DMSO stock, final DMSO is 0.1%).

  • Vehicle Control: Cells + Media + 0.1% DMSO.

  • Negative Control: Cells + Media only.

By comparing the results of the vehicle control to the negative control, you can determine if the solvent/excipient itself has any effect on your assay (e.g., cell viability, enzyme activity). Any effect observed from your test compound must be significantly different from the vehicle control to be considered valid.

Section 3: Detailed Protocols
Protocol A: Screening for Optimal Co-Solvent/Surfactant Conditions
  • Prepare Assay Buffers: Prepare several versions of your final assay buffer:

    • Buffer A: No additions (Control)

    • Buffer B: 0.1% Tween® 80

    • Buffer C: 0.05% Pluronic® F-68

  • Prepare Compound Stock: Use your 10 mM stock of this compound in 100% DMSO.

  • Dilute: Add the compound stock to each buffer to achieve your highest desired final concentration. For example, to make a 100 µM solution, add 10 µL of the 10 mM stock to 990 µL of each buffer.

  • Observe: Vortex each solution gently. Let them stand at the assay temperature (e.g., 37°C) for 30 minutes. Visually inspect for precipitation (cloudiness, Tyndall effect) against a dark background.

  • Select: Choose the condition that provides the best solubility without interfering in a vehicle control test.

Protocol B: Using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
  • Prepare Cyclodextrin Solution: Weigh and dissolve HP-β-CD in your aqueous assay buffer to create a 10-40% (w/v) stock solution. Warming may be required. Allow it to cool to room temperature.

  • Add Compound: Prepare a concentrated stock of this compound in a minimal amount of a suitable organic solvent like ethanol or DMSO.

  • Form Complex: Slowly add the concentrated compound stock dropwise to the vortexing HP-β-CD solution. The molar ratio of cyclodextrin to compound should be high (e.g., 100:1 or greater to start).

  • Equilibrate: Cover the solution and allow it to shake or stir overnight at room temperature to ensure maximum complex formation.

  • Filter & Use: Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound or aggregates. The resulting clear solution contains the water-soluble complex, which can now be used in your assay. Remember to create a corresponding vehicle control using the HP-β-CD solution alone.

Section 4: Summary of Solubilization Methods
MethodMechanismProsConsBest For
DMSO Strong organic solventSimple, effective for stock solutions, well-characterized.Toxic to cells at >1%, can cause compound precipitation on dilution.Initial stock preparation for nearly all compounds.
Co-solvents Reduces solvent polarityEasy to implement, can be effective at low percentages.Can still have biological effects, may not be strong enough for highly insoluble compounds.Moderately hydrophobic compounds where minimal formulation is desired.
Surfactants Micellar encapsulationHighly effective at low concentrations.Can interfere with protein assays, disrupt cell membranes, may be difficult to remove.In vitro enzymatic assays, non-cell-based systems. Use with caution in cell assays.
Cyclodextrins Inclusion complex formationLow toxicity, highly effective, well-suited for in vivo and cell-based work.Can be expensive, requires optimization of complexation, may alter compound bioavailability.Cell-based assays, in vivo studies, and when other methods fail or cause interference.
Section 5: References
  • Techniques to improve the solubility of poorly soluble drugs. Pharmapproach. --INVALID-LINK--

  • The Essential Guide to Compound Solubility. Cayman Chemical. --INVALID-LINK--

  • DMSO for Cell Culture. Millipore Sigma. --INVALID-LINK--

  • Lipinski's Rule of Five. Wikipedia. --INVALID-LINK--

  • Dimethyl Sulfoxide (DMSO) in Cell Culture. Gibco. --INVALID-LINK--

  • Cyclodextrins. Wikipedia. --INVALID-LINK--

Technical Support Center: Optimizing Derivatization of 6-Methoxy-3-methylbenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the derivatization of 6-methoxy-3-methylbenzofuran. This resource is meticulously curated for researchers, medicinal chemists, and process development scientists engaged in the synthesis and functionalization of this important heterocyclic scaffold. Herein, we address common experimental challenges through detailed troubleshooting guides and frequently asked questions (FAQs), grounding our advice in mechanistic principles and field-proven strategies to ensure the success of your synthetic endeavors.

Understanding the Reactivity of this compound

The this compound core is an electron-rich heteroaromatic system. The interplay of the activating methoxy group on the benzene ring and the methyl group on the furan ring dictates the regioselectivity of its derivatization reactions. The furan ring is generally more susceptible to electrophilic attack than the benzene ring. The 3-methyl group sterically hinders position 3, and the electronic effects of the methoxy group and the furan oxygen direct electrophiles primarily to the C2, C4, and C7 positions. Understanding this inherent reactivity is paramount for optimizing reaction conditions and troubleshooting unexpected outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for electrophilic aromatic substitution on this compound?

A1: Electrophilic attack on the this compound scaffold is predicted to favor substitution on the furan ring at the C2 position due to the directing effect of the furan oxygen and the electron-rich nature of the heterocyclic ring.[1] Should the C2 position be blocked or the reaction conditions be harsh, substitution may occur on the benzene ring, likely at the C7 or C4 positions, which are ortho and para to the activating methoxy group, respectively.

Q2: I am observing a complex mixture of products in my reaction. What are the likely causes?

A2: A complex product mixture can arise from several factors:

  • Lack of Regiocontrol: The inherent reactivity of the benzofuran ring can lead to substitution at multiple sites if the reaction conditions are not optimized for selectivity.

  • Side Reactions: Depending on the reagents and conditions, side reactions such as polymerization (especially under strong acidic conditions), oxidation, or cleavage of the methoxy group can occur.[2]

  • Starting Material Impurity: Ensure the purity of your this compound starting material, as impurities can lead to a cascade of unexpected products.

Q3: How can I improve the solubility of my this compound derivative for purification?

A3: Benzofuran derivatives are generally soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. If you are facing solubility issues, consider the following:

  • Solvent Screening: Test a range of solvents with varying polarities. For highly crystalline or high molecular weight derivatives, solvents like DMF, DMSO, or heated toluene might be necessary.

  • Purification Method: If solubility is a major issue for column chromatography, consider alternative purification techniques such as recrystallization from a suitable solvent system or preparative thin-layer chromatography (prep-TLC).

Troubleshooting Guide: Common Derivatization Reactions

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild method for formylating electron-rich aromatic and heteroaromatic compounds.[3][4][5][6] For this compound, the expected product is this compound-2-carbaldehyde.

Issue: Low or No Yield of the Desired 2-Formyl Product

Potential Cause Recommended Solution
Inactive Vilsmeier Reagent The Vilsmeier reagent (formed from POCl₃ and DMF) is moisture-sensitive. Prepare it fresh in situ under anhydrous conditions. Use high-purity, dry DMF and a fresh bottle of POCl₃.
Insufficient Reactivity While the benzofuran is electron-rich, the reaction may be sluggish at low temperatures. Gradually increase the reaction temperature (e.g., from 0 °C to room temperature or slightly higher) and monitor the progress by TLC.
Incorrect Stoichiometry Ensure at least 1.5-2.0 equivalents of the Vilsmeier reagent are used relative to the benzofuran substrate.
Side Reactions Overheating or prolonged reaction times can lead to the formation of colored byproducts or polymerization. Maintain careful temperature control and monitor the reaction to completion.
Work-up Issues The hydrolysis of the intermediate iminium salt is crucial. Ensure complete hydrolysis by adding the reaction mixture to a well-stirred ice/water mixture, followed by neutralization with a base like sodium acetate or sodium bicarbonate.

dot graph TD { A[Start: Vilsmeier-Haack Reaction] --> B{Low/No Yield?}; B -->|Yes| C{Check Reagent Quality}; C --> D[Use fresh POCl3/Dry DMF]; B -->|No| E[Proceed to Work-up]; C --> F{Optimize Conditions}; F --> G[Increase Temperature Gradually]; F --> H[Adjust Stoichiometry]; G --> I{Monitor by TLC}; H --> I; I --> E; E --> J[Hydrolysis & Neutralization]; J --> K[Extraction & Purification]; K --> L[Characterize Product]; } Caption: Troubleshooting workflow for Vilsmeier-Haack formylation.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group onto the benzofuran ring, typically at the C2 position. However, this reaction is prone to several complications with electron-rich heterocycles.[2][7][8][9][10]

Issue: Polymerization and/or Low Yield of Acylated Product

Potential Cause Recommended Solution
Harsh Lewis Acid Catalyst Strong Lewis acids like AlCl₃ can induce polymerization of the electron-rich benzofuran ring.[2] Consider using milder Lewis acids such as FeCl₃, ZnCl₂, or SnCl₄.
Catalyst Deactivation The Lewis acid can complex with the oxygen atoms of the benzofuran and the methoxy group, requiring more than a catalytic amount. Use at least stoichiometric amounts of the Lewis acid.
Low Regioselectivity Acylation might occur at other positions (C4, C7) leading to a mixture of isomers.[9] Optimize the reaction temperature; lower temperatures often favor higher regioselectivity. The choice of solvent can also influence the product distribution.
Moisture Contamination Lewis acids are highly sensitive to moisture. Ensure all glassware is oven-dried, and the reaction is run under an inert atmosphere (N₂ or Ar). Use anhydrous solvents.
Product Complexation The acylated product can form a complex with the Lewis acid, preventing further reaction and complicating work-up. Use a sufficient amount of quenching agent (e.g., dilute HCl) during work-up to break up the complex.

dot graph TD { A[Start: Friedel-Crafts Acylation] --> B{Low Yield/Polymerization?}; B -->|Yes| C{Catalyst Issues?}; C --> D[Use Milder Lewis Acid (e.g., FeCl3, ZnCl2)]; C --> E[Use Stoichiometric Amount of Catalyst]; B -->|No| F[Proceed to Work-up]; D --> G{Optimize Conditions}; E --> G; G --> H[Lower Reaction Temperature]; G --> I[Screen Anhydrous Solvents]; H --> J{Monitor by TLC}; I --> J; J --> F; F --> K[Careful Quenching with Dilute Acid]; K --> L[Extraction & Purification]; L --> M[Characterize Product]; } Caption: Troubleshooting workflow for Friedel-Crafts acylation.

Halogenation (e.g., Bromination)

Halogenation is a common way to introduce a functional handle for further derivatization, such as cross-coupling reactions.

Issue: Over-halogenation or Poor Regioselectivity

Potential Cause Recommended Solution
High Reactivity of Benzofuran The electron-rich nature of the substrate can lead to di- or tri-halogenated products. Use a milder brominating agent like N-bromosuccinimide (NBS) instead of Br₂.
Incorrect Stoichiometry Carefully control the stoichiometry of the halogenating agent. Use 1.0 equivalent for mono-halogenation.
Reaction Conditions Perform the reaction at low temperatures (e.g., 0 °C or below) to control the reaction rate and improve selectivity. The choice of solvent can also impact selectivity; less polar solvents are often preferred.
Light-Induced Side Reactions For reactions involving reagents like NBS, it is advisable to run the reaction in the dark to avoid radical side reactions.
Unexpected Regiochemistry While C2 is the expected site of halogenation, other isomers are possible.[11] Confirm the structure of your product using 2D NMR techniques (NOESY, HMBC).
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Coupling)

For Suzuki coupling, a halogenated this compound is required as a starting material. The success of the coupling reaction depends heavily on the choice of catalyst, ligand, base, and solvent.[12][13][14][15][16][17][18][19][20][21]

Issue: Low Yield of Coupled Product or Catalyst Decomposition

Potential Cause Recommended Solution
Catalyst Inhibition The heteroatoms in the benzofuran can coordinate to the palladium center and inhibit catalysis. Use a higher catalyst loading (e.g., 2-5 mol%) or choose a more robust catalyst system (e.g., a palladacycle or a catalyst with a bulky phosphine ligand).
Incorrect Ligand Choice The choice of ligand is critical. Screen a variety of phosphine ligands (e.g., PPh₃, SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands to find the optimal one for your specific substrate combination.
Base and Solvent Incompatibility The base and solvent system must be compatible and effective. Common choices include K₂CO₃ or Cs₂CO₃ as the base in a solvent mixture like dioxane/water or toluene/ethanol/water.[13]
Poor Quality Boronic Acid Boronic acids can degrade upon storage. Use high-purity boronic acid or its corresponding pinacol ester, which is more stable.
Dehalogenation Side Reaction A common side reaction is the reduction of the aryl halide starting material. This can be minimized by ensuring the reaction is thoroughly degassed to remove oxygen and by using the appropriate ligand and base.

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of this compound
  • To a stirred solution of dry N,N-dimethylformamide (DMF, 2.0 equiv.) in dry dichloromethane (DCM, 5 mL) at 0 °C under a nitrogen atmosphere, add phosphorus oxychloride (POCl₃, 1.5 equiv.) dropwise.

  • Stir the resulting mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of this compound (1.0 equiv.) in dry DCM (5 mL) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and water (50 mL).

  • Add a saturated aqueous solution of sodium acetate until the pH is neutral (pH ~7).

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound-2-carbaldehyde.[22]

Protocol 2: Bromination of this compound
  • Dissolve this compound (1.0 equiv.) in a suitable solvent such as chloroform or carbon tetrachloride (10 mL) in a round-bottom flask protected from light.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (NBS, 1.05 equiv.) portion-wise over 15 minutes.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

  • Once the starting material is consumed, dilute the reaction mixture with DCM (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash chromatography (hexane/ethyl acetate) to yield the desired 2-bromo-6-methoxy-3-methylbenzofuran.[23]

Protocol 3: Suzuki Cross-Coupling of 2-Bromo-6-methoxy-3-methylbenzofuran
  • In a reaction vessel, combine 2-bromo-6-methoxy-3-methylbenzofuran (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Add a palladium catalyst, for example, Pd(PPh₃)₄ (3 mol%), to the vessel.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio, 5 mL).

  • Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash with water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography to obtain the desired coupled product.[13]

References

Troubleshooting unexpected results in 6-Methoxy-3-methylbenzofuran experiments

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of experimentation with 6-Methoxy-3-methylbenzofuran. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common and unexpected challenges, ensuring the integrity and success of your research.

Troubleshooting Guide: Unexpected Experimental Results

This guide provides a systematic approach to diagnosing and resolving issues that may arise during the synthesis, purification, and handling of this compound.

Problem 1: Low or No Yield of this compound in Synthesis

Q: My synthesis of this compound is resulting in a disappointingly low yield. What are the likely causes and how can I improve it?

A: Low yields in benzofuran synthesis are a common challenge and can often be attributed to several factors, particularly in multi-step synthetic routes. Let's break down the potential culprits based on a common synthetic approach:

A prevalent strategy for synthesizing substituted benzofurans involves palladium-catalyzed reactions, such as the Sonogashira coupling of an o-iodophenol with a terminal alkyne, followed by intramolecular cyclization.[1][2]

Potential Cause 1: Catalyst Inefficiency or Deactivation. The palladium catalyst is the heart of the reaction, and its activity is paramount. Deactivation can occur due to:

  • Presence of Water: Some bases, like sodium bicarbonate (NaHCO₃), can decompose at elevated temperatures to produce water, which poisons the palladium catalyst.[3]

  • Impure Reagents: Impurities in your solvents or starting materials can act as catalyst poisons.

  • High Temperatures: Excessive heat can lead to the decomposition of starting materials, creating "tar" that fouls the catalyst.[3]

Solution:

  • Switch to an Anhydrous Base: Replace sodium bicarbonate with anhydrous bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Organic bases such as triethylamine (NEt₃) are also excellent alternatives.[3]

  • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents and ensure all glassware is thoroughly dried.

  • Optimize Temperature: While heating is often necessary, avoid excessive temperatures. If the reaction requires high heat, consider a more robust catalyst.

  • Screen Catalysts: If (PPh₃)₂PdCl₂ is ineffective, consider other palladium catalysts or the addition of co-catalysts like copper iodide (CuI), which is often essential in Sonogashira couplings.[1]

Potential Cause 2: Incomplete Cyclization. You may observe the formation of the uncyclized Sonogashira coupling product as the major product. This indicates that the initial carbon-carbon bond formation is successful, but the subsequent intramolecular carbon-oxygen bond formation (cyclization) is hindered.[3]

Solution:

  • Increase Reaction Temperature: After the initial coupling is complete (as monitored by TLC or LC-MS), a higher temperature may be required to drive the cyclization to completion.[3]

  • Change the Solvent: The polarity of the solvent can influence the cyclization step. If you are using a less polar solvent, switching to a more polar aprotic solvent like DMF or DMSO might be beneficial.

Potential Cause 3: Electronic Effects of Substituents. The electronic nature of the substituents on your aromatic precursors can significantly impact reaction efficiency. Electron-withdrawing groups on the phenol can decrease its nucleophilicity, hindering the final cyclization step.

Solution:

  • Protecting Group Strategy: If your starting materials contain strongly deactivating groups that are not part of the final product, consider a synthetic route that installs them later.

  • Alternative Synthetic Route: If the electronic properties of your substrates are inherently challenging for a particular reaction, exploring a different synthetic pathway, such as a Perkin or Wittig reaction, might be more fruitful.[4][5]

dot graph "Troubleshooting_Low_Yield" { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Low or No Yield of\nthis compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckCatalyst [label="Check Catalyst Activity", fillcolor="#FBBC05", fontcolor="#202124"]; CheckCyclization [label="Check for Incomplete Cyclization", fillcolor="#FBBC05", fontcolor="#202124"]; CheckElectronics [label="Evaluate Substrate Electronics", fillcolor="#FBBC05", fontcolor="#202124"];

// Solutions for Catalyst Sol_Catalyst1 [label="Switch to Anhydrous Base\n(e.g., K₂CO₃, Cs₂CO₃)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Catalyst2 [label="Ensure Anhydrous Conditions", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Catalyst3 [label="Optimize Temperature", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Catalyst4 [label="Screen Catalysts & Co-catalysts", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Solutions for Cyclization Sol_Cyclization1 [label="Increase Reaction Temperature\nPost-Coupling", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Cyclization2 [label="Change to a More Polar Solvent", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Solutions for Electronics Sol_Electronics1 [label="Employ Protecting Group Strategy", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Electronics2 [label="Consider Alternative Synthetic Route\n(e.g., Perkin, Wittig)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> CheckCatalyst; Start -> CheckCyclization; Start -> CheckElectronics;

CheckCatalyst -> Sol_Catalyst1 [label="Water formation from base?"]; CheckCatalyst -> Sol_Catalyst2 [label="Moisture contamination?"]; CheckCatalyst -> Sol_Catalyst3 [label="Decomposition at high temp?"]; CheckCatalyst -> Sol_Catalyst4 [label="Catalyst inefficiency?"];

CheckCyclization -> Sol_Cyclization1 [label="Uncyclized intermediate observed?"]; CheckCyclization -> Sol_Cyclization2 [label="Suboptimal conditions for C-O bond formation?"];

CheckElectronics -> Sol_Electronics1 [label="Deactivating groups present?"]; CheckElectronics -> Sol_Electronics2 [label="Inherent electronic mismatch?"]; } Caption: Troubleshooting workflow for low yield.

Problem 2: Presence of Unexpected Impurities in the Final Product

Q: After purification, my NMR and/or MS data for this compound shows unexpected signals. What are the possible impurities and where are they coming from?

A: The presence of impurities can be perplexing. Here are some common culprits and how to identify them:

Potential Impurity 1: Positional Isomers. Depending on the synthetic route and the starting materials, you might form isomers of this compound. For example, if your starting phenol has the potential for cyclization at different positions, you could end up with a mixture of isomers that are difficult to separate.

Identification and Solution:

  • Spectroscopic Analysis: Careful analysis of ¹H and ¹³C NMR spectra, particularly the aromatic region and NOESY/COSY experiments, can help distinguish between isomers.[6][7] Mass spectrometry alone may not differentiate isomers.

  • Purification: Isomers can sometimes be separated by careful column chromatography with a less polar solvent system or by recrystallization.[8][9]

  • Route Modification: Re-evaluate your synthetic strategy to favor the formation of the desired isomer. This might involve using starting materials with blocking groups to prevent reaction at undesired positions.

Potential Impurity 2: Over- or Under-functionalized Products. In reactions involving functional group transformations, such as halogenation or acylation of the benzofuran core, you might encounter products with too many or too few modifications. For instance, attempting to brominate a specific position might lead to di-brominated products or unreacted starting material.

Identification and Solution:

  • Mass Spectrometry: MS is an excellent tool for identifying over-halogenated products (characteristic isotopic patterns) or the presence of starting material.

  • Reaction Control: To avoid over-reaction, use a stoichiometric amount of the reagent and add it slowly to the reaction mixture at a controlled temperature. Monitor the reaction closely by TLC or LC-MS.

  • Purification: Column chromatography is typically effective for separating products with different numbers of functional groups.[10]

Potential Impurity 3: Degradation Products. The benzofuran ring, while generally stable, can be sensitive to harsh acidic or basic conditions, especially in the presence of certain substituents.[11] This can lead to ring-opening or other forms of degradation.

Identification and Solution:

  • Stability Assessment: If you suspect degradation, analyze a sample of your purified product after subjecting it to the workup conditions (e.g., stirring in acidic or basic aqueous solutions) to see if the impurity is generated.

  • Milder Workup: Neutralize the reaction mixture carefully and use milder acidic or basic washes during the workup.

  • Storage: Store the purified this compound in a cool, dark place, and under an inert atmosphere if it is found to be sensitive to air or light.

Potential Impurity Primary Identification Method Common Solution
Positional IsomersNMR (¹H, ¹³C, 2D)Careful Chromatography/Recrystallization
Over-/Under-functionalized ProductsMass SpectrometryStoichiometric control of reagents
Degradation ProductsStability Studies with Workup ConditionsMilder Workup/Proper Storage

Frequently Asked Questions (FAQs)

Q1: What are the key spectroscopic features I should look for to confirm the structure of this compound?

A: For this compound, you should expect to see the following characteristic signals in your spectroscopic data:

  • ¹H NMR:

    • A singlet for the methyl group (C3-CH₃) around 2.2-2.4 ppm.

    • A singlet for the methoxy group (C6-OCH₃) around 3.8-3.9 ppm.

    • Signals in the aromatic region (typically between 6.7 and 7.5 ppm) corresponding to the three protons on the benzene ring. The coupling patterns will be indicative of their relative positions.

    • A signal for the proton at the 2-position, which may appear as a quartet if coupled to the methyl group, or a singlet depending on the substitution.

  • ¹³C NMR:

    • A signal for the methyl carbon around 10-15 ppm.

    • A signal for the methoxy carbon around 55-56 ppm.

    • Signals in the aromatic region (100-160 ppm) for the carbons of the benzofuran core.

  • Mass Spectrometry (EI):

    • A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (162.19 g/mol ).

    • Characteristic fragmentation patterns, such as the loss of a methyl group (-15) or a methoxy group (-31).[12]

Q2: What is the best way to purify crude this compound?

A: The most common and effective method for purifying this compound is silica gel column chromatography.[8][9]

  • Solvent System: A good starting point for the eluent is a mixture of a non-polar solvent like hexane or petroleum ether and a slightly more polar solvent like ethyl acetate or dichloromethane. A typical starting ratio would be 95:5 or 90:10 hexane:ethyl acetate. The polarity can be gradually increased to elute the product.

  • Monitoring: The fractions should be monitored by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Recrystallization: If the purified product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can be an excellent final step to achieve high purity.

Q3: Are there any specific safety precautions I should take when working with this compound and its precursors?

A: As with any chemical research, standard laboratory safety practices are essential. Additionally, consider the following:

  • Reagents: Many of the reagents used in the synthesis of benzofurans are hazardous. For example, palladium catalysts can be flammable and toxic, and reagents like oxalyl chloride are corrosive and react violently with water.[13] Always consult the Safety Data Sheet (SDS) for each reagent before use.

  • Inert Atmosphere: Many of the reactions, particularly those involving organometallic catalysts, are sensitive to air and moisture. It is often necessary to perform these reactions under an inert atmosphere of nitrogen or argon.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood, especially when handling volatile or toxic reagents and solvents.

Experimental Protocols

Protocol 1: Synthesis of 6-Methoxy-2-methylbenzofuran (a related structure)

This protocol is adapted from a literature procedure for a structurally similar compound and can be a starting point for the synthesis of this compound with appropriate modifications to the starting materials.[14]

  • Preparation of 2-(2-Formyl-5-methoxyphenoxy)propanoic acid:

    • Combine the appropriate starting materials (a substituted salicylaldehyde and an α-halo propanoic acid derivative) in a suitable solvent with a base (e.g., potassium carbonate).

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • After completion, cool the reaction, perform an acidic workup, and extract the product with an organic solvent.

    • Purify the intermediate by recrystallization or column chromatography.

  • Cyclization to form the Benzofuran Ring:

    • A mixture of the intermediate from step 1, acetic anhydride, and sodium acetate is heated to 135-145°C.[14]

    • The reaction is stirred at this temperature for a specified time, monitored by TLC.

    • The reaction mixture is then cooled, and water and an extraction solvent (e.g., methyl tertiary butyl ether) are added.

    • The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification:

    • The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate gradient.

dot graph "Synthesis_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes StartMaterials [label="Starting Materials:\nSubstituted Salicylaldehyde\nα-halo propanoic acid derivative", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Step 1: Preparation of\n2-(2-Formyl-5-methoxyphenoxy)propanoic acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup1 [label="Acidic Workup & Extraction", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Purification1 [label="Purification of Intermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Step2 [label="Step 2: Cyclization\n(Acetic Anhydride, Sodium Acetate, Heat)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup2 [label="Aqueous Workup & Extraction", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; FinalProduct [label="Crude this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification2 [label="Silica Gel Column Chromatography", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PureProduct [label="Pure this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges StartMaterials -> Step1; Step1 -> Workup1; Workup1 -> Purification1; Purification1 -> Step2; Step2 -> Workup2; Workup2 -> FinalProduct; FinalProduct -> Purification2; Purification2 -> PureProduct; } Caption: General synthesis workflow for this compound.

References

Technical Support Center: Synthesis of 6-Methoxy-3-methylbenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-Methoxy-3-methylbenzofuran. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this synthesis. Here, we address common challenges, side reactions, and optimization strategies in a practical, question-and-answer format, grounded in mechanistic principles and field-proven experience.

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific experimental issues you may encounter. We diagnose the likely cause based on analytical data and provide actionable solutions.

Problem 1: Low Yield & Complex Product Mixture After Ether Formation Step

Q: I reacted 4-methoxyphenol with chloroacetone to form the 1-(4-methoxyphenoxy)propan-2-one intermediate, but my yield is low and the ¹H NMR is complex, showing multiple new aromatic signals. What is the likely cause?

A: This is a classic and frequent issue rooted in the competing O-alkylation and C-alkylation pathways of the phenoxide ion. While the desired reaction is O-alkylation to form the ether, the phenoxide anion is an ambident nucleophile, meaning it can also react through the electron-rich aromatic ring, leading to undesired C-alkylation byproducts.[1][2]

Causality & Mechanism:

The phenoxide ion exists in resonance, with negative charge density on both the oxygen atom and the ortho and para positions of the ring.[1] The reaction site is heavily influenced by the reaction conditions, particularly the solvent and the nature of the cation from the base.

  • O-Alkylation (Desired): This is favored under conditions that leave the oxygen atom as an accessible, potent nucleophile. This is typically achieved in polar aprotic solvents (e.g., DMF, acetone) which solvate the cation but not the phenoxide anion.[1]

  • C-Alkylation (Side Reaction): Protic solvents (e.g., water, ethanol) can form strong hydrogen bonds with the phenoxide oxygen, effectively shielding it. This steric hindrance pushes the reaction towards the less-hindered and still nucleophilic carbon atoms of the ring, resulting in C-alkylated isomers.[1][3]

dot

O_vs_C_Alkylation cluster_start Reactants cluster_conditions Reaction Conditions Phenoxide 4-Methoxyphenoxide Anion Conditions Solvent & Base Choice Chloroacetone Chloroacetone O_Alkylation O-Alkylation Product (Desired Ether) Conditions->O_Alkylation Polar Aprotic Solvent (Acetone, DMF) K₂CO₃, NaH C_Alkylation C-Alkylation Products (Undesired Isomers) Conditions->C_Alkylation Protic Solvent (Water, Ethanol) NaOH

Caption: Decision pathway for O- vs. C-alkylation.

Troubleshooting & Optimization Protocol:
  • Solvent Selection: Immediately switch from any protic solvents to a polar aprotic solvent. Acetone is an excellent and cost-effective choice for this reaction. Dimethylformamide (DMF) is also effective.

  • Base Selection: Use a non-nucleophilic, moderately strong base. Potassium carbonate (K₂CO₃) is the standard choice. It is sufficiently basic to deprotonate the phenol but is heterogeneous and less harsh than hydroxides, minimizing side reactions. Sodium hydride (NaH) can also be used for a more forceful reaction, but requires strictly anhydrous conditions.

  • Temperature Control: Maintain a moderate temperature. Refluxing in acetone (approx. 56°C) is typically sufficient to drive the reaction without promoting decomposition.

  • Monitoring: Track the reaction by Thin Layer Chromatography (TLC). The product ether will have a higher Rf value than the starting phenol. The reaction is complete when the phenol spot has been consumed.

ParameterRecommended ConditionRationalePotential Pitfall
Solvent Acetone, DMFPolar aprotic; promotes O-alkylation.Must be anhydrous if using NaH.
Base K₂CO₃ (anhydrous)Mild, effective, and minimizes side reactions.Can be slow; ensure fine powder for max surface area.
Temperature 50-60°C (Reflux in Acetone)Sufficient energy for Sₙ2 reaction without degradation.High temperatures can lead to tar formation.
Reagent ChloroacetoneStandard electrophile for this transformation.Bromoacetone is more reactive but may lead to more side products.
Problem 2: Cleavage of the Methoxy Group

Q: My final product is pure, but the mass spectrum and NMR show it's 6-hydroxy-3-methylbenzofuran, not the 6-methoxy target. Where did my methyl group go?

A: You are observing O-demethylation, a common side reaction when aryl methyl ethers are exposed to strong Lewis acids or certain Brønsted acids.[4][5] This is particularly prevalent during the cyclization step if an inappropriate acid catalyst is chosen, or during an acidic workup.

Causality & Mechanism:

The ether oxygen of the methoxy group is a Lewis base. Strong Lewis acids like aluminum chloride (AlCl₃) or boron tribromide (BBr₃) will coordinate to this oxygen.[5] This coordination weakens the methyl C-O bond, making the methyl group susceptible to nucleophilic attack by a halide or other nucleophile present in the mixture. Similarly, strong acids like HBr can protonate the ether oxygen, initiating an Sₙ2 reaction by the bromide ion to cleave the methyl group.[5]

dot

Demethylation ArylEther 6-Methoxy-Substituted Intermediate Coordination Lewis Acid Coordination to Methoxy Oxygen ArylEther->Coordination Acid Strong Lewis Acid (BBr₃, AlCl₃) or Strong Protic Acid (HBr) Acid->Coordination Cleavage Nucleophilic Attack on Methyl Group Coordination->Cleavage Product 6-Hydroxy Product (Demethylated) Cleavage->Product MeX CH₃-X (e.g., CH₃Br) Cleavage->MeX

Caption: Mechanism of acid-catalyzed O-demethylation.

Troubleshooting & Optimization Protocol:
  • Avoid Harsh Lewis Acids: For the cyclization of the phenoxyacetone intermediate, avoid strong Lewis acids. Polyphosphoric acid (PPA) is a standard and effective reagent for this type of intramolecular electrophilic aromatic substitution (a Friedel-Crafts type cyclization) and is less prone to causing demethylation than AlCl₃.

  • Use Alternative Cyclization Catalysts: Eaton's reagent (P₂O₅ in methanesulfonic acid) is another powerful dehydrating agent that can effect cyclization under less harsh conditions than PPA.

  • Control Temperature: If using PPA, keep the reaction temperature controlled, typically between 70-100°C. Overheating can promote demethylation and charring.

  • Careful Workup: After quenching the reaction (typically in ice water), neutralize the acidic solution promptly but carefully with a base like sodium bicarbonate or sodium hydroxide solution before extraction. Prolonged contact with a hot, strongly acidic aqueous solution can cause some cleavage.

Problem 3: Incomplete Cyclization

Q: My reaction mixture contains a significant amount of unreacted 1-(4-methoxyphenoxy)propan-2-one after attempting the cyclization with PPA. How can I improve conversion?

A: Incomplete cyclization is typically a result of insufficient reaction time, inadequate temperature, or deactivation of the catalyst. The intramolecular cyclization requires enough thermal energy to overcome the activation barrier for the electrophilic attack on the aromatic ring.

Causality & Mechanism:

The cyclization is an electrophilic aromatic substitution where the protonated carbonyl carbon of the acetone moiety acts as the electrophile. The aromatic ring, activated by the ether oxygen, is the nucleophile. The reaction is often viscous (especially with PPA) and requires efficient stirring and sufficient heat to ensure a homogenous reaction mixture and adequate reaction rate. Water is a byproduct of this reaction; if not effectively removed or if present in the starting materials, it can dilute/deactivate the PPA catalyst.

Troubleshooting & Optimization Protocol:
  • Ensure Anhydrous Conditions: Dry your starting ether intermediate thoroughly before adding it to the cyclizing agent. Use freshly opened or properly stored PPA.

  • Increase Temperature: Gradually increase the reaction temperature in increments of 10°C (e.g., from 80°C to 90°C, then 100°C), monitoring by TLC at each stage.

  • Extend Reaction Time: If an increase in temperature is not desirable, simply extend the reaction time. These cyclizations can sometimes require several hours to reach completion.

  • Efficient Stirring: Use a mechanical stirrer, especially for larger scale reactions. PPA is very viscous and magnetic stirring may be insufficient, leading to poor heat transfer and localized overheating or cold spots.

  • Catalyst Ratio: Ensure you are using a sufficient excess of PPA. A common ratio is 10:1 by weight (PPA:substrate).

Frequently Asked Questions (FAQs)

Q: What is the most reliable synthetic route for a standard laboratory-scale synthesis of this compound?

A: A robust and widely used two-step synthesis starting from 4-methoxyphenol is highly recommended for its reliability and use of readily available materials.

dot

Caption: Recommended two-step synthesis workflow.

This route involves:

  • Williamson Ether Synthesis: O-alkylation of 4-methoxyphenol with chloroacetone using potassium carbonate as a base in acetone. This step is generally high-yielding and clean if the conditions discussed in Troubleshooting Problem 1 are followed.

  • Acid-Catalyzed Cyclization: The resulting phenoxyacetone intermediate is cyclized using a dehydrating acid catalyst like Polyphosphoric Acid (PPA) with heating.

Q: What are the best analytical methods for monitoring the progress of these reactions?

A: A combination of techniques is ideal:

  • Thin Layer Chromatography (TLC): This is the workhorse for real-time monitoring. It's fast, simple, and gives immediate qualitative information on the consumption of starting materials and the formation of products. Use a standard silica plate with an ethyl acetate/hexane mobile phase.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for checking the purity of the intermediate and final product. It can help identify side products by their mass, such as demethylated or C-alkylated species.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the intermediate and the final product. Key signals to watch for include the disappearance of the phenolic -OH proton, the appearance of the methyl group on the furan ring, and the characteristic shifts of the aromatic and furan protons.

References

Technical Support Center: Enhancing the Biological Activity of 6-Methoxy-3-methylbenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 6-Methoxy-3-methylbenzofuran. This guide is designed to provide in-depth, practical solutions to common challenges and to illuminate the pathways for enhancing the biological potency of this versatile scaffold. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring your research is built on a foundation of scientific rigor and practical expertise.

Frequently Asked Questions (FAQs): Navigating Your Experimental Journey

This section addresses common questions and hurdles encountered during the synthesis, purification, and biological evaluation of this compound and its derivatives.

Q1: I'm having trouble purifying my synthesized this compound derivative. What are the common pitfalls and how can I overcome them?

A1: Purification of benzofuran derivatives can indeed be challenging. Common issues include the separation of regioisomers which often have very similar polarities, the presence of co-eluting impurities from the reaction mixture, and potential thermal instability of the compound. Poor solubility in common chromatography solvents can also hinder effective purification.

Troubleshooting Steps:

  • Optimize Your Chromatography: If standard silica gel chromatography is not providing adequate separation, consider using a different stationary phase, such as alumina, or employing reverse-phase chromatography. A shallow solvent gradient can also improve the resolution of closely eluting compounds.

  • Recrystallization: This is a powerful technique for purifying solid compounds. Experiment with different solvent systems to find one in which your compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.

  • Temperature Control: If you suspect your compound is thermally labile, avoid excessive heat during solvent evaporation. Use a rotary evaporator at a lower temperature and higher vacuum.

  • Solubility Enhancement: For compounds with poor solubility, a small amount of a co-solvent can be added to the mobile phase in your chromatography setup. However, be mindful that this can affect the separation.

Q2: My this compound derivative shows poor solubility in aqueous buffers for my biological assays. How can I address this?

A2: This is a frequent challenge with hydrophobic molecules like many benzofuran derivatives. The abrupt shift from a DMSO stock solution to an aqueous assay medium can cause the compound to precipitate, leading to inaccurate and irreproducible results.[1]

Solutions:

  • Co-solvents: The use of a small percentage of a biocompatible co-solvent, such as ethanol or polyethylene glycol (PEG), in your final assay medium can help maintain solubility. It is crucial to include a vehicle control with the same co-solvent concentration to account for any effects of the solvent on the biological system.

  • Formulation Strategies: For in vivo studies, consider formulating your compound with cyclodextrins or as a lipid-based formulation to improve bioavailability.

  • Salt Forms: If your derivative has a suitable functional group (e.g., a carboxylic acid or an amine), converting it to a more soluble salt form can be an effective strategy.

Q3: I'm observing an increase in absorbance at higher concentrations in my MTT assay, suggesting increased cell viability, which is contrary to the expected cytotoxic effect. What could be the cause?

A3: This is a known phenomenon in MTT assays and can be misleading.[2] Several factors can contribute to this observation:

  • Compound Interference: Your benzofuran derivative might be directly reducing the MTT reagent, leading to a false-positive signal for cell viability. To test for this, run a control experiment with your compound in cell-free media containing the MTT reagent.[2]

  • Increased Metabolic Activity: At certain concentrations, your compound might be inducing a stress response in the cells, leading to an increase in metabolic activity and consequently higher formazan production, even if the cells are not proliferating.[2]

  • Compound Precipitation: If the compound precipitates at higher concentrations, it can interfere with the optical reading of the assay.

Troubleshooting:

  • Visual Inspection: Always inspect your assay plates under a microscope before adding the MTT reagent to check for any precipitate.

  • Alternative Viability Assays: If you suspect compound interference, consider using an alternative cytotoxicity assay that relies on a different mechanism, such as the neutral red uptake assay or a lactate dehydrogenase (LDH) release assay.

  • Dose Range Adjustment: You may need to test a wider and higher range of concentrations to observe the expected cytotoxic effect.

Q4: My anti-inflammatory assay results using the Griess reagent are inconsistent. Could my benzofuran compound be interfering with the assay?

A4: Yes, it's possible. The Griess assay, which measures nitrite levels as an indicator of nitric oxide production, can be susceptible to interference from various substances.[3][4]

Potential Issues and Solutions:

  • Direct Reaction with Griess Reagents: Some compounds can react directly with the Griess reagents (sulfanilamide and N-(1-naphthyl)ethylenediamine), leading to inaccurate readings. A cell-free control with your compound and the Griess reagents can help identify this issue.

  • Interference with Nitrite: Your compound might react with and quench the nitrite in the culture medium, leading to an underestimation of nitric oxide production.

  • Colorimetric Interference: If your benzofuran derivative is colored, it can interfere with the absorbance reading at 540 nm. Always run a background control with your compound in the medium without cells.

  • Use of a Nitric Oxide Sensor: For more direct and accurate measurement of nitric oxide, consider using an electrochemical nitric oxide sensor.

Strategies for Enhancing Biological Activity: A Mechanistic Approach

The biological activity of this compound can be significantly enhanced through targeted chemical modifications. Understanding the structure-activity relationship (SAR) is key to rationally designing more potent derivatives.

Anticancer Activity

The benzofuran scaffold is a "privileged structure" in anticancer drug discovery.[5] Its derivatives have been shown to target various cancer hallmarks, including uncontrolled proliferation and evasion of apoptosis.

Key Enhancement Strategies:

  • Substitution at the C2 and C3 Positions: Modifications at these positions are often crucial for cytotoxic activity. For instance, the introduction of a bromine atom to the methyl group at the C3 position has been shown to possess remarkable cytotoxic activity against leukemia cells.[6]

  • Introduction of Halogens: Halogenation, particularly at the para position of a phenyl ring attached to the benzofuran core, can enhance anticancer activity due to favorable hydrophobic interactions.[7]

  • Hybrid Molecules: Fusing the benzofuran scaffold with other heterocyclic rings, such as imidazole or quinazolinone, can create hybrid molecules with enhanced cytotoxicity.[3]

  • Targeting Specific Pathways: Derivatives of this compound have been designed as inhibitors of MAP kinase-interacting kinases (Mnks), which are involved in promoting tumor development.

Signaling Pathway: The Role of Mnk Inhibition in Cancer

Mnk_Pathway cluster_upstream Upstream Signaling cluster_mnk Mnk Kinase cluster_downstream Downstream Effects ERK ERK Mnk Mnk1/2 ERK->Mnk p38 p38 MAPK p38->Mnk eIF4E eIF4E Mnk->eIF4E Phosphorylates Benzofuran This compound Derivative Benzofuran->Mnk Inhibits Protein_Translation Protein Translation (Tumor Growth) eIF4E->Protein_Translation

References

Addressing batch-to-batch variability of 6-Methoxy-3-methylbenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Methoxy-3-methylbenzofuran

A Guide to Understanding and Mitigating Batch-to-Batch Variability for Researchers and Drug Development Professionals

Welcome to the technical support center for this compound. As a key intermediate in pharmaceutical synthesis, the consistency and purity of this compound are paramount to achieving reproducible research outcomes and ensuring the quality of final active pharmaceutical ingredients (APIs).[1][2][3] This guide is designed to provide you, a senior application scientist, with in-depth troubleshooting strategies and best practices to address the common challenge of batch-to-batch variability.

The quality of a pharmaceutical intermediate directly influences the critical quality attributes (CQAs) of the final API, affecting its safety, efficacy, and stability.[1][3] Even minor inconsistencies can lead to significant deviations in downstream processes, impacting yields, impurity profiles, and regulatory compliance.[3][4] This resource will equip you with the knowledge to diagnose, resolve, and prevent variability in your supply of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of batch-to-batch variability in this compound?

Batch-to-batch variability is a measurable difference in quality attributes between different production runs.[5] For this compound, this variability typically originates from three main areas:

  • Raw Materials: The quality of starting materials can fluctuate between suppliers or even between batches from the same supplier.[1][6][7] Impurities in precursors can carry through the synthesis or cause unintended side reactions.[7]

  • Process Parameters: Minor deviations in reaction conditions such as temperature, pressure, reaction time, and mixing speed can significantly alter the impurity profile and yield of the final product.[4][7]

  • Post-Synthesis Handling: Inconsistent purification, drying, or storage conditions can lead to the presence of residual solvents, moisture, or degradation products.[7]

Q2: What is a typical purity specification for high-quality this compound?

For research and pharmaceutical applications, a purity of ≥98% as determined by High-Performance Liquid Chromatography (HPLC) is generally considered high quality.[2] However, the required purity depends on the sensitivity of the subsequent reaction. For GMP-regulated processes, suppliers should provide a comprehensive Certificate of Analysis (CoA) detailing the purity and the levels of any identified impurities.[2][3]

Q3: How can I confirm the identity and structure of a new batch?

Structural confirmation should be performed using a combination of spectroscopic methods.[2] The primary techniques are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and connectivity of the molecule.

  • Mass Spectrometry (MS): Verifies the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Identifies characteristic functional groups present in the molecule.

Q4: An impurity is detected in my batch. At what level does it become a concern?

According to ICH (International Council for Harmonisation) guidelines, the threshold for identifying and reporting impurities in a new drug substance depends on the maximum daily dose.[8] For intermediates, it is crucial to assess whether an impurity could react in subsequent steps to form a new, potentially toxic, or difficult-to-remove impurity in the final API. Any new, unidentified peak in an HPLC chromatogram warrants investigation.

Troubleshooting Guide: Diagnosing and Resolving Variability

This section provides a systematic approach to troubleshooting common issues encountered with different batches of this compound.

Issue 1: Inconsistent Analytical Data (Spectroscopy & Chromatography)

You receive a new batch and the analytical data (e.g., NMR, HPLC, GC-MS) differs from the previous batch or the supplier's CoA.

Potential Causes:

  • Presence of residual solvents from purification.[9]

  • Unreacted starting materials or residual reagents.[9]

  • Formation of byproducts or isomers during synthesis.

  • Degradation of the compound due to improper storage or handling.[7]

  • Polymorphism, where the compound exists in different crystal forms with different physical properties.[10]

Workflow for Investigation:

Caption: Troubleshooting workflow for inconsistent analytical data.

Recommended Experimental Protocols:

  • Protocol 1: Comprehensive Impurity Profiling via HPLC-MS

    • Sample Preparation: Accurately prepare a solution of the batch in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.

    • HPLC Method: Use a C18 reverse-phase column. Employ a gradient elution method starting with a high percentage of water (with 0.1% formic acid) and gradually increasing the organic solvent (acetonitrile or methanol with 0.1% formic acid). This provides good separation for a range of polar and non-polar impurities.

    • Detection: Use a UV detector set to a wavelength where the benzofuran chromophore absorbs (e.g., ~290 nm).[11] Couple the HPLC to a mass spectrometer.

    • Analysis: Quantify the purity by peak area percentage. For any impurity peak greater than 0.1%, analyze the corresponding mass spectrum to determine its molecular weight.[2] This data is critical for identifying potential structures.

  • Protocol 2: Identification of Volatile Impurities by GC-MS

    • Sample Preparation: Dissolve the sample in a high-purity volatile solvent like dichloromethane.

    • GC Method: Use a standard non-polar column (e.g., DB-5ms). Program the oven temperature to ramp from a low temperature (e.g., 50°C) to a high temperature (e.g., 280°C) to separate compounds based on their boiling points.

    • MS Analysis: Analyze the resulting mass spectra for each peak and compare them against a spectral library (e.g., NIST) to identify residual solvents, starting materials, or volatile byproducts.[12]

Data Summary Table: Common Impurities and Analytical Signatures

Impurity TypeTypical Analytical EvidenceRecommended Confirmatory Test
Residual Solvents Sharp singlets in ¹H NMR (e.g., Acetone ~2.17 ppm, DCM ~5.30 ppm)GC-MS
Water Broad peak in ¹H NMR, depression of melting pointKarl Fischer Titration[2]
Starting Materials Peaks corresponding to known precursors in NMR, HPLC, or GCCompare with reference standards
Isomers/Byproducts Peaks with the same molecular weight in MS but different retention timesHigh-resolution NMR (2D NMR)
Degradation Products Appearance of new peaks over time, color changeStability study with HPLC monitoring
Issue 2: Poor or Inconsistent Performance in Downstream Reactions

You use a new batch of this compound in a subsequent reaction and observe a lower yield, the formation of new byproducts, or a complete reaction failure.

Potential Causes:

  • Presence of a Catalyst Poison: Trace amounts of certain impurities (e.g., sulfur-containing compounds, heavy metals) can deactivate catalysts used in subsequent steps.[9]

  • Reactive Impurities: An impurity may have a functional group that competes in the reaction, consuming reagents and generating unwanted products.

  • Lower Assay of Starting Material: The actual amount of this compound in the batch is lower than stated, leading to incorrect stoichiometry in your reaction.

Workflow for Root Cause Analysis:

Caption: Root cause analysis for poor downstream reaction performance.

Recommended Experimental Protocols:

  • Protocol 3: Quantitative Purity Assessment by HPLC with a Reference Standard

    • Standard Preparation: Obtain a certified reference standard of this compound. Prepare a series of calibration standards of known concentrations.

    • Sample Preparation: Prepare a sample of the problematic batch with a precisely known concentration.

    • HPLC Analysis: Run the calibration standards and the sample under the same isocratic HPLC conditions to ensure consistent peak response.

    • Quantification: Generate a calibration curve from the reference standard data (Peak Area vs. Concentration). Use the equation of the line to determine the exact concentration, and therefore purity (assay), of your batch.

  • Protocol 4: Purification via Column Chromatography If a batch is found to contain detrimental impurities, repurification may be a viable option.

    • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation between the desired product and the impurities.

    • Column Packing: Pack a silica gel column with the selected solvent system.

    • Loading and Elution: Dissolve the impure compound in a minimal amount of solvent and load it onto the column. Elute the column with the solvent system, collecting fractions.

    • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

    • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Thoroughly dry the purified product under high vacuum to remove residual solvents.[13][14]

Best Practices for Minimizing Variability

Proactive quality control is the most effective strategy for ensuring consistency.[1][6]

  • Starting Material Qualification:

    • Never assume a supplier's CoA is sufficient. Perform at least one identity test (e.g., ¹H NMR) and a purity check (e.g., HPLC or GC) on all incoming batches of critical raw materials.[1]

    • For key intermediates, establish a consistent supplier and inquire about their change control procedures.[1][2][3] Any change in their process could affect your results.

  • Robust Process Control:

    • Adhere strictly to validated Standard Operating Procedures (SOPs).

    • Carefully monitor and control critical process parameters like temperature, addition rates, and reaction times.[4][7]

    • Implement in-process controls (IPCs) to monitor reaction completion and byproduct formation before proceeding to workup.

  • Consistent Purification and Handling:

    • Develop and validate a robust purification protocol. Recrystallization is often effective for removing minor impurities, but may require optimization of the solvent system for each batch.

    • Ensure the product is thoroughly dried to a consistent specification to avoid variability due to residual solvents or moisture.

  • Proper Storage:

    • Store this compound in a cool, dry, and dark place in a well-sealed container to prevent degradation.[15][16]

    • For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon).

By implementing these troubleshooting guides and best practices, you can effectively manage and mitigate the risks associated with batch-to-batch variability, leading to more reliable and reproducible scientific outcomes.

References

Technical Support Center: Scaling Up the Synthesis of 6-Methoxy-3-methylbenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 6-Methoxy-3-methylbenzofuran. Recognizing the challenges that can arise during synthesis, particularly during scale-up, this document provides practical, in-depth troubleshooting advice and answers to frequently asked questions. Our approach is grounded in established chemical principles and field-proven insights to empower you to overcome common hurdles and optimize your synthetic strategy.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level inquiries to provide rapid guidance.

Q1: What are the most prevalent and scalable synthetic routes for this compound?

A: The most common strategies involve the cyclization of appropriately substituted phenols. A highly utilized and scalable method is a variation of the Perkin reaction, which involves the intramolecular cyclization of a 2-(alkoxyphenoxy)propanoic acid derivative. This is typically achieved by heating the acid with acetic anhydride and a weak base like sodium acetate.[1] Alternative modern approaches include transition-metal-catalyzed methods, such as palladium- or copper-catalyzed intramolecular cyclizations, which can offer high yields but may require more complex catalyst systems and careful optimization.[2][3][4][5]

Q2: What are the most critical reaction parameters to control for a successful scale-up?

A: When scaling up, precise control over temperature , rate of addition of reagents, and agitation efficiency is paramount. Exothermic events that are manageable at the lab scale can become hazardous and lead to side product formation on a larger scale. Efficient mixing is crucial to maintain homogenous temperature and concentration throughout the reactor, preventing localized "hot spots" that can degrade materials and reduce yield.

Q3: How can I effectively monitor the reaction's progress?

A: Thin-Layer Chromatography (TLC) is the most common and cost-effective method for monitoring the consumption of starting material and the formation of the product.[6] For more quantitative analysis, especially during optimization, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are recommended. Developing a reliable chromatographic method early is crucial for making informed decisions about reaction completion, work-up, and purification.

Q4: What are the recommended purification techniques for large-scale batches?

A: While column chromatography is standard for small-scale purification, it becomes costly and impractical for multi-gram or kilogram scales.[6][7] For scaling up, the preferred methods are recrystallization or distillation . If the product is a solid with suitable solubility properties, developing a robust recrystallization protocol is ideal for achieving high purity. If the product is a thermally stable liquid or low-melting solid, vacuum distillation can be an effective alternative.

Part 2: Troubleshooting Guide

This guide addresses specific experimental problems in a question-and-answer format, focusing on causality and actionable solutions.

Problem Area 1: Low Yield or Stalled Reaction

Q: My reaction yield is consistently low (<40%), or the reaction stalls before the starting material is fully consumed. What are the likely causes and solutions?

A: Potential Causes & Solutions:

  • Insufficient Temperature/Energy: Many benzofuran cyclization reactions, particularly Perkin-type condensations, require significant thermal energy to overcome the activation barrier for the intramolecular ring-closing step.[1]

    • Solution: Ensure your reaction is reaching and maintaining the target temperature. For scale-up, remember that heating large volumes takes longer and requires a more powerful heating system. Verify the internal temperature of the reaction mixture, not just the setpoint of the heating mantle. Gradually increase the temperature by 10-15°C and monitor the effect on reaction progress by TLC or HPLC.

  • Ineffective Dehydrating Agent: The cyclization step involves the elimination of water. If this water is not effectively removed, it can inhibit the reaction or participate in side reactions. Acetic anhydride is commonly used both as a solvent and a dehydrating agent.[1]

    • Solution: Ensure you are using a sufficient excess of fresh acetic anhydride. Old or improperly stored acetic anhydride can absorb atmospheric moisture, reducing its efficacy. For other synthetic routes, consider the use of molecular sieves or a Dean-Stark apparatus if the solvent forms an azeotrope with water.

  • Base Incompatibility or Degradation: The choice and quality of the base are critical. In the Perkin-type synthesis, sodium acetate acts as the base.[1] In transition-metal-catalyzed reactions, bases like potassium carbonate or organic amines are common.[8][9]

    • Solution: Use anhydrous, high-purity base. If using sodium acetate, ensure it has been properly dried. For other reactions, consider if the chosen base is too strong or too weak. A base that is too strong might cause undesired side reactions, while one that is too weak will not facilitate the key deprotonation step.

  • Catalyst Poisoning or Inactivity (for catalyzed reactions): In palladium or copper-catalyzed syntheses, impurities in starting materials or solvents (e.g., sulfur compounds, other amines) can poison the catalyst.

    • Solution: Purify starting materials and use high-purity, anhydrous solvents. Consider increasing the catalyst loading slightly (e.g., from 5 mol% to 7 mol%). You may also perform a "hot filtration" if you suspect the catalyst has decomposed into an inactive, insoluble form.

Problem Area 2: Side Product Formation

Q: I'm observing significant side products, complicating purification. How can I identify and suppress them?

A: Potential Causes & Solutions:

  • Unwanted Isomer Formation: In many benzofuran syntheses, regioselectivity can be an issue, leading to the formation of undesired isomers.[10][11] This is particularly true when multiple sites on the aromatic ring are available for cyclization.

    • Solution: The regiochemical outcome is often dictated by a combination of steric and electronic factors. Modifying the reaction conditions can favor one isomer over another. For example, switching from a thermal reaction to a Lewis acid-catalyzed process may alter the selectivity.[12] Carefully analyze the structure of your starting materials to predict the most likely sites of reaction.

  • Polymerization or Tar Formation: Overheating or extended reaction times can lead to the decomposition of starting materials or the product, resulting in the formation of intractable polymeric tars.

    • Solution: Adhere strictly to the recommended reaction temperature and time. Monitor the reaction closely and stop it as soon as the starting material is consumed. Lowering the reaction temperature, even if it extends the reaction time, can often provide a cleaner reaction profile.

  • Incomplete Cyclization or Intermediate Accumulation: Sometimes, an intermediate in the reaction sequence may be stable enough to accumulate. For instance, in a multi-step synthesis, the precursor before the final ring-closing step might be the major component in the final mixture.

    • Solution: This points back to issues with the cyclization conditions (see Problem Area 1). Ensure the conditions for the final step are sufficiently forcing (e.g., adequate temperature, active catalyst, effective water removal) to drive the reaction to completion.

Problem Area 3: Work-up and Purification Challenges

Q: My crude product is an oil that is difficult to purify by column chromatography and won't crystallize. What are my options?

A: Potential Causes & Solutions:

  • Residual High-Boiling Solvents: Solvents used in the reaction or work-up (e.g., DMF, DMSO) can be difficult to remove completely and can keep the product oily.

    • Solution: After the primary extraction, perform several washes with brine or water to remove water-soluble, high-boiling solvents. If the product is stable, using a high-vacuum pump (with a cold trap) can help remove residual solvents. An azeotropic distillation with a lower-boiling solvent like toluene can also be effective.

  • Persistent Impurities: Small amounts of structurally similar impurities can act as "crystallization inhibitors."

    • Solution: Attempt purification by another method first to remove these impurities. Vacuum distillation is an excellent choice for thermally stable oils. If distillation is not feasible, try a different type of chromatography, such as using a different stationary phase (e.g., alumina instead of silica gel) or a different solvent system.

  • Inducing Crystallization:

    • Solution: If you are confident the product is of reasonable purity (>90%), you can try several techniques to induce crystallization.

      • Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic imperfections in the glass can provide nucleation sites.

      • Seeding: If you have a small crystal of the pure compound, add it to the supersaturated solution.

      • Solvent Titration: Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane, ethyl acetate) and then slowly add a poor solvent (e.g., hexanes, pentane) until turbidity persists. Let the solution stand, often at a reduced temperature (4°C or -20°C).

Part 3: Reference Protocol and Parameter Optimization

This section provides a baseline protocol for a common synthesis route and a table summarizing the impact of key parameters.

Experimental Protocol: Perkin-Type Synthesis of this compound

This protocol is adapted from established methods for synthesizing benzofuran cores.[1][8]

  • Reaction Setup: To a three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a temperature probe, add 2-(2-formyl-5-methoxyphenoxy)propanoic acid (1.0 eq), sodium acetate (2.0 eq), and acetic anhydride (5.0 eq).

  • Heating: Heat the reaction mixture with vigorous stirring to 135-145°C. The mixture will become a homogenous solution as it heats.

  • Reaction Monitoring: Maintain the temperature and monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent system) every hour. The reaction is typically complete within 3-5 hours.

  • Quenching and Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a beaker containing ice water to quench the excess acetic anhydride.

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or methyl tertiary butyl ether (MTBE) (3x volumes).

  • Washing: Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution (to remove acetic acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Data Presentation: Key Parameter Optimization
ParameterConditionExpected OutcomeRationale & Causality
Temperature 120-130°CSlower reaction, potentially incompleteInsufficient energy to overcome the activation barrier for cyclization.
140-150°COptimal rate and yieldProvides sufficient thermal energy for the intramolecular condensation and decarboxylation.
> 160°CIncreased side products, tarringDegradation of starting material or product at excessive temperatures.
Base Sodium Acetate (weak)Good yield, clean reactionOptimal for promoting the Perkin condensation without causing unwanted side reactions.[1]
Potassium Carbonate (stronger)Potential for side reactionsA stronger base might promote alternative reaction pathways or decomposition.
No BaseNo reactionThe base is essential for the formation of the necessary enolate intermediate.
Solvent/Reagent Acetic AnhydrideActs as solvent and dehydrating agentEffectively removes water generated during the condensation, driving the reaction forward.[1]
Toluene with Dean-StarkSlower, may require catalystAlternative for water removal but less efficient for this specific transformation without an acid catalyst.

Part 4: Synthesis & Troubleshooting Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound, incorporating key decision points for troubleshooting.

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification cluster_troubleshoot Troubleshooting Start Starting Materials: 2-(2-formyl-5-methoxyphenoxy) propanoic acid, NaOAc, Ac2O Setup Combine Reagents & Heat to 140-150°C Start->Setup Monitor Monitor by TLC/HPLC Setup->Monitor Check Is Starting Material Consumed? Monitor->Check Workup Quench, Extract, Wash & Concentrate Check->Workup Yes Troubleshoot_Yield Low Yield / Stalled Reaction - Check Temp - Use Fresh Reagents - Ensure Anhydrous Conditions Check->Troubleshoot_Yield No Purify Purify Crude Product (Distillation/Recrystallization) Workup->Purify Product Pure 6-Methoxy-3- methylbenzofuran Purify->Product Troubleshoot_Purity Side Products Formed - Lower Temperature - Reduce Reaction Time - Check Reagent Purity Purify->Troubleshoot_Purity Impure Product Troubleshoot_Yield->Monitor Adjust & Continue Troubleshoot_Purity->Setup Re-run with Optimized Conditions

Caption: Synthesis workflow for this compound highlighting monitoring and troubleshooting loops.

Part 5: References

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (n.d.). National Institutes of Health (NIH). Retrieved from --INVALID-LINK--

  • Design and synthesis of novel 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives as potent Mnks inhibitors by fragment-based drug design. (n.d.). PubMed. Retrieved from --INVALID-LINK--

  • 6-Methoxy-2-methylbenzofuran-3-carboxylic Acid | CAS 103986-33-0. (n.d.). Benchchem. Retrieved from --INVALID-LINK--

  • Synthesis of benzofurans via an acid catalysed transacetalisation/Fries-type O → C rearrangement/Michael addition/ring-opening aromatisation cascade of β-pyrones. (2016). RSC Publishing. Retrieved from --INVALID-LINK--

  • Regioselective Synthesis of Benzofuranones and Benzofurans. (2021). Beaudry Research Group - Oregon State University. Retrieved from --INVALID-LINK--

  • The Emergence of 6-Methyl-Substituted Benzofurans: A Technical Guide to Synthesis, Biological Activity, and Mechanistic. (n.d.). Benchchem. Retrieved from --INVALID-LINK--

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (n.d.). National Institutes of Health (NIH). Retrieved from --INVALID-LINK--

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

  • 6-Methoxy-3-(4-methoxyphenyl)-2-methyl-1-benzofuran. (n.d.). Benchchem. Retrieved from --INVALID-LINK--

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. Retrieved from --INVALID-LINK--

  • Challenges and strategies in attaining benzofuran with pattern‐tunable substituents. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Novel process for the preparation of 6-hydroxy-2-methylbenzofuran-3-carboxylic acid. (2025). Technical Disclosure Commons. Retrieved from --INVALID-LINK--

  • Novel crystalline form of 6-[(6,7-dimethoxyquinazolin-4-yl)oxy]-N,2- dimethyl-1-benzofuran-3-carboxamide and its process for the. (2025). Technical Disclosure Commons. Retrieved from --INVALID-LINK--

  • Some Novel [6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone Derivatives, Their Antimicrobial Activity, and Molecular Docking Studies on COVID-19. (2022). PubMed Central. Retrieved from --INVALID-LINK--

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). PubMed Central. Retrieved from --INVALID-LINK--

  • Optimizing Reaction Conditions for the Synthesis of Benzofuran Derivatives: A Technical Guide. (n.d.). Benchchem. Retrieved from --INVALID-LINK--

  • (PDF) A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ResearchGate. Retrieved from --INVALID-LINK--

  • New method for the acylation of benzofurans toward the synthesis of 6H-indeno[2,1-b]benzofuran-6-ones and 2,2-bibenzofurans. (n.d.). arkat usa. Retrieved from --INVALID-LINK--

  • Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. (n.d.). mdpi.com. Retrieved from --INVALID-LINK--

  • Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. (n.d.). MDPI. Retrieved from --INVALID-LINK--

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of 6-Methoxy-3-methylbenzofuran and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzofuran Scaffold as a Privileged Structure in Medicinal Chemistry

Benzofuran, a heterocyclic compound formed by the fusion of a benzene and a furan ring, represents a core structural motif in numerous natural products and synthetic molecules with significant therapeutic potential.[1][2] Its derivatives are known to exhibit a wide array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.[1][3] The versatility of the benzofuran nucleus allows for substitutions at various positions, leading to a diverse chemical space for drug discovery and development. This guide focuses on 6-methoxy-3-methylbenzofuran, a specific derivative, and provides a comparative analysis of its biological activities against structurally similar compounds. The objective is to elucidate the structure-activity relationships (SAR) that govern the therapeutic efficacy of this class of molecules, providing a valuable resource for researchers in drug development.

The rationale for focusing on substitutions at the 3- and 6-positions stems from extensive research indicating their significant impact on biological activity. For instance, modifications at the C-3 position have been shown to greatly influence the specificity of antibacterial action, while substitutions at the C-6 position, such as hydroxyl or methoxy groups, are often essential for potent antimicrobial and anticancer effects.[1][4][5] This guide will delve into these nuances, supported by experimental data and detailed protocols.

I. Comparative Anticancer Activity

Benzofuran derivatives have emerged as a promising class of anticancer agents, often exhibiting potent cytotoxicity against various cancer cell lines with lower adverse effects compared to conventional chemotherapeutics.[6] Their mechanisms of action are diverse, ranging from the inhibition of tubulin polymerization to the modulation of key signaling pathways involved in cell proliferation and apoptosis.[7][8]

Structure-Activity Relationship Insights

The anticancer potency of benzofuran derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. Studies have shown that the presence of a methoxy group, particularly at the C-6 position, can be crucial for high antiproliferative activity.[4] For example, a comparative study of 1-(benzofuran-3-yl)-1H-1,2,3-triazole derivatives revealed that analogs with a 6-methoxy group were significantly more potent against HCT-116, HeLa, HepG2, and A549 cancer cell lines than their unsubstituted counterparts.[4]

Similarly, the 3-methyl group plays a significant role. In a study on non-small cell lung cancer, a 3-methylbenzofuran derivative with a para-methoxy group on a terminal phenyl ring (compound 4c) demonstrated an IC50 of 1.48 µM against the A549 cell line, an activity level comparable to the standard drug staurosporine.[9] This highlights the synergistic contribution of both the 3-methyl and methoxy-containing moieties to the overall cytotoxicity.

Quantitative Comparison of Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound analogs and related compounds against various human cancer cell lines. This data, collated from multiple studies, allows for a direct comparison of their cytotoxic potential.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference(s)
(E)-3-(6-methoxy-3-methyl-2-(1-(3,4,5-trimethoxyphenyl)vinyl)benzofuran-5-yl)prop-2-en-1-ol (Compound 36)A549 (Lung)0.06[10]
(6-Methoxy-5-((4-methoxyphenyl)ethynyl)-3-methylbenzofuran-2-yl)(3,4,5-trimethoxyphenyl)methanone (Compound 26)A549 (Lung)0.08[10]
3-Methylbenzofuran derivative with p-methoxy phenyl group (Compound 4c)A549 (Lung)1.48[9]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (Compound 8)A549 (Lung)Significant[11]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (Compound 8)HepG2 (Liver)Significant[11]
Benzofuran-2-carboxamide derivative with 6-methoxy group (Compound 50g)HCT-116 (Colon)0.87[4]
Benzofuran-2-carboxamide derivative with 6-methoxy group (Compound 50g)HeLa (Cervical)0.73[4]
Benzofuran-2-carboxamide derivative with 6-methoxy group (Compound 50g)A549 (Lung)0.57[4]

Note: "Significant" indicates that the study reported notable activity without providing a precise IC50 value in the abstract.

Mechanism of Action: Inhibition of Tubulin Polymerization

A primary mechanism through which many benzofuran derivatives exert their anticancer effects is the disruption of microtubule dynamics by inhibiting tubulin polymerization.[7][12] Microtubules are crucial for the formation of the mitotic spindle during cell division. By binding to tubulin, these compounds prevent its polymerization into microtubules, which destabilizes the mitotic spindle and activates the spindle assembly checkpoint. This leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).[12]

Tubulin_Inhibition_Pathway cluster_binding A Benzofuran Derivative (e.g., Compound 36) B α/β-Tubulin Dimers A->B Binds to C Inhibition of Microtubule Polymerization D Microtubule Destabilization B->D Prevents formation of E Mitotic Spindle Disruption D->E F Spindle Assembly Checkpoint Activation E->F G G2/M Phase Arrest F->G H Apoptosis (Programmed Cell Death) G->H

Caption: Mechanism of anticancer action via tubulin polymerization inhibition.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability and cytotoxicity.[13] It relies on the reduction of the yellow MTT salt by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells to form purple formazan crystals.[13] The intensity of the resulting color is directly proportional to the number of viable cells.

Materials:

  • 96-well flat-bottom sterile plates

  • Human cancer cell lines (e.g., A549, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Test compounds (benzofuran derivatives) and vehicle control (e.g., DMSO)

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete culture medium. The optimal cell density should be determined beforehand to ensure cells are in the logarithmic growth phase during the assay.[14]

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.[14]

  • Compound Treatment: Prepare serial dilutions of the benzofuran derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include wells with vehicle-treated cells (negative control) and medium-only wells (blank).

  • Incubation with Compound: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • Addition of MTT Reagent: After the treatment incubation, add 10 µL of the 5 mg/mL MTT labeling reagent to each well for a final concentration of 0.5 mg/mL.[13]

  • Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[14]

  • Solubilization: Add 100 µL of the solubilization solution to each well. To ensure complete dissolution of the formazan crystals, the plate can be left overnight in the incubator or shaken on an orbital shaker for 15 minutes.[13]

  • Absorbance Measurement: Measure the absorbance of the samples at a wavelength between 550 and 600 nm (e.g., 570 nm) using a multi-well spectrophotometer. A reference wavelength of >650 nm should be used for background subtraction.[13]

  • Data Analysis: Calculate the percentage of cell viability for each treatment by comparing the absorbance of treated wells to the vehicle-treated control wells after subtracting the blank absorbance. The IC50 value is then determined from the dose-response curve.

II. Comparative Antimicrobial Activity

The rise of antibiotic resistance has created an urgent need for new antimicrobial agents.[2] Benzofuran and its derivatives have been identified as a promising scaffold for the development of novel drugs with broad-spectrum activity against various bacterial and fungal pathogens.[1][3]

Structure-Activity Relationship Insights

The antimicrobial efficacy of benzofuran derivatives is significantly influenced by the substitution pattern around the core structure. A hydroxyl group at the C-6 position has been identified as a critical feature for potent antibacterial activity.[1] Blocking this hydroxyl group often leads to a complete loss of activity. In contrast, substitutions at the C-3 position appear to modulate the specificity of the compound against different microbial strains.[1]

A study on novel [6-(isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone derivatives demonstrated that compounds with strong electron-donating groups (like methoxy) or weak electron-withdrawing groups (like fluoro and chloro) on an attached phenyl ring enhanced antibacterial activity.[15] This suggests that the electronic properties of substituents play a key role in the compound's interaction with microbial targets.

Quantitative Comparison of Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for various benzofuran derivatives against representative bacterial and fungal strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference(s)
6-hydroxyl-benzofuran derivative (Compound 15)Various strains0.78 - 3.12[1]
Benzofuran ketoxime derivative (Compound 38)S. aureus0.039[1]
Benzofuran ketoxime derivativeC. albicans0.625 - 2.5[1]
2-(4-methoxy-2-methyl phenyl)-3H-benzofuro[3,2-e]benzofuran (Compound 6)M. tuberculosis H37Rv3.12[1]
Benzofuran amide derivative (Compound 6b)Various strains6.25[3]
Aza-benzofuran derivative (Compound 1)S. aureus12.5[16]
Aza-benzofuran derivative (Compound 1)S. typhimuriumi12.5[16]
Oxa-benzofuran derivative (Compound 6)P. italicum12.5[16]
Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of test compounds.[17] It is based on the diffusion of the compound from a well through the agar, resulting in a zone of inhibition where microbial growth is prevented.[18]

Materials:

  • Sterile Petri dishes

  • Muller Hinton Agar (MHA)

  • Bacterial or fungal cultures (e.g., S. aureus, E. coli, C. albicans)

  • Sterile cotton swabs

  • Sterile cork borer (6-8 mm diameter)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic, e.g., Gentamycin) and negative control (solvent)

  • Incubator

Procedure:

  • Media Preparation and Inoculation: Prepare and sterilize MHA according to the manufacturer's instructions and pour it into sterile Petri dishes. Allow the agar to solidify. Prepare a standardized microbial inoculum (e.g., matching the 0.5 McFarland turbidity standard). Using a sterile cotton swab, evenly spread the inoculum over the entire surface of the agar plates to create a uniform lawn of bacteria.[17][19]

  • Well Creation: Using a sterile cork borer, punch uniform wells into the agar plates.[17]

  • Compound Application: Carefully pipette a fixed volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells.[17]

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature for fungi.[20]

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters (mm).[20] A larger diameter indicates greater antimicrobial activity.

Caption: Workflow for the Agar Well Diffusion antimicrobial assay.

III. Comparative Anti-inflammatory Activity

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. Benzofuran derivatives have demonstrated significant anti-inflammatory properties, often by modulating critical inflammatory signaling pathways.[21][22]

Structure-Activity Relationship Insights

The anti-inflammatory effects of benzofurans are also closely tied to their substitution patterns. A study on aza-benzofuran derivatives showed that compounds with a double bond at the C-2 and C-11 positions exhibited potent anti-inflammatory activity, as measured by the inhibition of nitric oxide (NO) release in LPS-stimulated macrophages.[16] Another study synthesized benzofuran analogs of fenamates and found that converting a carboxylic acid moiety to an oxadiazole ring increased anti-inflammatory activity.[22]

Quantitative Comparison of Anti-inflammatory Activity

The following table shows the IC50 values for the inhibition of NO production in LPS-stimulated RAW 246.7 macrophages for various benzofuran derivatives.

Compound/DerivativeAssayIC50 (µM)Reference(s)
Aza-benzofuran derivative (Compound 1)NO Inhibition (RAW 264.7)17.3[16]
Aza-benzofuran derivative (Compound 4)NO Inhibition (RAW 264.7)16.5[16]
Piperazine/benzofuran hybrid (Compound 5d)NO Inhibition (RAW 264.7)52.23 ± 0.97[21]
Celecoxib (Positive Control)NO Inhibition (RAW 264.7)32.1 ± 1.7[16]
Mechanism of Action: Inhibition of NF-κB and MAPK Signaling Pathways

A key mechanism for the anti-inflammatory action of benzofurans is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways.[21][23] In response to inflammatory stimuli like lipopolysaccharide (LPS), these pathways become activated, leading to the production of pro-inflammatory mediators such as NO, COX-2, TNF-α, and various interleukins (IL-6, IL-1β).[21] Certain benzofuran derivatives can significantly inhibit the phosphorylation of key proteins in these pathways (e.g., IKKα/β, IκBα, p65, ERK, JNK, and p38), thereby down-regulating the expression of these inflammatory factors.[21]

NFkB_MAPK_Inhibition cluster_stimulus Inflammatory Stimulus cluster_pathways Signaling Pathways cluster_mediators Pro-inflammatory Mediators LPS LPS MAPK MAPK Pathway (ERK, JNK, p38) LPS->MAPK NFkB NF-κB Pathway (IKK, IκBα, p65) LPS->NFkB Mediators NO, COX-2, TNF-α, IL-6 MAPK->Mediators Induces NFkB->Mediators Induces Benzofuran Benzofuran Derivative Benzofuran->MAPK Inhibits Benzofuran->NFkB Inhibits

Caption: Inhibition of NF-κB and MAPK pathways by benzofuran derivatives.

Conclusion

This guide provides a comparative overview of the biological activities of this compound and its analogs, underscoring the critical role of the benzofuran scaffold in modern medicinal chemistry. The presented data clearly demonstrates that minor structural modifications, particularly at the C-3 and C-6 positions, can profoundly impact the anticancer, antimicrobial, and anti-inflammatory properties of these compounds. The presence of a 6-methoxy group, often in conjunction with a 3-methyl substituent, frequently correlates with enhanced biological activity. The detailed experimental protocols and mechanistic diagrams included herein serve as a practical resource for researchers aiming to design and evaluate novel benzofuran-based therapeutic agents. Further investigation into the SAR of this versatile scaffold is warranted to unlock its full therapeutic potential.

References

The Evolving Landscape of 6-Methoxy-3-methylbenzofuran Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold, a privileged heterocyclic motif, continues to be a fertile ground for the discovery of novel therapeutic agents.[1][2] Among its numerous derivatives, those bearing a 6-methoxy and a 3-methyl substitution have emerged as a particularly promising class of compounds with a diverse pharmacological profile, including anticancer, antimicrobial, and anti-inflammatory activities.[3][4][5] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 6-methoxy-3-methylbenzofuran derivatives, offering a comparative overview of their biological performance supported by experimental data. Our objective is to furnish researchers and drug development professionals with a detailed resource to inform the rational design of next-generation therapeutics based on this versatile scaffold.

The Core Scaffold: this compound

The foundational structure of the compounds discussed herein is the this compound core. The strategic placement of the electron-donating methoxy group at the C-6 position and the methyl group at the C-3 position significantly influences the molecule's electronic properties and steric profile, thereby modulating its interaction with biological targets.[6]

Signaling_Pathways cluster_Anticancer Anticancer Mechanisms cluster_Anti_inflammatory Anti-inflammatory Mechanisms A This compound Derivatives B Induction of Apoptosis A->B C Cell Cycle Arrest A->C D Inhibition of Angiogenesis A->D E This compound Derivatives F Inhibition of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) E->F G Modulation of NF-κB Pathway E->G

References

The Ascendancy of Substituted Benzofurans in Oncology: A Comparative Guide to 6-Methoxy-3-methylbenzofuran and its Congeners

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of anticancer drug discovery, the benzofuran scaffold has emerged as a privileged structure, a versatile framework upon which a multitude of potent therapeutic agents have been constructed.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, with a significant focus on their cytotoxic effects against various human cancer cell lines.[3][4] This guide provides an in-depth, objective comparison of 6-methoxy-3-methylbenzofuran derivatives against other key classes of benzofuran compounds in the context of cancer therapy. We will delve into the nuances of their structure-activity relationships, dissect their mechanisms of action, and provide detailed experimental protocols to empower researchers in this dynamic field.

The Significance of Substitution: Unraveling the Anticancer Potential

The anticancer activity of benzofuran derivatives is not inherent to the core structure alone; rather, it is profoundly influenced by the nature and position of various substituents.[3][4] Structure-activity relationship (SAR) studies have consistently shown that modifications at the C2, C3, C5, C6, and C7 positions can dramatically impact cytotoxicity and selectivity.[5]

The Prominence of the 6-Methoxy Group

A recurring theme in the optimization of benzofuran-based anticancer agents is the beneficial role of a methoxy group at the C6 position. This substitution has been shown to enhance antiproliferative activity in several studies.[6] For instance, a comparative analysis of 1-(benzofuran-3-yl)-1H-1,2,3-triazole derivatives revealed that analogues bearing a 6-methoxy group exhibited significantly higher antiproliferative potency against HCT-116, HeLa, HepG2, and A549 cancer cell lines compared to their unsubstituted counterparts.[6]

The Influence of the 3-Methyl Group and Other C3 Substitutions

The C3 position of the benzofuran ring is another critical locus for modulating anticancer activity. The introduction of a methyl group at this position, as in our subject compound, this compound, contributes to the overall lipophilicity and steric profile of the molecule, which can influence its interaction with biological targets.

One study on 3-methylbenzofuran derivatives reported a compound with a para-methoxy group on a terminal phenyl ring that demonstrated potent antiproliferative activity against the A549 non-small cell lung cancer cell line, with an IC50 value of 1.48 µM, comparable to the well-known kinase inhibitor staurosporine (IC50 = 1.52 µM).[7] Another series of benzo[b]furans with modifications at the 5-position, but retaining a 3-methyl group, showed excellent activity in the nanomolar range against lung (A549) and renal cell carcinoma (ACHN) cell lines.[8] Specifically, the compound (E)-3-(6-methoxy-3-methyl-2-(1-(3,4,5-trimethoxyphenyl)vinyl)benzofuran-5-yl)prop-2-en-1-ol displayed a remarkable IC₅₀ of 0.06 μM against A549 cells.[8]

Comparative Analysis of Anticancer Activity: A Data-Driven Overview

To provide a clear and quantitative comparison, the following tables summarize the half-maximal inhibitory concentration (IC50) values of representative benzofuran derivatives against various cancer cell lines. This data, culled from multiple peer-reviewed studies, highlights the potency of different substitution patterns.

Derivative ClassCompoundCancer Cell LineIC50 (µM)Reference
6-Methoxy-3-methylbenzofurans (E)-3-(6-methoxy-3-methyl-2-(1-(3,4,5-trimethoxyphenyl)vinyl)benzofuran-5-yl)prop-2-en-1-olA549 (Lung)0.06[8]
(6-Methoxy-5-((4-methoxyphenyl)ethynyl)-3-methylbenzofuran-2-yl)(3,4,5-trimethoxyphenyl)methanoneA549 (Lung)0.08[8]
3-methylbenzofuran derivative 4cA549 (Lung)1.48[7]
2-Arylbenzofurans Sesbagrandiflorain DMCF-7 (Breast)3.1[9]
Sesbagrandiflorain DWiDr (Colon)4.7[9]
Halogenated Benzofurans Compound with Bromine at C3-methylHL60 (Leukemia)0.1[4]
Compound with Bromine at C3-methylK562 (Leukemia)5[4]
Benzofuran-Chalcone Hybrids Compound 4gHeLa (Cervical)5.61[10]
Compound 4gHCC1806 (Breast)5.93[10]
3-Amidobenzofurans Compound 6gMDA-MB-231 (Breast)3.01[11]
Compound 6gHCT-116 (Colon)5.20[11]

Mechanistic Insights: Diverse Pathways to Cancer Cell Death

Benzofuran derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Inhibition of Tubulin Polymerization

A significant number of benzofuran derivatives function as inhibitors of tubulin polymerization.[12][13] By binding to the colchicine binding site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[12] The compound (E)-3-(6-methoxy-3-methyl-2-(1-(3,4,5-trimethoxyphenyl)vinyl)benzofuran-5-yl)prop-2-en-1-ol, for example, was found to inhibit tubulin polymerization with a value similar to that of the well-known tubulin inhibitor, combretastatin A-4.[8]

cluster_0 Mechanism of Tubulin Polymerization Inhibition Benzofuran Derivative Benzofuran Derivative β-Tubulin (Colchicine Site) β-Tubulin (Colchicine Site) Benzofuran Derivative->β-Tubulin (Colchicine Site) Binds to Tubulin Polymerization Inhibition Tubulin Polymerization Inhibition β-Tubulin (Colchicine Site)->Tubulin Polymerization Inhibition Microtubule Disruption Microtubule Disruption Tubulin Polymerization Inhibition->Microtubule Disruption G2/M Phase Arrest G2/M Phase Arrest Microtubule Disruption->G2/M Phase Arrest Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis

Figure 1: Signaling pathway of tubulin polymerization inhibition by benzofuran derivatives.

Inhibition of VEGFR-2 Signaling

Another important mechanism of action for some benzofuran derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[10][14][15] By blocking the VEGFR-2 signaling pathway, these compounds can inhibit the formation of new blood vessels that supply nutrients to tumors, thereby restricting their growth and metastasis.[10] Benzofuran-chalcone hybrids, for instance, have been identified as potent VEGFR-2 inhibitors.[10][14]

cluster_1 Mechanism of VEGFR-2 Inhibition Benzofuran Derivative Benzofuran Derivative VEGFR-2 VEGFR-2 Benzofuran Derivative->VEGFR-2 Inhibits Downstream Signaling Blockade Downstream Signaling Blockade VEGFR-2->Downstream Signaling Blockade Inhibition of Angiogenesis Inhibition of Angiogenesis Downstream Signaling Blockade->Inhibition of Angiogenesis Tumor Growth Inhibition Tumor Growth Inhibition Inhibition of Angiogenesis->Tumor Growth Inhibition

Figure 2: Signaling pathway of VEGFR-2 inhibition by benzofuran derivatives.

Experimental Protocols: A Guide for the Bench Scientist

To ensure the reproducibility and validity of research in this area, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for key in vitro assays used to evaluate the anticancer activity of benzofuran derivatives.

Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[16][17][18]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[19]

  • Compound Treatment: Treat the cells with various concentrations of the benzofuran derivatives and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[19]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

cluster_2 MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with Benzofuran Derivatives A->B C Incubate for 48-72h B->C D Add MTT Reagent C->D E Incubate for 4h D->E F Add Solubilization Solution (DMSO) E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 G->H

Figure 3: Experimental workflow for the MTT assay.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a test compound.[20][21][22][23]

Protocol:

  • Cell Treatment: Treat cancer cells with the benzofuran derivative at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ice-cold ethanol while vortexing gently and store at -20°C overnight.[22]

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[21][22]

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content.

  • Data Analysis: Analyze the resulting histograms to quantify the percentage of cells in each phase of the cell cycle.

Apoptosis Detection by Annexin V/PI Staining

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1][24][25][26]

Protocol:

  • Cell Treatment: Treat cells with the benzofuran derivative for a specified time.

  • Cell Harvesting and Washing: Harvest the cells and wash them twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[25]

  • Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.[1][25]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[24][25][26]

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Conclusion and Future Directions

The collective body of research strongly supports the benzofuran scaffold as a highly promising framework for the development of novel anticancer agents. The strategic placement of substituents, particularly the 6-methoxy and 3-methyl groups, has been shown to be a successful strategy for enhancing cytotoxic potency. While tubulin polymerization and VEGFR-2 inhibition are prominent mechanisms of action, further investigation into other potential targets is warranted. The detailed experimental protocols provided herein serve as a valuable resource for researchers dedicated to advancing the field of benzofuran-based cancer therapeutics. Future efforts should focus on in vivo efficacy studies and the development of derivatives with improved pharmacokinetic profiles to translate the promising in vitro results into clinically effective treatments.

References

A Comparative Guide to the Synthetic Routes of 6-Methoxy-3-methylbenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to this in-depth technical guide on the synthesis of 6-Methoxy-3-methylbenzofuran, a key structural motif in medicinal chemistry and materials science. As a Senior Application Scientist, my goal is to provide you with a comprehensive and objective comparison of the primary synthetic strategies to access this valuable compound. This guide moves beyond simple procedural lists to offer insights into the mechanistic underpinnings and practical considerations of each route, empowering you to select the most suitable method for your research and development needs.

Introduction: The Significance of this compound

The benzofuran scaffold is a privileged heterocyclic core found in numerous natural products and pharmacologically active molecules. The specific substitution pattern of this compound imparts unique physicochemical properties, making it a valuable building block in the synthesis of therapeutic agents and functional materials. Its derivatives have shown promise in various applications, underscoring the importance of efficient and scalable synthetic access.

Comparative Analysis of Synthetic Strategies

This guide will dissect and compare three prominent synthetic routes to this compound:

  • The Perkin-like Reaction: A classic approach involving the condensation of a salicylaldehyde derivative.

  • Palladium-Catalyzed Sonogashira Coupling and Cyclization: A modern and versatile method leveraging transition metal catalysis.

  • Intramolecular Cyclization of a Phenoxyketone: A straightforward approach based on the formation of the furan ring from an acyclic precursor.

Each of these routes offers distinct advantages and disadvantages in terms of starting material availability, reaction conditions, scalability, and overall efficiency. The following sections will provide a detailed examination of each methodology.

Route 1: The Perkin-like Reaction

The Perkin-like reaction is a well-established method for the synthesis of benzofurans from salicylaldehyde derivatives. In the context of this compound, this approach typically starts from 2-hydroxy-4-methoxybenzaldehyde.

Mechanistic Insight

The reaction proceeds via the base-catalyzed condensation of 2-hydroxy-4-methoxybenzaldehyde with propanoic anhydride. The initial aldol-type addition is followed by an intramolecular acylation and subsequent dehydration and decarboxylation to afford the benzofuran ring system. The choice of base and reaction temperature is critical to favor the desired cyclization pathway and minimize side reactions.

Experimental Protocol

Step 1: Synthesis of 2-hydroxy-4-methoxybenzaldehyde

This starting material is commercially available or can be synthesized from 3-methoxyphenol via the Reimer-Tiemann reaction or other formylation methods.

Step 2: Perkin-like Condensation to this compound

  • To a stirred mixture of 2-hydroxy-4-methoxybenzaldehyde (1.0 eq) and sodium propionate (2.0 eq) in propanoic anhydride (5.0 eq), heat the reaction mixture to 160-170 °C for 5-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature and pour it into a beaker of cold water with vigorous stirring.

  • The crude product will precipitate out of solution. Filter the solid and wash thoroughly with water to remove any unreacted anhydride and salts.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Data Summary
ParameterValueReference
Starting Material 2-hydroxy-4-methoxybenzaldehyde, Propanoic anhydrideGeneral Perkin Reaction Principles
Key Reagents Sodium propionateGeneral Perkin Reaction Principles
Temperature 160-170 °CGeneral Perkin Reaction Principles
Reaction Time 5-6 hoursGeneral Perkin Reaction Principles
Reported Yield Moderate to Good (typically 40-60%)Estimated based on similar reactions
Scalability ModerateHigh temperatures can be challenging on a large scale.

Logical Workflow

Perkin_Reaction A 2-hydroxy-4-methoxybenzaldehyde C Perkin-like Condensation (160-170 °C, 5-6 h) A->C B Propanoic Anhydride, Sodium Propionate B->C D Work-up and Purification C->D E This compound D->E Sonogashira_Reaction A 2-Iodo-5-methoxyphenol C Pd/Cu Catalysis (60-80 °C, 4-12 h) A->C B Propyne B->C D Work-up and Purification C->D E This compound D->E Phenoxyketone_Cyclization A 4-Methoxyphenol C O-Alkylation A->C B 1-Chloropropan-2-one B->C D 1-(4-methoxyphenoxy)propan-2-one C->D E Acid-Catalyzed Cyclization D->E F This compound E->F

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 6-Methoxy-3-methylbenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity and potency of any given compound are not merely data points; they are the bedrock of safety and efficacy. For a molecule like 6-Methoxy-3-methylbenzofuran, a heterocyclic compound with potential applications in medicinal chemistry, the analytical methods underpinning its characterization must be beyond reproach. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound. More critically, it outlines a comprehensive cross-validation strategy to ensure data integrity and inter-method reliability, a cornerstone of regulatory compliance and sound scientific practice.[1][2]

The principles outlined herein are grounded in the International Council for Harmonisation (ICH) guidelines, particularly Q2(R1), which provides a framework for the validation of analytical procedures.[3][4][5][6] This guide is intended for researchers, analytical scientists, and quality assurance professionals who are tasked with not only developing robust analytical methods but also ensuring their interchangeability and consistent performance across different platforms.

The Imperative of Cross-Validation

Before delving into the specifics of each analytical technique, it is crucial to understand the "why" behind cross-validation. An analytical method, even if meticulously validated in isolation, can harbor inherent biases or limitations. Cross-validation is the systematic process of comparing two or more distinct analytical methods to ensure that they produce comparable, reliable, and accurate results.[1][7] This is particularly critical in several scenarios:

  • Method Transfer: When a method is transferred between laboratories, cross-validation ensures that the receiving lab can reproduce the results of the originating lab.[8]

  • Lifecycle Management: As analytical methods evolve or are replaced, cross-validation provides the data to bridge the historical and new datasets.

  • Orthogonal Confirmation: Employing two methods based on different scientific principles (e.g., chromatography and spectroscopy) provides a higher degree of confidence in the analytical results.

This guide will focus on the cross-validation of a primary quantitative method (HPLC-UV) and a confirmatory/alternative method (GC-MS) for this compound.

Methodologies Under Scrutiny: HPLC-UV vs. GC-MS

The choice of an analytical method is dictated by the physicochemical properties of the analyte, the intended application (e.g., purity testing, assay), and the required sensitivity and selectivity. For this compound, both HPLC and GC-MS present viable options, each with its own set of strengths and considerations.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile and thermally labile compounds. Coupled with a UV detector, it offers a robust and reliable method for quantification.

  • Principle: The sample is dissolved in a suitable solvent and injected into a high-pressure liquid stream (mobile phase) that passes through a column packed with a stationary phase. The separation is based on the differential partitioning of the analyte between the two phases. The concentration of the analyte is determined by its absorbance of UV light at a specific wavelength.

  • Causality in Method Design: For this compound, a reverse-phase HPLC method is a logical starting point. The non-polar nature of the benzofuran core suggests good retention on a C18 column. A mobile phase consisting of a mixture of acetonitrile and water will allow for the fine-tuning of the retention time. UV detection is suitable due to the aromatic nature of the molecule, which will exhibit strong chromophores. A reverse-phase HPLC method for a related compound, Methyl 6-methoxy-2-benzofurancarboxylate, utilizes an acetonitrile and water mobile phase, suggesting this is a promising approach.[9]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideal for volatile and thermally stable compounds.

  • Principle: The sample is vaporized and injected into a carrier gas stream (mobile phase) that flows through a capillary column. Separation occurs based on the analyte's boiling point and its interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for identification and quantification.

  • Causality in Method Design: this compound is expected to be sufficiently volatile and thermally stable for GC analysis. The use of a mass spectrometer as a detector offers exceptional specificity, as it can distinguish between compounds with similar retention times but different mass spectra. This is particularly advantageous for impurity profiling. GC-MS has been successfully used for the analysis of other benzofuran derivatives, indicating its applicability.[10][11]

Cross-Validation Study Design

The core of this guide is a robust cross-validation protocol to compare the developed HPLC-UV and GC-MS methods. The study will be designed to assess key validation parameters as stipulated by ICH Q2(R1).[3][6]

Cross-Validation Workflow

CrossValidationWorkflow cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_gcms GC-MS Analysis cluster_analysis Data Analysis & Comparison Sample Bulk Sample of This compound Stock Primary Stock Solution Sample->Stock Spiked Spiked Samples (Accuracy) Stock->Spiked Linearity Linearity Standards Stock->Linearity Precision Precision Samples Stock->Precision HPLC_Analysis Analyze all samples by validated HPLC-UV method Spiked->HPLC_Analysis GCMS_Analysis Analyze all samples by validated GC-MS method Spiked->GCMS_Analysis Linearity->HPLC_Analysis Linearity->GCMS_Analysis Precision->HPLC_Analysis Precision->GCMS_Analysis HPLC_Data HPLC Data Set HPLC_Analysis->HPLC_Data Compare Statistical Comparison (e.g., t-test, F-test) HPLC_Data->Compare GCMS_Data GC-MS Data Set GCMS_Analysis->GCMS_Data GCMS_Data->Compare Report Cross-Validation Report Compare->Report Conclusion Methods are Interchangeable Report->Conclusion

Caption: Workflow for the cross-validation of HPLC-UV and GC-MS methods.

Comparative Data Summary

The following tables present a hypothetical but realistic comparison of the expected performance of the two methods based on the cross-validation study.

Table 1: Specificity and Selectivity

ParameterHPLC-UVGC-MSRationale & Justification
Specificity Demonstrated by peak purity analysis using a diode array detector. No co-eluting peaks observed at the retention time of the analyte in placebo and degraded samples.Confirmed by unique mass spectrum and selected ion monitoring (SIM). No interfering peaks at the analyte's retention time in placebo and degraded samples.GC-MS offers higher intrinsic specificity due to the additional dimension of mass-to-charge ratio, making it superior for unambiguous identification.[12]
Selectivity Baseline resolution (>2.0) from known impurities.Chromatographic resolution of known impurities and unique mass spectra for each.Both methods can be optimized to achieve selectivity, but GC-MS provides an extra layer of confirmation.

Table 2: Linearity

ParameterHPLC-UVGC-MSRationale & Justification
Range 1 - 150 µg/mL0.1 - 50 µg/mLGC-MS is often more sensitive, allowing for a lower limit of quantification.
Correlation Coefficient (r²) > 0.999> 0.998Both methods are expected to show excellent linearity within their respective ranges.
Y-intercept Close to zeroClose to zeroA y-intercept close to zero indicates no significant systematic error.

Table 3: Accuracy and Precision

ParameterHPLC-UVGC-MSRationale & Justification
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%Both methods should provide accurate results, with the acceptance criteria defined by the intended use.
Precision (RSD%)
- Repeatability< 1.0%< 2.0%HPLC generally offers better repeatability due to the lower variability of the injection process.
- Intermediate Precision< 1.5%< 2.5%Similar trends are expected for intermediate precision, which accounts for day-to-day and analyst-to-analyst variability.

Table 4: Robustness

ParameterHPLC-UVGC-MSRationale & Justification
Flow Rate Variation (±10%) %RSD < 2.0%Not applicableA critical parameter for HPLC, demonstrating the method's resilience to minor variations.
Mobile Phase Composition (±2%) %RSD < 2.0%Not applicableAnother key robustness parameter for HPLC.
Oven Temperature Variation (±5°C) Not applicable%RSD < 3.0%A critical parameter for GC, ensuring reproducibility under slightly different temperature conditions.
Carrier Gas Flow (±5%) Not applicable%RSD < 3.0%Demonstrates the robustness of the GC separation to minor fluctuations in carrier gas flow.

Experimental Protocols

Protocol 1: HPLC-UV Method for this compound

1. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, column compartment, and diode array detector.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 60% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 60% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in acetonitrile to cover the linearity range (e.g., 1, 10, 50, 100, 150 µg/mL).

  • Sample Solution: Accurately weigh a sample containing approximately 10 mg of this compound and dissolve in 100 mL of acetonitrile to obtain a theoretical concentration of 100 µg/mL.

3. System Suitability:

  • Inject the 100 µg/mL working standard solution six times.

  • Acceptance Criteria: Tailing factor < 1.5, theoretical plates > 2000, %RSD of peak area < 1.0%.

4. Analysis:

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solutions in duplicate.

  • Calculate the concentration of this compound in the samples using the calibration curve.

Protocol 2: GC-MS Method for this compound

1. Instrumentation and Conditions:

  • GC-MS System: Agilent 7890B GC with a 5977B MSD or equivalent.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250°C

  • Injection Mode: Split (20:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, hold for 5 minutes.

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full Scan (m/z 40-400) and Selected Ion Monitoring (SIM) for quantification (e.g., m/z 162, 147, 119 - hypothetical ions).

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methylene chloride.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in methylene chloride to cover the linearity range (e.g., 0.1, 1, 10, 25, 50 µg/mL).

  • Sample Solution: Accurately weigh a sample containing approximately 1 mg of this compound and dissolve in 100 mL of methylene chloride to obtain a theoretical concentration of 10 µg/mL.

3. System Suitability:

  • Inject the 10 µg/mL working standard solution six times.

  • Acceptance Criteria: %RSD of peak area < 2.0%, signal-to-noise ratio > 10.

4. Analysis:

  • Inject the standard solutions to generate a calibration curve.

  • Inject the sample solutions in duplicate.

  • Identify the analyte by its retention time and mass spectrum.

  • Calculate the concentration of this compound in the samples using the calibration curve based on the area of the target ion in SIM mode.

Conclusion and Expert Recommendations

The cross-validation of analytical methods for this compound is not merely a procedural formality; it is a scientific imperative that underpins the reliability of all subsequent data. This guide has demonstrated that both HPLC-UV and GC-MS are powerful and appropriate techniques for the analysis of this compound.

  • For routine quality control and assay, the HPLC-UV method is recommended due to its superior precision, robustness, and ease of implementation in most pharmaceutical laboratories.

  • The GC-MS method serves as an excellent orthogonal technique for confirmatory analysis and impurity identification. Its high specificity makes it invaluable for investigations and for situations where co-elution is a concern.

The successful completion of the cross-validation study, with results falling within the acceptance criteria outlined in the tables above, would provide a high degree of confidence that the two methods are interchangeable for their intended purposes. This allows for flexibility in laboratory operations and provides a more comprehensive analytical characterization of this compound, ultimately contributing to the development of a safe and effective final product.

References

Efficacy of 6-Methoxy-3-methylbenzofuran Derivatives in Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic compounds investigated, benzofuran scaffolds have emerged as a privileged structure, demonstrating a broad spectrum of pharmacological activities. This guide provides an in-depth technical comparison of the efficacy of 6-methoxy-3-methylbenzofuran derivatives across various cancer cell lines, supported by experimental data and protocols. Our focus is to elucidate the structure-activity relationships and mechanistic underpinnings that contribute to their cytotoxic and antiproliferative effects.

Introduction to Benzofurans in Oncology

The benzofuran nucleus, a furan ring fused to a benzene ring, is a core component of many natural and synthetic bioactive molecules. The introduction of various substituents onto this scaffold allows for the fine-tuning of its pharmacological properties. In particular, the presence of a methoxy group at the 6-position and a methyl group at the 3-position has been a strategic focus in the design of novel anticancer agents. These modifications are believed to enhance the molecule's interaction with biological targets and improve its pharmacokinetic profile. This guide will delve into the cytotoxic potential of this class of compounds, offering a comparative analysis of their performance against different cancer cell lineages.

Comparative Efficacy in Cancer Cell Lines

The antitumor activity of this compound derivatives has been evaluated against a panel of human cancer cell lines, revealing potent and, in some cases, selective cytotoxicity. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, serves as a key metric for comparison.

A study investigating a series of 3-methylbenzofuran derivatives highlighted a compound bearing a para-methoxy group on a terminal phenyl ring, which exhibited significant antiproliferative activity against the A549 non-small cell lung cancer cell line, with an IC50 value of 1.48 µM.[1] This potency was comparable to the standard anticancer drug, staurosporine (IC50 = 1.52 µM).[1]

Furthermore, a derivative, methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate, demonstrated notable cytotoxicity across a range of cancer cell lines. The most pronounced effects were observed in HepG2 (liver carcinoma), A549 (lung carcinoma), and SW620 (colon carcinoma) cells, with IC50 values of 3.8 ± 0.5 µM, 3.5 ± 0.6 µM, and 10.8 ± 0.9 µM, respectively.[2] In another study, a 6-methoxy-benzofuran derivative showed superior activity against HeLa (cervical cancer) and MDA-MB-231 (breast cancer) cell lines when compared to the well-known tubulin polymerization inhibitor, Combretastatin-A4 (CA-4).[3] Specifically, the 6-methoxy-benzofuran compound had an IC50 of 80 nM in HeLa cells and 50 nM in MDA-MB-231 cells, while CA-4 exhibited IC50 values of 180 nM and 370 nM in the same cell lines, respectively.[3]

These findings underscore the potential of the this compound scaffold as a promising template for the development of novel anticancer therapeutics. The variations in potency across different cell lines also suggest that the efficacy of these compounds may be influenced by the specific genetic and molecular characteristics of each cancer type.

Table 1: Comparative Cytotoxicity (IC50) of this compound Derivatives in Various Cancer Cell Lines

Compound/DerivativeCell LineCancer TypeIC50 Value (µM)Comparative AgentIC50 Value (µM)
3-Methylbenzofuran derivative (with p-methoxy group)A549Non-Small Cell Lung Cancer1.48Staurosporine1.52
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylateHepG2Liver Carcinoma3.8 ± 0.5DoxorubicinNot specified
A549Non-Small Cell Lung Cancer3.5 ± 0.6DoxorubicinNot specified
SW620Colon Carcinoma10.8 ± 0.9DoxorubicinNot specified
HCT116Colon Carcinoma>20DoxorubicinNot specified
PC3Prostate Carcinoma>20DoxorubicinNot specified
MDA-MB-231Breast Cancer>20DoxorubicinNot specified
SW480Colon Carcinoma>20DoxorubicinNot specified
6-Methoxy-benzofuran derivativeHeLaCervical Cancer0.080Combretastatin-A40.180
MDA-MB-231Breast Cancer0.050Combretastatin-A40.370

Mechanistic Insights into Antitumor Activity

The cytotoxic effects of this compound derivatives are attributed to their ability to modulate key cellular processes, primarily through the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical mechanism for eliminating damaged or cancerous cells. Several studies have demonstrated that benzofuran derivatives can trigger this process in cancer cells. The proposed mechanism often involves the activation of intrinsic and extrinsic apoptotic pathways. One of the key signaling cascades implicated in the pro-apoptotic effects of benzofurans is the PI3K/Akt/mTOR pathway.[4] This pathway is a central regulator of cell survival, proliferation, and growth, and its aberrant activation is a common feature in many cancers.[5] By inhibiting this pathway, benzofuran derivatives can shift the balance towards apoptosis.

The induction of apoptosis is often mediated by the activation of caspases, a family of proteases that execute the apoptotic program. Furthermore, some benzofuran compounds have been shown to induce apoptosis through the generation of reactive oxygen species (ROS), which can lead to cellular damage and trigger cell death.[6]

apoptosis_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 6_Methoxy_3_methylbenzofuran 6-Methoxy-3- methylbenzofuran Growth_Factor_Receptor Growth Factor Receptor 6_Methoxy_3_methylbenzofuran->Growth_Factor_Receptor Inhibits PI3K PI3K Growth_Factor_Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 Akt->Bcl2 Inhibits mTOR->Bcl2 Inhibits Bax Bax Caspase9 Caspase-9 Bax->Caspase9 Bcl2->Bax Inhibits Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed mechanism of apoptosis induction by this compound.

Cell Cycle Arrest

In addition to inducing apoptosis, this compound derivatives can also halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints. This prevents the cells from dividing and growing uncontrollably. Studies have shown that these compounds can induce cell cycle arrest at the G2/M phase in various cancer cell lines, including HepG2 and A549 cells.[2] This arrest is often associated with the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).

cell_cycle_arrest 6_Methoxy_3_methylbenzofuran 6-Methoxy-3- methylbenzofuran G2 G2 Phase 6_Methoxy_3_methylbenzofuran->G2 Induces Arrest G1 G1 Phase S S Phase G1->S S->G2 M M Phase G2->M Arrest G2/M Arrest G2->Arrest M->G1

Caption: Simplified representation of G2/M cell cycle arrest induced by this compound.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, this section provides detailed, step-by-step methodologies for the key experiments used to assess the efficacy of this compound derivatives.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of the this compound derivative in culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After incubation, carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.[7][8][9][10]

Annexin V Apoptosis Assay

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Harvest the cells after treatment with the this compound derivative.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.[11][12][13][14]

Cell Cycle Analysis

This protocol is used to determine the distribution of cells in the different phases of the cell cycle.

Materials:

  • Treated and untreated cells

  • Cold 70% ethanol

  • PBS

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Harvest the cells after treatment.

  • Wash the cells with PBS and centrifuge.

  • Resuspend the cell pellet in cold 70% ethanol while vortexing gently and fix for at least 30 minutes on ice.

  • Centrifuge the fixed cells and wash twice with PBS.

  • Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C.

  • Add PI (50 µg/mL) and incubate for 15 minutes in the dark.

  • Analyze the cells by flow cytometry.[15][16][17][18][19]

experimental_workflow cluster_assays Efficacy Assessment start Cancer Cell Culture treatment Treatment with This compound start->treatment viability MTT Assay (Cell Viability) treatment->viability apoptosis Annexin V Assay (Apoptosis) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle data_analysis Data Analysis (IC50, % Apoptosis, % Cell Cycle) viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis

Caption: General experimental workflow for assessing the efficacy of this compound.

Conclusion and Future Directions

The collective evidence strongly suggests that this compound derivatives represent a promising class of compounds for the development of novel anticancer agents. Their potent cytotoxic effects, demonstrated across a range of cancer cell lines, coupled with their ability to induce apoptosis and cell cycle arrest, highlight their therapeutic potential. The comparative data presented in this guide underscores the importance of the benzofuran scaffold and the strategic placement of substituents in achieving high efficacy.

Future research should focus on several key areas. A broader screening of this compound and its optimized derivatives against a more extensive panel of cancer cell lines, including those with known resistance mechanisms, is warranted. In-depth mechanistic studies are also crucial to fully elucidate the specific molecular targets and signaling pathways modulated by these compounds. Furthermore, in vivo studies in animal models are a necessary next step to evaluate their efficacy, safety, and pharmacokinetic profiles in a more complex biological system. The insights gained from such investigations will be instrumental in advancing these promising compounds from the laboratory to clinical applications.

References

A Comparative In Vivo Efficacy Analysis of a Novel Benzofuran Compound in Neuroinflammation

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide for Researchers in Neuropharmacology and Drug Development

In the landscape of neurodegenerative disease research, the modulation of neuroinflammation has emerged as a critical therapeutic strategy. This guide provides a comprehensive in vivo efficacy comparison of a representative benzofuran compound, 6-Methoxy-3-methylbenzofuran, against established standard-of-care drugs in a preclinical model of neuroinflammation. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of novel benzofuran derivatives in central nervous system (CNS) disorders.

Introduction to Neuroinflammation and the Therapeutic Rationale

Neuroinflammation is a complex biological response within the brain and spinal cord that is increasingly implicated in the pathogenesis of a wide range of neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[1] This inflammatory cascade is primarily mediated by the activation of glial cells—microglia and astrocytes—which, in a chronic state, release a plethora of pro-inflammatory cytokines, chemokines, reactive oxygen species, and other neurotoxic mediators.[2][3] This sustained inflammatory environment contributes to neuronal dysfunction, synaptic loss, and ultimately, cell death. Consequently, therapeutic agents capable of mitigating this aberrant neuroinflammatory response hold significant promise for slowing disease progression and improving clinical outcomes.

Benzofurans are a class of heterocyclic organic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective properties.[4][5] The core benzofuran scaffold serves as a versatile template for the synthesis of derivatives with potent and selective biological activities. This guide focuses on a representative molecule, this compound, as a proxy for this promising class of compounds and evaluates its potential efficacy in a well-established in vivo model of neuroinflammation induced by lipopolysaccharide (LPS).

Mechanism of Action: Targeting Microglial Activation

The primary mechanism by which this compound and its derivatives are hypothesized to exert their anti-neuroinflammatory effects is through the modulation of microglial activation. Microglia, the resident immune cells of the CNS, are key players in the brain's inflammatory response.[6] In response to pathological stimuli, such as LPS, microglia transition from a resting, homeostatic state to an activated, pro-inflammatory phenotype.[6] This activation triggers the release of neurotoxic factors.

Several signaling pathways are pivotal in regulating microglial activation. The Toll-like receptor 4 (TLR4) signaling pathway is a primary initiator of the inflammatory cascade in response to LPS.[3] Activation of TLR4 leads to the downstream activation of transcription factors such as nuclear factor-kappa B (NF-κB), which in turn upregulates the expression of pro-inflammatory genes.[7][8] The mitogen-activated protein kinase (MAPK) signaling pathway is another critical regulator of inflammatory responses in microglia.[7]

Benzofuran derivatives are thought to interfere with these signaling cascades, thereby dampening the pro-inflammatory response of microglia. The proposed mechanism involves the inhibition of key kinases and transcription factors within these pathways, leading to a reduction in the production of inflammatory mediators.

Comparative In Vivo Efficacy Study Design

To objectively assess the therapeutic potential of this compound, a robust preclinical study is essential. The following experimental design outlines a head-to-head comparison with established anti-inflammatory agents in a murine model of LPS-induced neuroinflammation.

Animal Model: Lipopolysaccharide (LPS)-Induced Neuroinflammation

The LPS-induced model is a widely accepted and reproducible animal model for studying the mechanisms of neuroinflammation and for evaluating the efficacy of potential anti-inflammatory drugs.[3][9][10] Intraperitoneal (i.p.) injection of LPS, a component of the outer membrane of Gram-negative bacteria, elicits a systemic inflammatory response that extends to the CNS, leading to the activation of microglia and the production of pro-inflammatory cytokines.[3][9]

Comparative Drugs
  • Ibuprofen: A non-steroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins, which are key mediators of inflammation.[11][12] Ibuprofen has been shown to modulate neuroinflammation in various models.[13][14][15]

  • Minocycline: A tetracycline antibiotic with potent anti-inflammatory and neuroprotective properties independent of its antimicrobial activity.[16][17] Minocycline is known to inhibit microglial activation and reduce the production of pro-inflammatory cytokines.[16][17][18]

  • Donepezil: An acetylcholinesterase inhibitor primarily used for the symptomatic treatment of Alzheimer's disease.[19] Emerging evidence suggests that donepezil also possesses anti-inflammatory properties and can modulate microglial activation.[20][21][22][23]

Experimental Groups
  • Vehicle Control: Administration of the vehicle used to dissolve the test compounds.

  • LPS Control: Administration of LPS to induce neuroinflammation.

  • This compound + LPS: Treatment with the test compound prior to or following LPS administration.

  • Ibuprofen + LPS: Treatment with the standard NSAID.

  • Minocycline + LPS: Treatment with the standard microglial inhibitor.

  • Donepezil + LPS: Treatment with the acetylcholinesterase inhibitor with known anti-inflammatory effects.

Outcome Measures
  • Behavioral Assessments: To evaluate sickness behavior and cognitive deficits induced by neuroinflammation.

  • Cytokine Profiling: To quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in brain tissue and plasma.

  • Immunohistochemistry: To assess microglial and astrocyte activation in key brain regions.

  • Western Blot Analysis: To investigate the modulation of key signaling pathways (e.g., NF-κB, MAPK) involved in inflammation.

Experimental Protocols

LPS-Induced Neuroinflammation Protocol

This protocol describes the induction of neuroinflammation in mice using LPS.

  • Animal Handling: Adult male C57BL/6 mice (8-10 weeks old) are used for this study. All procedures are to be performed in accordance with institutional animal care and use guidelines.

  • LPS Preparation: Lipopolysaccharide (from E. coli O111:B4) is dissolved in sterile, pyrogen-free saline to a final concentration of 1 mg/mL.

  • LPS Administration: Mice receive a single intraperitoneal (i.p.) injection of LPS at a dose of 5 mg/kg body weight.[9] Control animals receive an equivalent volume of sterile saline.

  • Tissue Collection: At 24 hours post-LPS injection, animals are euthanized, and brain tissue and blood are collected for subsequent analysis.

Behavioral Testing: Open Field Test

This test is used to assess general locomotor activity and anxiety-like behavior, which can be altered by neuroinflammation.

  • Apparatus: A square arena (40 x 40 x 30 cm) with a video tracking system.

  • Procedure: Each mouse is placed in the center of the arena and allowed to explore freely for 10 minutes.

  • Data Analysis: The total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency are recorded and analyzed.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
  • Sample Preparation: Brain homogenates and plasma samples are prepared according to standard protocols.

  • ELISA Procedure: Commercially available ELISA kits for TNF-α, IL-1β, and IL-6 are used according to the manufacturer's instructions.

  • Data Analysis: The concentration of each cytokine is determined by comparison to a standard curve.

Immunohistochemistry for Microglial Activation
  • Tissue Processing: Brains are fixed, sectioned, and mounted on slides.

  • Staining: Sections are incubated with a primary antibody against Iba1 (a marker for microglia).

  • Imaging and Analysis: The number and morphology of Iba1-positive cells are quantified using microscopy and image analysis software.

Data Presentation

Table 1: Comparative Efficacy on Pro-inflammatory Cytokine Levels

Treatment GroupTNF-α (pg/mg protein)IL-1β (pg/mg protein)IL-6 (pg/mg protein)
Vehicle Control10 ± 25 ± 18 ± 2
LPS Control150 ± 2080 ± 10120 ± 15
This compound + LPS75 ± 1040 ± 560 ± 8
Ibuprofen + LPS80 ± 1245 ± 665 ± 9
Minocycline + LPS60 ± 830 ± 450 ± 7
Donepezil + LPS90 ± 1550 ± 775 ± 10

*p < 0.05 compared to LPS Control. Data are presented as mean ± SEM and are hypothetical for illustrative purposes.

Table 2: Comparative Effects on Microglial Activation

Treatment GroupIba1-positive cells/mm²
Vehicle Control20 ± 5
LPS Control100 ± 15
This compound + LPS50 ± 8
Ibuprofen + LPS55 ± 9
Minocycline + LPS40 ± 6
Donepezil + LPS65 ± 10

*p < 0.05 compared to LPS Control. Data are presented as mean ± SEM and are hypothetical for illustrative purposes.

Visualization of Key Pathways and Workflows

Signaling Pathways in Microglial Activation

Microglial_Activation_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LPS LPS TLR4 TLR4 LPS->TLR4 binds MAPK MAPK Pathway TLR4->MAPK activates NFkB NF-κB Pathway TLR4->NFkB activates Transcription Gene Transcription MAPK->Transcription NFkB->Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Transcription->Cytokines upregulates Benzofuran This compound Benzofuran->MAPK inhibits Benzofuran->NFkB inhibits Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis Animals C57BL/6 Mice Groups Treatment Groups (Vehicle, LPS, Test Compounds) Animals->Groups Treatment Compound Administration Groups->Treatment LPS_injection LPS Injection (5 mg/kg i.p.) Treatment->LPS_injection Behavior Behavioral Testing (Open Field) LPS_injection->Behavior Euthanasia Euthanasia & Tissue Collection (24h post-LPS) Behavior->Euthanasia ELISA Cytokine Analysis (ELISA) Euthanasia->ELISA IHC Immunohistochemistry (Iba1) Euthanasia->IHC WB Western Blot (Signaling Proteins) Euthanasia->WB

References

A Senior Application Scientist's Guide to Benchmarking the Purity of Synthesized 6-Methoxy-3-methylbenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Key Building Block

6-Methoxy-3-methylbenzofuran is a substituted benzofuran, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The benzofuran nucleus is a privileged structure, forming the core of numerous biologically active compounds.[1] As a synthetic intermediate, the purity of this compound is not merely a quality metric; it is a critical parameter that dictates the success of subsequent synthetic steps, the accuracy of biological screening results, and the safety profile of potential drug candidates. This guide provides an in-depth comparison of key analytical methodologies for the precise and accurate determination of its purity, designed for the discerning standards of researchers and drug development professionals. We will move beyond procedural descriptions to explore the causal logic behind method selection and validation, ensuring a robust and reliable analytical outcome.

Synthetic Context and the Genesis of Impurities

A comprehensive purity assessment begins with an understanding of the synthetic route, as this informs the likely impurity profile. While numerous specific pathways exist, a common approach to the benzofuran core involves the reaction of a substituted phenol with a suitable reagent to construct the furan ring.[1] For this compound, a plausible route could involve the reaction of a methoxyphenol derivative with a propargyl halide followed by cyclization, or an intramolecular condensation of a precursor like 2-(2-Formyl-5-methoxyphenoxy) propanoic acid.[2]

This synthetic context is crucial because it predicts potential impurities, which may include:

  • Starting Materials: Unreacted methoxyphenol or other precursors.

  • Isomeric Impurities: Positional isomers formed during the cyclization step.

  • By-products: Compounds resulting from side reactions, such as demethylation of the methoxy group.[1]

  • Residual Solvents and Reagents: Trace amounts of solvents (e.g., toluene, dichloromethane) or reagents (e.g., potassium carbonate, acetic anhydride) used during the synthesis and purification.[2][3]

The choice of analytical technique must be capable of resolving the parent compound from this diverse array of potential contaminants.

Comparative Benchmarking of Analytical Methodologies

The determination of purity is not a one-size-fits-all endeavor. The selection of an analytical technique is a strategic decision based on the specific requirements of the analysis, such as the need for quantitation, impurity identification, or high-throughput screening. We will compare three gold-standard techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling

HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds like this compound.[4][5] Its high resolving power allows for the separation of the main component from closely related impurities.

Causality Behind Method Choice: A reversed-phase HPLC (RP-HPLC) method is the logical starting point. The non-polar nature of the C18 stationary phase provides good retention for the moderately polar benzofuran ring system, while a mobile phase of acetonitrile and water allows for fine-tuning of the separation.[4] The inclusion of a small amount of acid (e.g., formic or phosphoric acid) in the mobile phase ensures sharp, symmetrical peaks by suppressing the ionization of any acidic or basic functional groups on the analyte or impurities.[6]

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s_prep Accurately weigh sample & Certified Reference Material (CRM) dissolve Dissolve in appropriate diluent (e.g., 50:50 ACN:H2O) s_prep->dissolve filter Filter through 0.45 µm syringe filter dissolve->filter injection Inject sample and standard solutions filter->injection instrument HPLC System with UV Detector instrument->injection separation Separation on C18 column injection->separation detection Detection at a suitable wavelength (e.g., 254 nm) separation->detection chromatogram Obtain Chromatograms detection->chromatogram integration Integrate all peaks chromatogram->integration calculation Calculate purity by area percent method integration->calculation

Caption: Workflow for purity assessment of this compound by HPLC.

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]

    • Mobile Phase: A gradient of Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid). A typical gradient might be: 0-20 min, 50-90% B; 20-25 min, 90% B; 25-26 min, 90-50% B; 26-30 min, 50% B.

    • Flow Rate: 1.0 mL/min.[5]

    • Column Temperature: 30 °C.[5]

    • Detection Wavelength: 254 nm, or a wavelength determined from the UV spectrum of the main peak.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of synthesized this compound and dissolve it in 5 mL of a 50:50 acetonitrile:water mixture to achieve a 1 mg/mL concentration.[4]

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Purity Calculation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Trustworthiness & Self-Validation: This protocol is self-validating through the use of a Certified Reference Material (CRM) of this compound.[7] The CRM is used to confirm the retention time of the main peak and to establish the response factor for accurate quantification if required. The PDA detector adds another layer of validation by allowing for peak purity analysis, which compares the UV spectra across a single peak to detect co-eluting impurities.

Gas Chromatography-Mass Spectrometry (GC-MS): The Standard for Volatile Impurities and Structural Confirmation

GC-MS is exceptionally well-suited for identifying and quantifying volatile and semi-volatile impurities that may be present, such as residual solvents or volatile by-products.[5] For the main analyte, its volatility makes it amenable to GC analysis, and the mass spectrometer provides invaluable structural information, confirming the identity of the compound and its impurities.

Causality Behind Method Choice: The choice of a general-purpose capillary column (e.g., DB-5ms) is based on its ability to separate a wide range of compounds of varying polarity. Electron Ionization (EI) is selected as the ionization source due to its ability to create reproducible fragmentation patterns that can be compared against established mass spectral libraries for confident identification.[8][9]

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis s_prep Weigh sample dissolve Dissolve in a volatile solvent (e.g., Dichloromethane) s_prep->dissolve injection Inject sample into GC inlet dissolve->injection instrument GC-MS System instrument->injection separation Separation on capillary column injection->separation ionization Electron Ionization (EI) separation->ionization detection Mass Spectrometry Detection (Scan Mode) ionization->detection chromatogram Obtain Total Ion Chromatogram (TIC) detection->chromatogram spectra Extract Mass Spectra of peaks chromatogram->spectra identification Identify impurities via library search (NIST) spectra->identification calculation Estimate purity by peak area percent spectra->calculation

Caption: Workflow for purity and impurity identification of this compound by GC-MS.

  • Instrumentation: A GC system coupled to a mass spectrometer with an Electron Ionization (EI) source.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[5]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program: Initial temperature: 80 °C, hold for 2 minutes. Ramp: Increase to 280 °C at 15 °C/min. Hold: Hold at 280 °C for 5 minutes.

    • Injector Temperature: 250 °C.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: m/z 40-500.

  • Sample Preparation: Prepare a solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Purity Calculation & Impurity Identification: Purity is estimated based on the relative peak area of the main component in the Total Ion Chromatogram (TIC). Impurities are identified by comparing their experimentally obtained mass spectra with entries in a spectral database like the NIST library.[9]

Trustworthiness & Self-Validation: The mass spectrum itself is a form of validation. The molecular ion peak should correspond to the molecular weight of this compound (162.19 g/mol ), and the fragmentation pattern serves as a fingerprint for the molecule.[10] Any peaks in the chromatogram that do not correspond to the main component can be investigated by their mass spectra to provide confident structural identification of impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural and Quantitative Tool

NMR spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules.[11] For purity assessment, its quantitative application (qNMR) provides a direct measurement of purity against a certified internal standard, without the need for a specific reference standard of the analyte itself.

Causality Behind Method Choice: ¹H NMR is chosen for its high sensitivity and the distinct signals expected for the protons in this compound. A deuterated solvent like chloroform-d (CDCl₃) is commonly used as it dissolves the compound well and its residual solvent peak is well-known.[11] For qNMR, an internal standard with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic anhydride or dimethyl sulfone) is selected.

qNMR_Workflow cluster_prep Quantitative Sample Preparation cluster_nmr NMR Data Acquisition cluster_data Data Analysis weigh_analyte Accurately weigh synthesized compound dissolve Dissolve both in deuterated solvent (e.g., CDCl3) weigh_analyte->dissolve weigh_std Accurately weigh internal standard (CRM) weigh_std->dissolve transfer Transfer to NMR tube dissolve->transfer acquisition Acquire ¹H NMR spectrum with long relaxation delay transfer->acquisition instrument High-Field NMR Spectrometer instrument->acquisition spectrum Process Spectrum (Phase & Baseline Correction) acquisition->spectrum integration Integrate non-overlapping analyte and standard peaks spectrum->integration calculation Calculate absolute purity using the qNMR equation integration->calculation

Caption: Workflow for absolute purity determination of this compound by qNMR.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized this compound into a clean vial.

    • Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., maleic anhydride) into the same vial.

    • Dissolve the mixture in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.[11]

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. It is critical to use a long relaxation delay (e.g., 5 times the longest T₁ value, or >30 seconds) to ensure full relaxation of all protons for accurate integration.

  • Purity Calculation: The absolute purity is calculated using the following equation:

    • Purity (%) = (I_analyte / I_std) x (N_std / N_analyte) x (MW_analyte / MW_std) x (m_std / m_analyte) x P_std

    • Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P_std = Purity of the internal standard.

Trustworthiness & Self-Validation: The qNMR method is considered a primary ratio method of measurement. Its trustworthiness comes from its direct proportionality between signal intensity and the number of nuclei, which is independent of the molecule's structure (unlike UV response in HPLC or ionization efficiency in MS). The chemical shifts and coupling constants in the spectrum also provide definitive structural confirmation of the main component, simultaneously verifying its identity and quantifying its purity.

Quantitative Data Summary and Method Comparison

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)
Principle Separation based on differential partitioning between liquid and solid phases.[5]Separation based on volatility and partitioning, with mass spectrometric detection.[5]Intrinsic quantitative response of atomic nuclei in a magnetic field.[5]
Primary Use Purity determination and impurity profiling of the main component.Identification of volatile impurities and structural confirmation.Absolute purity determination and definitive structural confirmation.
Typical Purity (%) >99% (relative purity by area percent)>99% (relative purity by area percent)>99% (absolute purity)
Limit of Detection ~0.01% for impurities with good chromophores.~0.005% for many volatile impurities.~0.1% for impurities.
Key Advantages High resolution for non-volatile compounds; robust and widely available.[4]Excellent for volatile impurity identification; provides structural information from mass spectra.[9]Provides absolute purity without a specific analyte standard; structurally definitive.[5]
Limitations Requires a reference standard for identity confirmation; UV response can vary between compounds.Not suitable for non-volatile or thermally labile impurities.Lower sensitivity compared to chromatographic methods; requires a high-field instrument.

Conclusion and Recommendations

Benchmarking the purity of synthesized this compound requires a multi-faceted analytical approach. No single technique provides a complete picture; rather, they offer complementary information for a comprehensive quality assessment.

  • For routine quality control and release, HPLC is the method of choice due to its high precision, robustness, and ability to quantify non-volatile impurities.

  • For initial characterization and investigation of unknown impurities, GC-MS is indispensable. Its ability to identify residual solvents and volatile by-products by library matching provides critical insights into the synthesis and purification process.

  • For use as a reference standard or for definitive, high-accuracy quantification, qNMR is the gold standard. It provides an absolute purity value traceable to a primary standard, which is essential for calibrating other methods and for applications requiring the highest level of metrological certainty.

By judiciously applying these techniques, researchers, scientists, and drug development professionals can ensure the quality of this compound, leading to more reliable research outcomes and safer, more effective final products.

References

A Guide to the Reproducibility of Published Data on 6-Methoxy-3-methylbenzofuran: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to 6-Methoxy-3-methylbenzofuran

Benzofurans are a class of heterocyclic compounds that form the core structure of many biologically active molecules, exhibiting a wide range of pharmacological properties including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] The specific substitution pattern of methoxy and methyl groups on the benzofuran scaffold can significantly influence its biological profile. This compound, in particular, is a valuable scaffold for the development of novel therapeutic agents. The reproducibility of its synthesis is therefore of critical importance for advancing research in this area.

Comparative Analysis of Synthetic Routes

While a direct and detailed published synthesis for this compound is elusive, several well-established methods for the synthesis of substituted benzofurans can be adapted. The most common strategies involve the cyclization of appropriately substituted phenols. Based on a review of the literature for analogous compounds, a plausible and efficient synthetic approach involves the reaction of a substituted phenol with an α-haloketone followed by intramolecular cyclization.

A common precursor for the synthesis of 6-methoxy-substituted benzofurans is 4-methoxyphenol. To introduce the 3-methylfuran ring, a suitable C3 synthon is required. A logical choice is chloroacetone. The reaction would proceed via initial O-alkylation of the phenol followed by an acid-catalyzed intramolecular cyclization (a variation of the Perkin rearrangement).

Below is a table comparing synthetic approaches for structurally related benzofurans, which informs the proposed synthesis of this compound.

Benzofuran Derivative Starting Materials Key Reagents & Conditions Reported Yield Reference
6-methoxy-2-methylbenzofuran2-(2-Formyl-5-methoxyphenoxy) propanoic acidAcetic anhydride, Sodium acetate, HeatNot Specified[This guide's proposed adaptation]
Substituted 2-arylbenzofuranso-halophenols, terminal alkynesPd/Cu catalysis (Sonogashira coupling), followed by cyclizationGood to excellentGeneral Method
Substituted 3-methylbenzofuransPhenols, α-haloketonesBase (e.g., K2CO3), followed by acid-catalyzed cyclizationVariesGeneral Method

Proposed Experimental Workflow for Synthesis and Validation

This section outlines a detailed, self-validating experimental protocol for the synthesis and characterization of this compound. The causality behind each experimental choice is explained to ensure technical accuracy and reproducibility.

Synthesis of this compound

This proposed synthesis is based on the well-established reaction of phenols with α-haloketones to form benzofurans.

Reaction Scheme:

G 4-methoxyphenol 4-Methoxyphenol intermediate 1-(4-Methoxyphenoxy)propan-2-one 4-methoxyphenol->intermediate K2CO3, Acetone, Reflux chloroacetone Chloroacetone chloroacetone->intermediate product This compound intermediate->product Polyphosphoric acid (PPA), Heat

Figure 1: Proposed synthetic route for this compound.

Step-by-Step Protocol:

  • O-Alkylation:

    • To a solution of 4-methoxyphenol (1.0 eq) in acetone, add anhydrous potassium carbonate (1.5 eq).

    • To this suspension, add chloroacetone (1.1 eq) dropwise at room temperature.

    • Reflux the reaction mixture for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The choice of a weak base like potassium carbonate and a polar aprotic solvent like acetone facilitates the nucleophilic substitution without promoting significant side reactions.

    • After completion, filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure to obtain the crude intermediate, 1-(4-methoxyphenoxy)propan-2-one.

  • Intramolecular Cyclization (Perkin Rearrangement):

    • To the crude intermediate, add polyphosphoric acid (PPA) (10 eq by weight). PPA serves as both a strong acid catalyst and a dehydrating agent, which is crucial for the electrophilic aromatic substitution and subsequent cyclization to form the furan ring.

    • Heat the mixture to 100-120 °C for 2-4 hours, again monitoring by TLC.

    • Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound.

Characterization and Data Validation

To validate the synthesis and confirm the structure of the product, a comprehensive characterization using modern analytical techniques is essential.

Experimental Workflow for Validation:

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_validation Data Validation Synthesis Proposed Synthesis of This compound Purification Column Chromatography Synthesis->Purification TLC TLC Analysis Purification->TLC NMR 1H and 13C NMR Spectroscopy TLC->NMR MS Mass Spectrometry (MS) NMR->MS FTIR FTIR Spectroscopy MS->FTIR Comparison Comparison with Published Data of Related Compounds FTIR->Comparison

Figure 2: Workflow for the synthesis, purification, and characterization of this compound.

Expected Analytical Data:

The following table summarizes the predicted analytical data for this compound based on the analysis of structurally similar compounds reported in the literature.[1][3]

Analytical Technique Expected Observations
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~7.3-7.4 (d, 1H, H-4), ~7.2 (s, 1H, H-2), ~6.8-6.9 (dd, 1H, H-5), ~6.8 (d, 1H, H-7), ~3.8 (s, 3H, -OCH₃), ~2.2 (s, 3H, -CH₃). The exact chemical shifts and coupling constants would need to be determined experimentally.
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~155-156 (C-7a), ~154-155 (C-6), ~140-141 (C-2), ~120-121 (C-3a), ~119-120 (C-4), ~111-112 (C-5), ~100-101 (C-7), ~55-56 (-OCH₃), ~9-10 (-CH₃). These are estimated values based on related structures.
Mass Spectrometry (EI) Expected molecular ion (M⁺) peak at m/z = 162.0681, corresponding to the molecular formula C₁₀H₁₀O₂.
FTIR (KBr, cm⁻¹)Characteristic peaks for C-O-C stretching (aromatic ether) around 1250-1200 cm⁻¹, C=C stretching (aromatic) around 1600-1450 cm⁻¹, and C-H stretching (aromatic and aliphatic) around 3100-2850 cm⁻¹.

Conclusion and Future Directions

This guide provides a critical analysis of the available data for this compound and presents a detailed, actionable protocol for its synthesis and characterization. By offering a self-validating workflow, we aim to enhance the reproducibility of research in this area. We encourage researchers to utilize this guide as a starting point for their investigations and to publish their findings, including detailed experimental procedures and complete characterization data, to further contribute to the collective knowledge of the scientific community. The availability of a reliable synthetic route for this compound will undoubtedly accelerate the exploration of its therapeutic potential.

References

Safety Operating Guide

Navigating the Unseen: A Comprehensive Guide to the Proper Disposal of 6-Methoxy-3-methylbenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

The causality behind these procedures is rooted in the precautionary principle. The benzofuran moiety, a core component of this molecule's structure, is known to be present in compounds with potential toxicological effects. Therefore, until comprehensive toxicological and environmental fate data for 6-methoxy-3-methylbenzofuran is available, it must be treated as a hazardous substance with the potential for harm to human health and the environment.

Immediate Safety and Handling Protocols: The First Line of Defense

Prior to any disposal-related activities, a thorough risk assessment should be conducted. All handling of this compound, including weighing and transfer, must be performed within a certified chemical fume hood to minimize the risk of inhalation.

Personal Protective Equipment (PPE): An Essential Barrier

Given the unknown toxicological profile of this compound, a comprehensive PPE strategy is mandatory. This includes, but is not limited to:

PPE ComponentSpecificationRationale
Gloves Chemical-resistant nitrile or neoprene gloves.To prevent dermal absorption, a common route of exposure for organic molecules.
Eye Protection Chemical splash goggles or a full-face shield.To protect against accidental splashes which could cause serious eye damage.
Lab Coat A flame-resistant lab coat with tight-fitting cuffs.To protect skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges.Recommended when handling larger quantities or if there is a potential for aerosolization outside of a fume hood.

Waste Characterization and Segregation: A Critical Step for Compliance

Proper characterization and segregation of chemical waste are fundamental to safe and compliant disposal. Based on the precautionary principle, this compound waste should be classified as non-halogenated organic solid waste .

Crucially, this waste stream must be kept separate from:

  • Halogenated solvents: Mixing can create complex and potentially more hazardous waste mixtures.

  • Aqueous waste: To prevent environmental contamination and potential reactions.

  • Oxidizing agents: To avoid potentially violent chemical reactions.[1]

  • Acids and bases: To prevent uncontrolled reactions and the generation of hazardous fumes.

Step-by-Step Disposal Procedure: A Self-Validating System

This protocol is designed to be a self-validating system, ensuring safety and compliance at each stage.

  • Container Selection:

    • Utilize a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container must be constructed of a material compatible with organic solids (e.g., high-density polyethylene - HDPE).

    • Ensure the container has a secure, tight-fitting lid.

  • Waste Collection:

    • Solid Waste: Carefully transfer any solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips, gloves), into the designated waste container.

    • Liquid Waste: If this compound is in a solution with a non-halogenated organic solvent, it should be collected in a designated liquid waste container for non-halogenated organic solvents.

  • Labeling:

    • Immediately label the waste container with the following information:

      • The words "HAZARDOUS WASTE"

      • The full chemical name: "this compound"

      • The approximate quantity of waste.

      • The date of accumulation.

      • The name of the principal investigator or laboratory contact.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.

    • The storage area should be away from sources of ignition and incompatible materials.

  • Final Disposal:

    • The ultimate disposal of this compound must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Under no circumstances should this chemical be disposed of down the drain or in the regular trash.

    • High-temperature incineration in a permitted hazardous waste incinerator is the recommended disposal method for this type of organic compound. This method ensures the complete destruction of the molecule, preventing its release into the environment.

Emergency Procedures: Preparedness is Paramount

In the event of a spill or exposure, immediate and decisive action is critical.

  • Spill:

    • Evacuate the immediate area.

    • If the spill is small and you are trained to do so, contain the spill using an appropriate absorbent material (e.g., vermiculite or a commercial organic spill kit).

    • Wear the appropriate PPE, including respiratory protection.

    • Carefully collect the absorbed material and place it in a designated hazardous waste container.

    • For large spills, evacuate the laboratory and contact your institution's EHS office immediately.

  • Exposure:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.

    • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

    • Inhalation: Move the individual to fresh air.

    • Ingestion: Do not induce vomiting.

    • In all cases of exposure, seek immediate medical attention and provide the medical personnel with as much information as possible about the chemical, even if a specific SDS is unavailable.

Logical Framework for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_management Waste Management cluster_disposal Final Disposal start Start: Generation of This compound Waste ppe Don Appropriate PPE start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood characterize Characterize as Non-Halogenated Organic Solid Waste fume_hood->characterize segregate Segregate from Incompatible Wastes characterize->segregate collect Collect in a Labeled, Compatible Container segregate->collect store Store in a Designated Satellite Accumulation Area collect->store contact_ehs Contact Institutional EHS or Licensed Contractor store->contact_ehs incineration High-Temperature Incineration contact_ehs->incineration end End: Compliant Disposal incineration->end

Caption: Disposal workflow for this compound.

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of this compound, while lacking specific regulatory guidance, demands a cautious and informed approach. By adhering to the principles of risk minimization, proper waste segregation, and compliant disposal through certified channels, researchers can ensure the safety of themselves, their colleagues, and the environment. This commitment to responsible chemical management is an integral part of the scientific process, fostering a culture of safety and integrity within the research community.

References

Mastering the Unseen Threat: A Guide to Personal Protective Equipment for Handling 6-Methoxy-3-methylbenzofuran

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the novel molecules we synthesize are territories yet to be fully mapped for their potential hazards. 6-Methoxy-3-methylbenzofuran, a member of the benzofuran class of heterocyclic compounds, represents one such frontier. While its unique structure holds promise for therapeutic innovation, the toxicological profile is not yet fully elucidated. This guide serves as your essential operational manual, grounding your handling of this compound in the principles of robust laboratory safety. Here, we move beyond mere compliance, instilling a deep, causal understanding of why each procedural step and piece of personal protective equipment (PPE) is critical.

Our core philosophy is one of proactive caution. Given the limited specific toxicity data for this compound, we must extrapolate from the known hazards of structurally related compounds, such as benzofuran itself, which is classified as a possible carcinogen. Therefore, every handling procedure must be approached with the assumption of significant risk, ensuring the highest level of protection for all personnel.

The Hierarchy of Control: Your First Line of Defense

Before any personal protective equipment is donned, the primary methods of exposure control must be implemented. These engineering and administrative controls are foundational to a safe laboratory environment.

  • Engineering Controls : All manipulations of this compound, from weighing to reaction quenching, must be conducted within a certified chemical fume hood.[1] This provides the primary barrier, capturing vapors and fine particulates at the source and preventing their inhalation. Ensure that the fume hood has a recent inspection and certification. An emergency eyewash station and safety shower must be immediately accessible and tested regularly.[1][2]

  • Administrative Controls : Develop and rigorously follow a Standard Operating Procedure (SOP) for the handling of this compound. This SOP should detail every step of your workflow, from material transport to waste disposal. All personnel handling the compound must be thoroughly trained on this SOP and the associated hazards.

Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering and administrative controls significantly reduce risk, PPE is the final, critical barrier between you and potential exposure. The following table outlines the minimum PPE requirements for handling this compound.

Body Part Required PPE Specifications and Best Practices
Eyes/Face Safety Goggles and Face ShieldGoggles must provide a complete seal around the eyes to protect against splashes and vapors. A full-face shield must be worn over the goggles, especially during procedures with a higher risk of splashing, such as transfers or extractions.[1]
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[1] Always inspect gloves for any signs of degradation or perforation before each use. Practice proper glove removal techniques to avoid skin contact with a contaminated surface.[3] Double-gloving is recommended for extended manipulations.
Body Flame-Resistant Laboratory CoatA flame-resistant lab coat should be worn over non-synthetic clothing that covers the entire body.[1] This provides protection against splashes and potential ignition sources.
Respiratory NIOSH-Approved RespiratorFor routine handling within a certified fume hood, respiratory protection may not be required. However, for spill cleanup, or if there is a risk of aerosol generation, a NIOSH-approved respirator with appropriate cartridges for organic vapors is mandatory.[3]

A Step-by-Step Guide to Donning and Doffing PPE

The sequence of putting on and taking off PPE is crucial to prevent cross-contamination.

Donning Sequence:

  • Lab Coat : Put on your flame-resistant lab coat and fasten it completely.

  • Gloves : Don your inner pair of chemical-resistant gloves.

  • Respirator (if required) : Perform a fit check to ensure a proper seal.

  • Goggles and Face Shield : Put on your safety goggles, followed by the face shield.

  • Outer Gloves : Don your outer pair of chemical-resistant gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.

Doffing Sequence (to be performed in a designated area):

  • Outer Gloves : Remove the outer pair of gloves using a method that avoids touching the exterior with your bare hands. Dispose of them in the appropriate hazardous waste container.

  • Face Shield and Goggles : Remove the face shield, followed by the goggles, from the back to the front. Place them in a designated area for decontamination.

  • Lab Coat : Remove your lab coat, turning it inside out as you do, and place it in a designated container for laundering or disposal.

  • Inner Gloves : Remove the inner pair of gloves, again using a technique that prevents skin contact with the exterior. Dispose of them in the hazardous waste container.

  • Respirator (if worn) : Remove your respirator and store or dispose of it according to the manufacturer's instructions.

  • Hand Hygiene : Thoroughly wash your hands with soap and water.[3]

Decontamination and Disposal: A Critical Final Step

All materials that come into contact with this compound must be considered hazardous waste.

  • Solid Waste : Contaminated gloves, bench paper, and other solid materials should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste : Unused solutions and reaction mixtures should be collected in a designated, sealed hazardous waste container. Do not pour any amount down the drain.[3]

  • Glassware : All glassware must be decontaminated before being removed from the fume hood. A triple rinse with an appropriate solvent (e.g., acetone or ethanol) is recommended, with the rinsate collected as hazardous waste.

  • Spills : In the event of a spill, evacuate the area and follow your institution's spill response protocol. Do not attempt to clean up a large spill without proper training and equipment. For small spills within the fume hood, use an appropriate absorbent material and collect all contaminated materials for disposal as hazardous waste.

Visualizing Your PPE Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Workflow cluster_prep Preparation cluster_ppe PPE Selection cluster_decision Task Assessment cluster_action Action start Start: Handling this compound fume_hood Work in Certified Fume Hood? start->fume_hood task High-Risk Task? (e.g., Spill, Aerosol Generation) fume_hood->task Yes stop STOP! Work in Fume Hood fume_hood->stop No ppe_standard Standard PPE: - Safety Goggles & Face Shield - Double Nitrile/Neoprene Gloves - Flame-Resistant Lab Coat proceed Proceed with Caution ppe_standard->proceed ppe_enhanced Enhanced PPE: - Standard PPE - NIOSH-Approved Respirator ppe_enhanced->proceed task->ppe_standard No task->ppe_enhanced Yes

Caption: PPE Selection Workflow for this compound.

Conclusion: A Culture of Safety

The responsible handling of novel chemical entities like this compound is paramount in the scientific community. By adhering to the rigorous protocols outlined in this guide, you are not only ensuring your personal safety but also fostering a culture of safety within your organization. Remember that this guidance is a living document; as more toxicological data becomes available, these recommendations may be updated. Always consult the most current Safety Data Sheet and your institution's safety office for the latest information. Your diligence and commitment to safety are the cornerstones of innovative and responsible research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methoxy-3-methylbenzofuran
Reactant of Route 2
6-Methoxy-3-methylbenzofuran

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.